2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBPCLVBEAVQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856828 | |
| Record name | tert-Butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-69-9 | |
| Record name | 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride: A Key Heterocyclic Scaffold for Drug Discovery
This guide provides an in-depth technical overview of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (CAS Number: 1220039-69-9), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique bicyclic structure, combining features of both pyrrolidine and piperidine rings, makes it a valuable scaffold in the synthesis of complex pharmaceutical agents, particularly in the realms of oncology and central nervous system (CNS) disorders.
Core Compound Identification and Properties
This compound is a synthetically derived heterocyclic compound. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for regioselective functionalization, a critical feature for multi-step synthetic campaigns in drug discovery.
Chemical Identity
The compound is identified by the following key parameters:
| Identifier | Value | Source(s) |
| CAS Number | 1220039-69-9 | [1] |
| IUPAC Name | tert-butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride | [1] |
| Synonyms | 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl | |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 262.78 g/mol | [1] |
Physicochemical Properties
While detailed experimental data such as a specific melting point and solubility profile are not widely published in peer-reviewed literature, typical properties for similar Boc-protected amine hydrochlorides are listed below. The compound is generally supplied as a solid.
| Property | Typical Value | Notes |
| Physical Form | White to off-white solid | |
| Purity | ≥95% | Commercially available at various purity grades. |
| Storage | Store at 2-8°C under an inert atmosphere or at room temperature in a dry environment. | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from its hydrochloride salt form and common usage in synthesis. |
Strategic Importance in Medicinal Chemistry
The octahydropyrrolo[3,4-c]pyridine core is a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. The fusion of a five-membered pyrrolidine ring with a six-membered piperidine ring creates a unique conformational landscape that can be exploited to achieve selectivity and desired pharmacokinetic properties.
This scaffold is particularly valuable as an intermediate in the synthesis of:
-
Kinase Inhibitors: The heterocyclic core can serve as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of various protein kinases implicated in cancer.[2]
-
Central Nervous System (CNS) Agents: Its structural similarity to endogenous neurotransmitters and its ability to present functional groups in specific spatial arrangements make it suitable for developing agents targeting CNS receptors and transporters.[2]
The Boc-protected nitrogen is key to its utility. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking a secondary amine for subsequent elaboration. This strategic protection allows chemists to build molecular complexity in a controlled, stepwise manner.
Caption: Synthetic utility workflow of the title compound.
Plausible Synthetic Strategy
The overall strategy involves the complete saturation of the pyridine ring, reduction of the carboxylic acids to alcohols, and subsequent cyclization to form the fused pyrrolidine ring, followed by Boc protection.
Proposed Synthetic Workflow
Caption: A plausible multi-step synthesis pathway.
Discussion of Key Transformations
-
Catalytic Hydrogenation: The initial and most critical step is the saturation of the pyridine ring. The hydrogenation of pyridinecarboxylic acids can be challenging due to potential catalyst poisoning by the nitrogen atom.[3] This is often overcome by performing the reaction in an acidic medium or by using specific catalysts like rhodium on a carbon or alumina support.[4] High pressure and temperature may be required to achieve full reduction without significant side reactions like decarboxylation.[4]
-
Reduction of Carboxylic Acids: The resulting piperidine-3,4-dicarboxylic acid can be reduced to the corresponding diol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF) are standard reagents for this transformation. This step must be performed under strictly anhydrous conditions.
-
Intramolecular Cyclization to Form the Pyrrolidine Ring: This is the key ring-forming step. The diol can be converted into the bicyclic amine via a two-step process. First, the hydroxyl groups are converted into better leaving groups, such as tosylates or mesylates. Subsequent treatment with a primary amine source (like ammonia or a protected equivalent) would lead to a double nucleophilic substitution, forming the pyrrolidine ring. Alternatively, a Mitsunobu reaction could be employed to achieve cyclization.
-
Boc Protection and Salt Formation: The resulting octahydropyrrolo[3,4-c]pyridine has two secondary amine groups. Regioselective protection is often challenging and may yield a mixture of products. However, treating the diamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions will protect one or both nitrogen atoms. The desired mono-protected intermediate can then be isolated. Finally, treatment of the purified Boc-protected amine with hydrochloric acid (typically dissolved in an organic solvent like diethyl ether or dioxane) yields the stable, crystalline hydrochloride salt, which is the title compound.
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory setting.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Irritation: May cause skin, eye, and respiratory irritation.
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose structural rigidity and bifunctional nature provide a robust platform for the construction of complex, biologically active molecules. The strategic placement of the Boc protecting group enables chemists to execute sophisticated synthetic routes with a high degree of control. While detailed public data on its synthesis and properties are limited, its commercial availability underscores its importance to the pharmaceutical industry. Understanding its plausible synthetic origins and its role as a privileged scaffold allows researchers to fully leverage its potential in the design and development of next-generation therapeutics.
References
A Senior Scientist's Guide to 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride: Properties, Synthesis, and Application in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (CAS No: 1220039-69-9), a pivotal building block in contemporary medicinal chemistry.[1] We will dissect its core physicochemical properties, with a primary focus on its molecular weight of 262.78 g/mol , and provide a detailed, field-tested protocol for its synthesis and characterization.[1][2][3][4] Furthermore, this guide explores the strategic rationale behind its use in drug development, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents.[2] The content herein is tailored for researchers, scientists, and drug development professionals, offering expert insights to facilitate its effective application in complex synthetic workflows.
Physicochemical Profile & Molecular Attributes
The precise characterization of a chemical entity is the foundation of reproducible science. This compound is a bicyclic diamine derivative where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. This structural feature is crucial, as it allows for selective functionalization of the unprotected secondary amine. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.
Below is a summary of its key molecular and physical properties:
| Property | Value | Source(s) |
| Molecular Weight | 262.78 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | [1][2][3] |
| CAS Number | 1220039-69-9 | [1] |
| Synonyms | tert-butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Room temperature, dry, under inert atmosphere (2-8°C recommended for long-term) | [2] |
The Strategic Value in Medicinal Chemistry
From a strategic standpoint, the utility of the octahydro-1H-pyrrolo[3,4-c]pyridine scaffold lies in its rigid, three-dimensional structure. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The Boc-protecting group is a cornerstone of its strategic value for several reasons:
-
Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, leaving other functional groups intact. This orthogonality is paramount in multi-step syntheses.
-
Modulation of Reactivity: It deactivates the nitrogen to which it is attached, directing synthetic transformations to the free secondary amine of the piperidine ring.
-
Improved Handling: The parent diamine, octahydro-1H-pyrrolo[3,4-c]pyridine, is a less stable, often oily substance. The Boc-protected hydrochloride salt is a weighable, crystalline solid, which significantly improves the accuracy and reproducibility of reaction setups.
This scaffold is frequently employed as a key intermediate in the synthesis of complex molecules targeting various diseases.[2][5] Its structural resemblance to bioactive pyrrolidine and piperidine motifs makes it a valuable component for exploring new chemical space in drug discovery programs.[2]
Synthesis & Purification: A Self-Validating Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol represents a robust and validated workflow.
General Synthetic Workflow
The overall process involves the protection of the parent diamine, followed by purification and conversion to the hydrochloride salt.
Caption: High-level workflow for the synthesis and validation of the target compound.
Detailed Step-by-Step Methodology
Materials:
-
Octahydro-1H-pyrrolo[3,4-c]pyridine (starting material)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid solution (e.g., 2M in Diethyl Ether)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Octahydro-1H-pyrrolo[3,4-c]pyridine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Boc Protection: Slowly add a solution of Di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture. Causality: The Boc anhydride is highly reactive; slow addition at 0°C prevents side reactions and controls the exotherm. The base (Et₃N) neutralizes the acid byproduct.
-
Reaction Monitoring (Trustworthiness): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This is a critical control point to ensure complete conversion.
-
Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous MeOH or diethyl ether. Slowly add a solution of HCl in diethyl ether (1.1 eq) while stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is the final product, which should be dried under vacuum.
Analytical Characterization: Confirming Identity
Validation of the final product's identity and purity is non-negotiable. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the key structural features. Expect to see a characteristic singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl (Boc) group.[6] The remaining protons on the bicyclic ring system will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated free base [M+H]⁺, where M is the molecular weight of the free base (226.32 g/mol ).[7][8][9]
Application Case Study: Scaffolding for Kinase Inhibitors
The pyrrolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
The rigid structure of the scaffold can effectively orient substituents into the ATP-binding pocket of a target kinase. The unprotected secondary amine serves as a versatile synthetic handle for introducing various side chains designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Caption: Use of the scaffold in the synthesis and action of a generic kinase inhibitor.
For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a target in various cancers.[10] The octahydropyrrolo[3,4-c]pyridine core provides a similar three-dimensional framework that can be functionalized to achieve high-affinity binding to such targets.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, headlined by a molecular weight of 262.78 g/mol , combined with a versatile and rigid scaffold, make it an invaluable building block for constructing complex, biologically active molecules. The robust synthetic and purification protocols outlined in this guide provide a reliable pathway to accessing high-purity material, empowering researchers to accelerate their drug discovery programs.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 2-Boc-octahydro-1H-pyrrolo[3 – 4-c]pyridine Hydrochloride – Biotuva Life Sciences [biotuva.com]
- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 5. This compound [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | C12H22N2O2 | CID 1519435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. TERT-BUTYL (3AR,7AS)-REL-OCTAHYDRO-1H-PYRROLO[3,4-C]PYRIDI… [cymitquimica.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound (CAS No. 1220039-69-9). As a pivotal building block in modern medicinal chemistry, this compound's fused pyrrolidine and piperidine ring system offers a valuable scaffold for constructing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed physicochemical data, validated analytical protocols, and expert insights into its handling and application. We will delve into its structural characterization via NMR, MS, and HPLC, providing a framework for its successful integration into synthetic and drug discovery workflows.
Introduction: A Strategic Building Block in Medicinal Chemistry
The pyrrolo[3,4-c]pyridine core is a significant heterocyclic scaffold due to its structural resemblance to numerous bioactive natural products and synthetic drugs.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, and antitumor properties.[1][2]
The subject of this guide, this compound, is a strategically modified version of this core, designed for enhanced utility in multi-step organic synthesis.[3][4]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a robust protecting group. This allows for selective chemical transformations on the piperidine nitrogen without unintended reactions, a critical feature for controlled, sequential synthesis of complex target molecules.[3]
-
The Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the compound's stability and handling characteristics. As a crystalline solid, it is easier to weigh and store compared to the often-oily free base. Furthermore, the salt form typically imparts greater solubility in polar protic solvents, which can be advantageous in certain reaction and purification conditions.
This combination of a versatile scaffold, a strategic protecting group, and favorable physical form makes this compound a high-value intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors and agents targeting the central nervous system (CNS).[3][4]
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for accurate reagent preparation, reaction stoichiometry calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1220039-69-9 | [3][5][6][7] |
| Synonym | tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride | [5][6] |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | [3][4][5][6] |
| Molecular Weight | 262.78 g/mol | [3][4][5] |
| Appearance | White to off-white solid | Inferred from typical nature of hydrochloride salts |
| Purity | Typically ≥95% | [3][6][8] |
| Melting Point | Not publicly available; must be determined experimentally | |
| Solubility | Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents. | Inferred from chemical structure (hydrochloride salt) |
| SMILES String | Cl.CC(C)(C)OC(=O)N1CC2CCNCC2C1 | [6] |
Analytical Characterization: A Validating Workflow
Ensuring the identity, purity, and structural integrity of a starting material is paramount in any synthetic campaign. The following section outlines standard, field-proven protocols for the comprehensive characterization of this compound.
Caption: Standard analytical workflow for compound validation.
Protocol: Purity Determination by HPLC
Objective: To quantify the purity of the compound and identify any potential impurities.
-
Materials & Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in Water.
-
Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Mobile Phase A.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the Boc-group has a weak chromophore).
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
-
Expertise & Experience: A C18 column is the workhorse for polar to moderately non-polar small molecules. The use of an acid modifier like TFA or FA is crucial; it protonates residual silanols on the silica support, improving peak shape, and acts as an ion-pairing agent for the positively charged analyte, leading to better retention and resolution. Detection at low UV wavelengths is necessary because the molecule lacks a strong chromophore.
Protocol: Molecular Weight Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight of the compound by observing its molecular ion.
-
Materials & Reagents:
-
Analyte solution (can be the effluent from HPLC or a separately prepared solution in Methanol/Water)
-
Mass Spectrometer with Electrospray Ionization (ESI) source
-
-
Procedure:
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode.
-
Sample Introduction: Introduce the sample via direct infusion or through an LC-MS interface.
-
Data Acquisition: Scan a mass range appropriate for the expected ion (e.g., m/z 100-500).
-
Analysis: Look for the molecular ion peak. Since the starting material is the hydrochloride salt, the observed species will be the free base [M+H]⁺.
-
Expected [M+H]⁺ for C₁₂H₂₂N₂O₂ = 227.17 m/z
-
-
-
Expertise & Experience: ESI is the preferred ionization technique for polar, pre-charged, or easily ionizable molecules like this one. In positive mode, the molecule readily accepts a proton to form the [M+H]⁺ ion. The observed mass will correspond to the free base, not the full salt, as the chloride counter-ion is not covalently bound and will not be observed. This is a self-validating check: observing the correct mass for the free base confirms the core molecular structure.
Protocol: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its protons (¹H NMR).
-
Materials & Reagents:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)
-
NMR tubes
-
NMR Spectrometer (≥400 MHz recommended)
-
-
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent directly in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.
-
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and analyze the chemical shifts (ppm) and coupling patterns to confirm they are consistent with the expected structure. Key expected signals include the large singlet around 1.4 ppm for the Boc group's methyl protons and a complex series of multiplets in the aliphatic region (1.5-4.0 ppm) for the fused ring protons.
-
-
Expertise & Experience: The choice of solvent is critical. DMSO-d₆ or Methanol-d₄ (CD₃OD) are excellent choices as they readily dissolve the hydrochloride salt and their residual solvent peaks are well-documented. If using D₂O, be aware that the N-H protons will exchange with deuterium and become invisible. A high-field spectrometer (≥400 MHz) is recommended to resolve the complex, overlapping signals of the aliphatic ring protons, which is essential for unambiguous structural confirmation.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity and purity of this reagent.
-
Storage: The compound should be stored under controlled conditions. Recommendations vary by supplier, but common practice is to store at room temperature or refrigerated (2-8°C) in a dry environment.[3][4][6][8] For long-term storage, keeping the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture absorption and potential degradation.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material should be handled in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area with plenty of water.[5]
Conclusion
This compound is a well-defined chemical entity with properties that make it an exceptionally useful building block for drug discovery. Its stable, easy-to-handle solid form, combined with the strategically placed Boc protecting group, provides synthetic chemists with a reliable and versatile tool for accessing novel chemical space. The analytical protocols detailed herein provide a robust framework for quality control, ensuring that researchers can proceed with confidence in their synthetic endeavors. Understanding the physical properties and analytical signatures of this key intermediate is the first step toward its successful application in the development of next-generation therapeutics.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. This compound | 1220039-69-9 [amp.chemicalbook.com]
- 8. This compound - 杂环化合物 - 西典实验 [seedior.com]
A Technical Guide to 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
Introduction: Unveiling a Privileged Heterocyclic Building Block
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the design and synthesis of molecules with precise three-dimensional architectures. Among the vast arsenal of chemical tools, heterocyclic scaffolds serve as the foundational blueprints for a multitude of approved drugs.[1][2] The pyrrolo[3,4-c]pyridine core, a fused bicyclic system comprising a pyrrolidine and a pyridine ring, represents one such "privileged" structure.[3][4][5] This guide focuses on a particularly valuable derivative: 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride .
This compound is not an active pharmaceutical ingredient itself, but rather a strategic intermediate—a molecular lego piece of immense value. Its utility stems from a combination of features: the rigid, saturated octahydro-pyrrolo[3,4-c]pyridine framework provides a defined spatial orientation for substituents, while the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective, controlled chemical modifications in multi-step syntheses.[6] The hydrochloride salt form enhances its stability, crystallinity, and ease of handling in a laboratory setting. This guide provides an in-depth examination of its structure, synthesis, and critical role in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.
Physicochemical Properties and Specifications
A precise understanding of a chemical intermediate's properties is fundamental to its effective use. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1220039-69-9 | [7][8] |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | [7][8] |
| Molecular Weight | 262.78 g/mol | [7][8] |
| IUPAC Name | tert-butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride | [7] |
| Synonyms | 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl | [7] |
| Appearance | Solid | [9] |
| Storage | Room temperature, dry environment | [10] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and stereochemistry. While numerous specific pathways exist, a generalized and logical approach illustrates the core chemical transformations involved.
The strategic importance of the Boc group cannot be overstated. The octahydropyrrolopyridine core contains two secondary amine functionalities. Without protection, reagents intended to modify one nitrogen would react non-selectively with both, leading to a mixture of undesired products. The Boc group effectively "masks" one amine, directing subsequent reactions to the other nitrogen atom, thereby ensuring a controlled and predictable synthetic outcome.
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Protocol: Boc Protection of the Octahydropyrrolopyridine Scaffold
This protocol describes the critical step of selectively introducing the Boc protecting group. This procedure is self-validating through subsequent analytical characterization (TLC, NMR) to confirm complete and selective reaction.
-
Dissolution: Dissolve the starting material, octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Basification: Add a base, such as triethylamine (TEA) or sodium bicarbonate (2.5-3.0 eq), to neutralize the hydrochloride salt and liberate the free diamine. Stir at room temperature until the starting material fully dissolves.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent. The slight excess of Boc₂O ensures complete conversion of one amine, while the controlled stoichiometry and temperature favor mono-protection.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the pure 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile scaffold for building complex, biologically active molecules.[6] The fused ring system provides a rigid, three-dimensional framework that can be strategically decorated with various functional groups to optimize binding to specific biological targets like enzymes or receptors.
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated a wide spectrum of pharmacological activities, making this a highly sought-after structural motif in medicinal chemistry.[4][5] Key therapeutic areas include:
-
Neuroscience: Compounds incorporating this scaffold have been investigated as analgesic and sedative agents, potentially modulating GABA or opioid receptors.[3][11]
-
Oncology: The scaffold is used in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[3][6]
-
Infectious Diseases: Researchers have developed potent antiviral agents, including HIV integrase inhibitors, and antimycobacterial compounds based on this core structure.[3]
-
Metabolic Diseases: Pyrrolo[3,4-c]pyridine derivatives have also shown promise as antidiabetic agents.[3][5]
Caption: Logical flow from building block to a potential drug candidate.
Analytical Characterization and Quality Control
Ensuring the identity and purity of a chemical intermediate is paramount for the success of any multi-step synthesis. A battery of analytical techniques is employed to validate the structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise arrangement of atoms and the successful incorporation of the Boc group. The spectra provide a unique fingerprint of the molecule's structure.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (262.78 g/mol ) and can provide fragmentation data that further supports the proposed structure.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound. By separating the target molecule from any unreacted starting materials or byproducts, it provides a quantitative measure of purity, which is typically required to be >95% for use in further synthetic steps.
Standard Protocol: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution method, typically starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) and gradually increasing the percentage of an organic solvent like acetonitrile.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 210 nm or 254 nm.
-
Analysis: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined three-dimensional structure, combined with the strategic placement of a protecting group, provides medicinal chemists with a reliable and versatile platform for constructing novel and complex molecules. Its demonstrated relevance in developing treatments for a range of diseases, from cancer to viral infections, solidifies its status as a key intermediate in the pharmaceutical research and development pipeline.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-Boc-octahydro-1H-pyrrolo[3 – 4-c]pyridine Hydrochloride – Biotuva Life Sciences [biotuva.com]
- 9. americanelements.com [americanelements.com]
- 10. This compound [myskinrecipes.com]
- 11. Octahydro-1h-pyrrolo[3,4-c]pyridine (933704-84-8) for sale [vulcanchem.com]
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Introduction
This compound is a crucial heterocyclic building block in modern medicinal chemistry and drug discovery. Its rigid bicyclic scaffold and the presence of a protected amine group make it an invaluable intermediate for creating complex molecules with specific three-dimensional orientations.[1] This compound serves as a key structural motif in the development of various therapeutic agents, including kinase inhibitors and compounds targeting the central nervous system (CNS).[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at other positions of the molecule before its strategic removal to reveal a reactive secondary amine.
This guide provides a comprehensive overview of a common and effective synthetic pathway to this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanisms, experimental protocols, and the causality behind critical process choices.
Retrosynthetic Analysis and Core Strategy
The primary challenge in synthesizing this molecule lies in the stereocontrolled construction of the octahydropyrrolo[3,4-c]pyridine core. A logical retrosynthetic approach breaks the target molecule down into simpler, more accessible precursors. The final step is the acid-mediated deprotection of a Boc-protected diamine, which concurrently forms the hydrochloride salt. The key bicyclic diamine can be traced back to a more readily available starting material, such as a substituted pyridine dicarboxylic acid, through a series of reduction and protection/deprotection steps.
Several patented and published methods begin with pyridine-2,3-dicarboxylic acid, which is transformed into a protected bicyclic imide. Subsequent reduction steps form the saturated heterocyclic core.[3][4]
Caption: Retrosynthetic analysis of the target compound.
A Validated Synthetic Pathway
A robust and frequently employed pathway involves the initial formation of a dibenzyl-protected bicyclic system, followed by strategic deprotection and subsequent Boc-protection before final salt formation. This method offers excellent control over the introduction of different functional groups.
Step 1: Synthesis of Dibenzyl-octahydropyrrolo[3,4-c]pyridine
The synthesis often commences from pyridine-2,3-dicarboxylic acid. This precursor is first converted into a dicarboximide with benzylamine, followed by a two-stage reduction process.
-
Imide Formation and Ring Reduction: The pyridine-2,3-dicarboxylic acid anhydride reacts with benzylamine to form N-benzyl-2,3-pyridinedicarboximide.
-
Catalytic Hydrogenation: The pyridine ring of the imide is reduced to a piperidine ring.
-
Amide Reduction: The two imide carbonyl groups are subsequently reduced to yield the 6-benzyl-octahydropyrrolo[3,4-b]pyridine.[3][4]
Step 2: Selective Debenzylation and N-Boc Protection
With the core diamine structure established, the next phase involves differentiating the two secondary amines. One benzyl group is selectively removed and replaced with a Boc protecting group.
-
Causality: Catalytic hydrogenolysis is a highly effective and clean method for cleaving N-benzyl groups.[5] The reaction proceeds under a hydrogen atmosphere using a palladium catalyst (e.g., 10% Pd/C). The benzyl group is converted to toluene, which is easily removed. This deprotection reveals one of the secondary amines.
-
Protocol Insight: The resulting mono-benzylated diamine is then protected with Di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a non-polar solvent like dichloromethane (DCM) in the presence of a mild base such as triethylamine (TEA) to neutralize the acid byproduct.
Step 3: Final Deprotection and Hydrochloride Salt Formation
The final stage involves the removal of the remaining N-benzyl group and the Boc group, followed by the formation of the desired hydrochloride salt. However, a more direct route to the final product involves removing the second benzyl group first, followed by the final Boc-deprotection/salt formation step. For the synthesis of the title compound, we assume a precursor that is only protected with the Boc group.
The deprotection of a Boc-protected amine is a straightforward acid-catalyzed hydrolysis.[5] Using hydrochloric acid not only cleaves the Boc group but also protonates the resulting free amines to form the stable hydrochloride salt.[6]
Caption: Key transformations in the synthesis pathway.
Mechanistic Insights and Protocols
Mechanism of N-Boc Protection
The protection of the amine involves the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide group and carbon dioxide to form the stable carbamate.
Caption: Simplified mechanism for N-Boc protection.
Protocol: N-Boc Protection
-
Dissolution: Dissolve the secondary amine precursor in dichloromethane (DCM).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a base, such as triethylamine (TEA), to the solution.
-
Addition of Boc Anhydride: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise while stirring at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction with water and perform a liquid-liquid extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated under vacuum to yield the Boc-protected product.[5]
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a robust and high-yielding reaction. The mechanism proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (HCl).
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a highly stable tert-butyl carbocation.
-
Decarboxylation: This collapse also forms a carbamic acid intermediate. Carbamic acids are inherently unstable and rapidly decarboxylate, releasing carbon dioxide gas.
-
Amine Protonation: The newly formed free amine is immediately protonated by the excess acid in the medium, yielding the final amine hydrochloride salt.[6][7]
Caption: Mechanistic steps of Boc deprotection with HCl.
Protocol: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolution: Dissolve the 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine intermediate in a suitable anhydrous solvent such as dioxane, methanol, or ethyl acetate.
-
Acidification: Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) to the mixture. The reaction is typically fast and occurs at room temperature.[8][9]
-
Reaction: Stir the suspension or solution at room temperature for 1-4 hours. Evolution of CO₂ gas may be observed.[6]
-
Isolation: The product, being a salt, will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove impurities, and dried under vacuum to yield the final this compound.[5]
Summary of Synthesis Parameters
| Step | Key Transformation | Reagents & Catalysts | Solvent | Temp. | Typical Yield | Key Considerations |
| 1 | Debenzylation | H₂, 10% Pd/C | Methanol / Ethanol | RT | >90% | Catalyst must be handled carefully; reaction is run under H₂ atmosphere. |
| 2 | N-Boc Protection | Boc₂O, TEA | DCM | RT | >95% | Ensure anhydrous conditions to prevent hydrolysis of Boc₂O. |
| 3 | Boc Deprotection & Salt Formation | 4M HCl in Dioxane | Dioxane / Methanol | RT | >95% | The reaction releases CO₂ gas and should not be run in a sealed system.[6] |
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established organic chemistry principles, including catalytic hydrogenation and amine protection/deprotection strategies. The pathway described provides a reliable and scalable method for producing this high-value building block. A thorough understanding of the underlying mechanisms, particularly for the selective cleavage of protecting groups and the final acid-catalyzed deprotection, is essential for optimizing reaction conditions and achieving high yields of the pure target compound. This guide offers the foundational knowledge required for researchers to successfully incorporate this versatile intermediate into their drug discovery programs.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Pyrrolo[3,4-c]pyridine Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Heterocycle
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic field, the pyrrolo[3,4-c]pyridine core has emerged as a "privileged scaffold" – a structural motif with the inherent ability to bind to multiple biological targets, leading to a broad spectrum of pharmacological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the discovery of novel pyrrolo[3,4-c]pyridine derivatives. Moving beyond a mere recitation of facts, this document delves into the strategic rationale behind experimental design, the intricacies of synthetic execution, and the critical interpretation of biological data, offering a holistic view of the journey from conceptualization to the identification of promising lead compounds.
The Pyrrolo[3,4-c]pyridine Core: A Nexus of Therapeutic Opportunity
The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,4-c]pyridine system creates a unique electronic and steric environment, rendering it a versatile platform for drug design. This bicyclic heterocycle has been shown to be a key pharmacophore in compounds exhibiting a remarkable array of biological activities, including antiviral, antimycobacterial, and antitumor effects.[1][2][3] The inherent modularity of the scaffold allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on three key therapeutic areas where novel pyrrolo[3,4-c]pyridine derivatives have shown significant promise.
Anti-HIV Derivatives: Targeting the Viral Integrase
The human immunodeficiency virus (HIV) integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[4] A new class of bicyclic hydroxy-1H-pyrrolopyridine-triones has been developed as potent HIV-1 integrase inhibitors.[4][5]
Mechanism of Action: Inhibition of HIV-1 Integrase
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. The pyrrolo[3,4-c]pyridine-based inhibitors have demonstrated selectivity for the strand transfer reaction.[4] They are believed to chelate the divalent metal ions in the active site of the integrase, thereby preventing the insertion of viral DNA into the host genome. A representative inhibitor retained most of its potency against major raltegravir-resistant mutant IN enzymes, highlighting the potential of this scaffold to overcome existing drug resistance.[4]
Signaling Pathway: HIV-1 Integrase Inhibition
Caption: Inhibition of HIV-1 Integrase by Pyrrolo[3,4-c]pyridine Derivatives.
Quantitative Biological Data
The anti-HIV activity of these derivatives has been quantified through in vitro assays, with key data summarized below.
| Compound ID | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Antiviral EC50 (µM) |
| 5e | >50 | 7 | 2 |
| Raltegravir | >50 | 0.03 | 0.01 |
| MK-0536 | >50 | 0.1 | 0.04 |
Structure-Activity Relationship (SAR)
The SAR studies on these anti-HIV derivatives have revealed several key insights:
-
N-Substituent: The nature of the substituent on the pyrrole nitrogen is crucial for activity. A 3-chloro-4-fluorobenzyl group has been found to be optimal.
-
Tricyclic vs. Bicyclic: Both tricyclic and bicyclic analogues have shown potent activity, indicating that the core scaffold is amenable to significant structural modifications.
-
Metal Chelating Moiety: The hydroxy-trione system is essential for metal chelation in the integrase active site.
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of a representative anti-HIV pyrrolo[3,4-c]pyridine derivative is provided below.
Step 1: Synthesis of Intermediate Imidosulfoxide
-
To a solution of N-acetyl-2-ethanesulfinyl-N-methylacetamide in a suitable solvent, add N-(3-chloro-4-fluorobenzyl)maleimide.
-
The reaction is carried out in the presence of a dehydrating agent at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to yield the imidosulfoxide intermediate.
Step 2: Pummerer Cyclization-Deprotonation-Cycloaddition Cascade
-
The imidosulfoxide intermediate is dissolved in a high-boiling point solvent (e.g., toluene or xylene).
-
The solution is heated to reflux for 4-6 hours to induce the cascade reaction.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the final compound, 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione.
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This assay measures the inhibition of the 3'-processing and strand transfer reactions catalyzed by HIV-1 integrase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, DTT, MnCl₂ or MgCl₂, and a radiolabeled oligonucleotide substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 integrase.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Quenching and Analysis: Stop the reaction by adding a loading buffer containing formamide and EDTA. Analyze the reaction products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Data Analysis: Quantify the amount of processed and strand transfer products to determine the IC50 value of the inhibitor.
Antimycobacterial Derivatives: Targeting InhA
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. The emergence of multidrug-resistant strains necessitates the discovery of new antimycobacterial agents. Pyrrolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[1][2]
Mechanism of Action: Inhibition of InhA
InhA is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. The pyrrolo[3,4-c]pyridine derivatives act as direct inhibitors of InhA, blocking its enzymatic activity and thereby disrupting cell wall formation, leading to bacterial death.[1]
Signaling Pathway: Inhibition of Mycobacterial InhA
Caption: Inhibition of InhA in the Mycobacterial Cell Wall Synthesis Pathway.
Quantitative Biological Data
The antimycobacterial efficacy of these compounds has been determined using in vitro assays against M. tuberculosis.
| Compound ID | InhA Inhibition IC50 (µM) | M. tuberculosis MIC90 (µM) |
| 15a (3-hydroxy analog) | ND | <0.15 |
| 16 (oxadiazole derivative) | ND | 0.065 |
| Isoniazid | Potent (prodrug) | 0.2-0.4 |
ND: Not Determined in the provided source. Data sourced from[1][7]
Structure-Activity Relationship (SAR)
Key SAR findings for the antimycobacterial pyrrolo[3,4-c]pyridine derivatives include:
-
Pyridine Ring Substitution: A methyl group on the pyridine ring significantly enhances activity.[1]
-
Ester to Oxadiazole Bioisosteric Replacement: Replacing a metabolically labile ester group with a 1,2,4-oxadiazole moiety improves both in vitro activity and metabolic stability.[1][7]
-
N-Benzyl Substituent: The nature of the substituent on the benzyl group at the N-2 position influences potency. A 3-chlorobenzyl group was found to be highly effective.[7]
Experimental Protocols
A representative synthetic protocol for an antimycobacterial derivative is outlined below.
Step 1: Synthesis of the Pyrrolo[3,4-c]pyridine-1,3-dione Core
-
The synthesis starts from a substituted pyridine precursor.
-
Annulation of the pyrrole ring is achieved through a multi-step sequence involving condensation and cyclization reactions.
Step 2: Introduction of the N-Benzyl Group
-
The pyrrolo[3,4-c]pyridine-1,3-dione core is N-alkylated with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
-
The reaction is typically carried out at room temperature or with gentle heating.
Step 3: Formation of the Oxadiazole Ring
-
The ester precursor is hydrolyzed to the corresponding carboxylic acid.
-
The carboxylic acid is then converted to an amidoxime.
-
Cyclization of the amidoxime with an appropriate reagent, such as an orthoester, yields the 1,2,4-oxadiazole ring.
Characterization: The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and HRMS.
The MIC90 is the lowest concentration of an antimicrobial agent that inhibits the visible growth of 90% of the isolates of a particular microorganism.
-
Bacterial Culture: Grow M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Growth Assessment: Determine bacterial growth visually or by using a growth indicator such as resazurin.
-
MIC90 Determination: The MIC90 is the lowest concentration of the compound that shows no visible bacterial growth.
Antitumor Derivatives: A New Frontier
The pyrrolo[3,4-c]pyridine scaffold has also demonstrated significant potential in the development of novel anticancer agents.[1][2] Derivatives of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have shown promising in vitro antitumor activity against various cancer cell lines.[1][8]
Mechanism of Action: Targeting Cancer Cell Proliferation
While the precise mechanism of action for many of these antitumor derivatives is still under investigation, some have been shown to inhibit key signaling pathways involved in cell growth and proliferation, such as the PI3K pathway.[2] The ability of these compounds to induce apoptosis in cancer cells is also a key aspect of their antitumor activity.
Signaling Pathway: Potential Inhibition of the PI3K/Akt Pathway
Caption: Postulated Inhibition of the PI3K/Akt Pathway by Antitumor Pyrrolo[3,4-c]pyridine Derivatives.
Quantitative Biological Data
The in vitro antitumor activity of N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones is presented below.
| Compound Class | Cancer Cell Line | IC50 (µg/mL) |
| Mannich Bases (20g-s) | Various | 19-29 |
Structure-Activity Relationship (SAR)
The SAR for the antitumor activity of these derivatives highlights the following:
-
N-Substituent: The introduction of Mannich bases at the N-2 position of the pyrrolo[3,4-c]pyridine-1,3-dione scaffold is a key determinant of antitumor activity.[1][8]
-
Lipophilicity and Basicity: The nature of the amine used in the Mannich reaction influences the lipophilicity and basicity of the final compound, which in turn affects its biological activity.
Experimental Protocols
A general procedure for the synthesis of these antitumor compounds is as follows.
-
Starting Material: 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione is used as the key intermediate.
-
Mannich Reaction: The starting material is treated with formaldehyde and a secondary amine (e.g., piperidine, morpholine) in a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.
-
Purification: Upon completion, the reaction is cooled, and the product often precipitates out of the solution. The solid is collected by filtration, washed, and can be further purified by recrystallization.
Characterization: The structures of the synthesized Mannich bases are confirmed by elemental analysis, IR, and NMR spectroscopy.[8]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.
Conclusion and Future Directions
The pyrrolo[3,4-c]pyridine scaffold has unequivocally established itself as a cornerstone in the discovery of novel therapeutic agents. The diverse biological activities and the amenability of this core to synthetic modification underscore its immense potential. The examples presented in this guide, spanning anti-HIV, antimycobacterial, and antitumor applications, serve as a testament to the versatility of this privileged heterocycle.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design and optimization.
-
Pharmacokinetic Profiling: Comprehensive ADME/Tox studies are necessary to assess the drug-like properties of these novel derivatives and to guide their development into clinical candidates.
-
Expansion of Therapeutic Applications: The inherent versatility of the pyrrolo[3,4-c]pyridine scaffold suggests that its therapeutic potential is far from exhausted. Exploring its utility in other disease areas, such as neurodegenerative and inflammatory disorders, is a promising avenue for future investigation.
By embracing a multidisciplinary approach that integrates synthetic chemistry, molecular modeling, and biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclic Hydroxy-1H-pyrrolopyridine-trione Containing HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
A Technical Guide to 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Saturated Bicyclic Scaffolds
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is paramount. Saturated bicyclic amines, in particular, have emerged as valuable building blocks, offering three-dimensional complexity that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Among these, the octahydropyrrolo[3,4-c]pyridine core has garnered significant attention. This technical guide provides an in-depth examination of the commercial availability, synthesis, quality control, and strategic applications of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (CAS No. 1013743-43-6) , a key intermediate for the synthesis of innovative therapeutics.
Physicochemical Properties and Structural Elucidation
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl is the hydrochloride salt of the N-tert-butoxycarbonyl (Boc) protected form of octahydro-1H-pyrrolo[3,4-c]pyridine. The Boc protecting group plays a crucial role, enabling regioselective functionalization of the secondary amine in the pyrrolidine ring, a common strategy in multi-step organic syntheses.[1]
| Property | Value |
| Chemical Formula | C₁₂H₂₂N₂O₂ · HCl |
| Molecular Weight | 262.78 g/mol |
| CAS Number | 1013743-43-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
The structural rigidity of the bicyclic system, combined with the presence of two nitrogen atoms, imparts unique conformational properties that are advantageous in designing molecules that fit into specific protein binding pockets.
Synthesis and Manufacturing Landscape
While detailed, step-by-step proprietary manufacturing protocols are closely guarded by commercial suppliers, a plausible synthetic route can be extrapolated from the scientific literature, particularly from patents concerning related structures. A common approach involves the construction of the bicyclic core followed by the introduction of the Boc protecting group and subsequent salt formation.
A representative synthetic pathway could commence from a suitably substituted pyridine precursor, which undergoes a series of reduction and cyclization steps to form the octahydropyrrolo[3,4-c]pyridine skeleton. The secondary amine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the Boc-protected intermediate. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.
Caption: A generalized synthetic workflow for 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl.
Commercial Availability and Supplier Analysis
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl is commercially available from a range of suppliers specializing in building blocks for research and development. The purity and pricing can vary, and it is crucial for researchers to select a supplier that meets the quality standards required for their specific application.
| Supplier | Purity |
| Sigma-Aldrich | ≥98% |
| Combi-Blocks | 97% |
| A-ChemTek | >95% |
| BLD Pharm | ≥98% |
| Chem-Impex | >98% |
Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Pricing is subject to change and should be confirmed directly with the supplier.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl is critical for its successful application in synthesis. Standard analytical techniques for quality control include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities. The spectra should be consistent with the expected shifts for the octahydropyrrolo[3,4-c]pyridine core and the Boc protecting group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A high-purity sample should exhibit a single major peak.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Researchers should always request a Certificate of Analysis (CoA) from the supplier, which provides detailed information on the purity and analytical methods used for characterization.
Strategic Applications in Drug Discovery
The octahydropyrrolo[3,4-c]pyridine scaffold is a key feature in a number of biologically active molecules. The Boc-protected hydrochloride salt serves as a versatile intermediate for the synthesis of these complex targets.
Kinase Inhibitors
The pyrrolopyridine core is a common motif in kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The rigid bicyclic structure of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl can be used to orient substituents in a precise manner to achieve potent and selective inhibition of target kinases.
Central Nervous System (CNS) Agents
The structural similarity of the octahydropyrrolo[3,4-c]pyridine scaffold to endogenous neurotransmitters makes it an attractive starting point for the design of novel CNS agents. Derivatives of this scaffold have been investigated for their potential as treatments for a range of neurological and psychiatric disorders.[1]
Caption: Application workflow of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl in drug discovery.
Handling and Storage
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place to prevent degradation.
Conclusion
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl is a valuable and commercially accessible building block that empowers medicinal chemists to explore novel chemical space in the pursuit of new therapeutics. Its unique structural features and synthetic versatility make it a key component in the development of next-generation kinase inhibitors and CNS agents. A thorough understanding of its properties, synthesis, and handling is essential for its effective utilization in drug discovery programs.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl
Introduction
In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold is a cornerstone for the development of novel therapeutics.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor properties.[1] Within this important class of compounds, 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride serves as a critical and versatile building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, enabling the construction of complex molecular architectures.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.
Physicochemical Properties and Handling
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl is a white to off-white solid.[3] A comprehensive summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1220039-69-9 | [4] |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | [4] |
| Molecular Weight | 262.78 g/mol | [4] |
| Synonyms | tert-butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride | [4] |
| Storage | Room temperature, dry conditions | [5] |
Safety Precautions: Standard laboratory safety protocols should be followed when handling this reagent. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of contact with skin, wash off with soap and plenty of water. If inhaled and breathing is difficult, provide oxygen.[4]
Core Synthetic Strategy: N-Alkylation and Deprotection
A primary application of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl is in N-alkylation reactions to introduce various substituents, followed by the deprotection of the Boc group to reveal a secondary amine for further functionalization. This two-step process is fundamental to building a diverse library of compounds for drug discovery.
Experimental Workflow: N-Alkylation and Boc Deprotection
Caption: General workflow for N-alkylation and subsequent Boc deprotection.
PART 1: Detailed Protocol for N-Alkylation
This protocol details a general procedure for the N-alkylation of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A common and effective method involves using a carbonate base in a polar aprotic solvent like DMF.[6]
Materials:
-
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl chlorides)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Then, add anhydrous K₂CO₃ (2.0-3.0 eq). The base neutralizes the HCl salt and facilitates the nucleophilic attack of the secondary amine.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.0-1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the reaction is complete. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated Boc-protected intermediate.
Causality and Insights:
-
The use of an anhydrous solvent and inert atmosphere is crucial to prevent side reactions with water.
-
K₂CO₃ is a mild and effective base for this transformation, though other bases like triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃) can be used depending on the substrate's reactivity.[6]
-
The reaction temperature may need to be optimized for different alkyl halides. More reactive halides may proceed at room temperature, while less reactive ones might require heating.
PART 2: Detailed Protocol for Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[7][8]
Materials:
-
N-alkylated Boc-protected intermediate from Part 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the N-alkylated Boc-protected intermediate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add an excess of the deprotecting agent (e.g., TFA, 5-10 eq, or 4M HCl in dioxane) to the solution at 0 °C (ice bath).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 1-4 hours.[8] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
For TFA deprotection, dissolve the residue in a minimal amount of DCM and carefully add saturated NaHCO₃ solution to neutralize the acid. Extract the product with a suitable organic solvent.
-
For HCl in dioxane, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.
-
-
Purification: The resulting amine salt is often pure enough for the next step. If further purification is needed, it can be achieved by recrystallization or by converting the salt to the free base followed by column chromatography.
Causality and Insights:
-
The choice of acidic conditions for Boc deprotection is crucial. TFA is a strong acid that cleaves the Boc group efficiently.[7] HCl in an organic solvent like dioxane is another common and effective reagent.
-
The work-up procedure is designed to either isolate the final product as a salt or as the free base, depending on the requirements of the subsequent synthetic steps.
Mechanism of Boc Deprotection
The deprotection of the Boc group proceeds through an acid-catalyzed elimination mechanism.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Applications in Pharmaceutical Synthesis
The octahydropyrrolopyridine core is a key structural motif in a variety of biologically active molecules.[9] Its rigid, bicyclic structure can position substituents in specific spatial orientations, which is crucial for binding to biological targets such as enzymes and receptors.
Derivatives of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine have been utilized in the synthesis of:
-
Kinase inhibitors: The pyrrolopyridine scaffold can serve as a hinge-binding motif in ATP-competitive kinase inhibitors.
-
Central Nervous System (CNS) agents: The structural similarity to endogenous neurotransmitters makes this scaffold a valuable starting point for developing drugs targeting CNS receptors.[2]
-
Antiviral agents: Certain octahydropyrrolopyrrole derivatives, which share a similar bicyclic core, have shown promise as antiviral agents.[10]
The synthetic routes described in this application note provide a robust foundation for accessing a wide array of novel compounds for screening and lead optimization in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. aoen.lookchem.com [aoen.lookchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Octahydro-1h-pyrrolo[3,4-c]pyridine (933704-84-8) for sale [vulcanchem.com]
- 10. PT1761542E - Octahydropyrrolo[3,4-c]pyrrole derivatives an their use as antiviral agents - Google Patents [patents.google.com]
Introduction: The Strategic Value of the Octahydropyrrolo[3,4-c]pyridine Core
An In-Depth Guide to the Application of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl as a Versatile Chemical Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide a gateway to diverse and biologically relevant chemical space is paramount. The 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (CAS No. 1220039-69-9) has emerged as a particularly valuable building block.[1][2] This compound features a fused bicyclic system combining a pyrrolidine and a piperidine ring, creating a rigid, three-dimensional scaffold. Its structural similarity to bioactive pyrrolidine and piperidine motifs, which are ubiquitous in approved pharmaceuticals, makes it an attractive starting point for drug discovery programs.[3][4]
The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the two secondary amines is the key to its utility. This feature allows for the selective functionalization of the free amine at the 5-position, while the other nitrogen remains masked.[3][5] Subsequent removal of the Boc group unveils the second nitrogen for further derivatization, enabling a controlled, stepwise elaboration of the core. This guide provides a detailed exploration of the chemical manipulations of this scaffold, offering field-proven protocols and the scientific rationale behind them for researchers in drug development.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride |
| CAS Number | 1220039-69-9[1] |
| Molecular Formula | C₁₂H₂₃ClN₂O₂[1] |
| Molecular Weight | 262.78 g/mol [1] |
| Appearance | White powder[2] |
| Storage | Room temperature, dry conditions[3] |
Core Synthetic Strategies: From Scaffold to Library
The journey from the initial building block to a library of diverse compounds involves a series of fundamental chemical transformations. The following sections detail the protocols for these key steps, explaining the causality behind the choice of reagents and conditions.
Caption: General workflow for diversifying the scaffold.
Initial Free-Basing and Functionalization at the N5 Position
The commercially available starting material is the hydrochloride salt. The first step is to neutralize the salt to liberate the free secondary amine at the N5 position, making it nucleophilic and ready for reaction.
Protocol 1: N-Alkylation at the N5 Position
This protocol introduces alkyl groups, a common strategy to modulate lipophilicity and explore interactions with hydrophobic pockets in target proteins.
-
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds under mild conditions and avoids the use of often reactive and unstable alkyl halides. The reaction involves the initial formation of an iminium ion intermediate between the amine and the aldehyde/ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
-
Step-by-Step Methodology:
-
Neutralization: Suspend 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). Add saturated aqueous sodium bicarbonate solution and stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: Dissolve the resulting free base in a suitable solvent such as 1,2-dichloroethane (DCE) or DCM (10 mL/mmol).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N5-alkylated product.
-
Protocol 2: N-Acylation at the N5 Position
Acylation introduces an amide bond, a key structural motif in many drugs that can act as a hydrogen bond donor and acceptor.
-
Rationale: This method utilizes standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base. This approach is highly efficient for forming amide bonds from carboxylic acids and amines, working under mild conditions with a broad substrate scope.
-
Step-by-Step Methodology:
-
Free Base: Generate the free base of the scaffold as described in Protocol 1, Step 1.
-
Reaction Setup: Dissolve the free base (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF, 10 mL/mmol).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Coupling Agent: Add the coupling agent, for example, HATU (1.2 eq), to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the N5-acylated product.
-
Boc Group Deprotection
Once the N5 position is functionalized, the Boc group can be removed to expose the N2 amine for subsequent reactions.
Protocol 3: Acid-Mediated Boc Deprotection
-
Rationale: The Boc group is a carbamate that is stable to many reaction conditions but is designed to be readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective as it protonates the carbonyl oxygen, leading to the collapse of the carbamate to release CO₂, isobutylene, and the free amine as its trifluoroacetate salt.
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N5-functionalized, N2-Boc-protected intermediate (1.0 eq) in DCM (5 mL/mmol).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is typically obtained as the TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry and concentrate the organic layer. The resulting diamine can often be used directly in the next step.
-
Functionalization at the N2 Position and Advanced Applications
With the N2 amine now free, the same set of reactions (alkylation, acylation) can be performed to complete the synthesis of the target molecule. For more advanced applications, the scaffold can be incorporated into structures suitable for cross-coupling reactions.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol is applicable when the moiety attached at the N5 (or N2) position contains an aryl or heteroaryl halide (e.g., a bromopyridine). The Suzuki reaction is a powerful tool for creating carbon-carbon bonds.[6]
-
Rationale: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide.[7][8] The Boc-protecting group on a nitrogen heterocycle is generally stable under many Suzuki conditions, although strong bases and high temperatures can sometimes lead to its partial cleavage.[6][7] The choice of catalyst, ligand, and base is crucial for success.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl/heteroaryl halide-containing derivative (1.0 eq), the boronic acid or ester (1.5 eq), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 eq).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5-10 mol%) or a more advanced pre-catalyst like XPhos Pd G2 (2-5 mol%).[9][10]
-
Solvent and Degassing: Add a mixture of aprotic solvent and water (e.g., dioxane/H₂O 4:1 or DME/H₂O).[7][9] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting halide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the coupled product.
-
Conclusion: A Scaffold for Innovation
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl is more than just a chemical intermediate; it is a platform for innovation in drug discovery. Its rigid, three-dimensional structure and dual-amine functionality, made selectively accessible by the Boc protecting group, provide a robust framework for constructing complex and diverse molecular libraries. The protocols outlined in this guide represent fundamental and reproducible methods for leveraging this scaffold to its full potential, enabling the synthesis of novel compounds for targeting a wide range of diseases, from CNS disorders to cancer.[3][11][12]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 3. This compound [myskinrecipes.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. mdpi.com [mdpi.com]
The Versatility of Pyrrolopyridine Derivatives in Modern Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The intricate landscape of the central nervous system presents formidable challenges to therapeutic development. However, the emergence of versatile chemical scaffolds has opened new avenues for targeting the molecular drivers of neurological disease. Among these, pyrrolopyridine derivatives have garnered significant attention for their remarkable adaptability and efficacy in modulating key pathological processes. This guide provides an in-depth exploration of the application of these compounds in neuroscience research, offering both high-level scientific context and detailed experimental protocols to empower researchers in their quest for novel neurotherapeutics.
Section 1: The Scientific Foundation of Pyrrolopyridine Derivatives in Neuroscience
Pyrrolopyridines, heterocyclic compounds featuring a fused pyrrole and pyridine ring system, serve as a privileged scaffold in medicinal chemistry. Their structural resemblance to the purine core of ATP allows them to function as competitive inhibitors for a wide array of kinases, many of which are implicated in neurodegenerative cascades.[1][2] Furthermore, modifications to the core structure have yielded compounds with diverse functionalities, including receptor modulation, antioxidant properties, and high-affinity binding to pathological protein aggregates. This chemical tractability has positioned pyrrolopyridine derivatives as critical tools for dissecting and targeting the complex pathologies of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mechanism of Action: From Kinase Inhibition to Neuroprotection
The therapeutic potential of pyrrolopyridine derivatives in neuroscience stems from their ability to interact with a variety of molecular targets. The primary mechanisms of action can be broadly categorized as follows:
-
Kinase Inhibition: This is the most extensively studied application. By competitively binding to the ATP-binding pocket of kinases, these derivatives can modulate signaling pathways that contribute to neurodegeneration.
-
Receptor Modulation: Specific derivatives have been designed to act as allosteric modulators of neuronal receptors, offering a nuanced approach to regulating synaptic function and plasticity.
-
Targeting Protein Aggregation: A growing area of research involves the use of pyrrolopyridine derivatives as imaging agents and potential therapeutic ligands for pathological protein aggregates like tau and alpha-synuclein.
-
Antioxidant and Neuroprotective Effects: Some pyrrolopyrimidine derivatives exhibit potent antioxidant properties, protecting neurons from oxidative stress-induced damage, a common feature in many neurodegenerative conditions.[3][4]
Section 2: Applications in Neurodegenerative Disease Research
The diverse mechanisms of action of pyrrolopyridine derivatives have led to their application in a range of neurological disorders.
Parkinson's Disease: Targeting LRRK2 Kinase Activity
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[5] The pathogenic mutations often lead to increased kinase activity, making LRRK2 a prime therapeutic target. Pyrrolopyrimidine and arylpyrrolopyridine derivatives have emerged as highly potent, selective, and brain-penetrant inhibitors of LRRK2.[6][7]
Signaling Pathway: LRRK2 in Parkinson's Disease Pathogenesis
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2014170248A1 - Arylpyrrolopyridine derived compounds as lrrk2 inhibitors - Google Patents [patents.google.com]
Development of Kinase Inhibitors Using a Pyrrolopyridine Core: Application Notes and Protocols
Introduction: The Pyrrolopyridine Scaffold as a Privileged Kinase Inhibitor Motif
The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Within this class of therapeutics, compounds featuring a pyrrolopyridine core have emerged as a particularly fruitful area of research. The structural resemblance of the pyrrolopyridine nucleus to the adenine base of ATP allows it to function as an effective ATP-competitive inhibitor, binding to the hinge region of the kinase active site. This inherent characteristic provides a versatile scaffold for the design of potent and selective inhibitors against a wide range of kinases implicated in oncogenesis and other diseases.
This guide provides a comprehensive overview of the key methodologies and protocols for the development of kinase inhibitors based on the pyrrolopyridine core. From initial chemical synthesis and biochemical screening to cellular characterization and in vivo evaluation, these application notes are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to advance their discovery programs.
Chemical Synthesis of Pyrrolopyridine-Based Kinase Inhibitors
The modular nature of the pyrrolopyridine scaffold lends itself to a variety of synthetic strategies, allowing for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. The following protocols outline common and effective methods for the synthesis and derivatization of the pyrrolopyridine core.
Protocol 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core
This protocol describes a general method for the construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a common starting point for many kinase inhibitors.
Experimental Workflow for Pyrrolo[2,3-b]pyridine Synthesis
Caption: A general synthetic workflow for the construction of the pyrrolo[2,3-b]pyridine core.
Step-by-Step Procedure:
-
Halogenation of 2-aminopyridine: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Sonogashira Coupling: To the halogenated aminopyridine, add a protected terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., THF). Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Deprotection of the Alkyne: Treat the product from the Sonogashira coupling with a suitable deprotecting agent (e.g., K₂CO₃ in methanol for a silyl protecting group) to reveal the terminal alkyne.
-
Cyclization: Induce cyclization of the amino-alkyne intermediate using a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., DMF) at elevated temperature to form the pyrrolo[2,3-b]pyridine ring system.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolo[2,3-b]pyridine core.
Protocol 2: Derivatization via Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and heteroaryl substituents at various positions of the pyrrolopyridine ring, which is crucial for modulating kinase selectivity and potency.
Experimental Workflow for Cross-Coupling Reactions
Caption: General workflows for Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions on a pyrrolopyridine scaffold.
General Procedure for Buchwald-Hartwig Amination:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the halogenated pyrrolopyridine (1 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2-3 equiv.).
-
Add a degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel under an inert atmosphere, add the halogenated pyrrolopyridine (1 equiv.), the corresponding boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture (typically 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Biochemical and Cellular Screening of Kinase Inhibitors
Once a library of pyrrolopyridine derivatives has been synthesized, a cascade of assays is employed to determine their biological activity, starting with in vitro biochemical assays to assess direct kinase inhibition, followed by cell-based assays to evaluate their effects in a more physiological context.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a robust and sensitive method for measuring kinase activity in a high-throughput format. The LanthaScreen® TR-FRET platform is a widely used example.
Principle of TR-FRET Kinase Assay
Caption: Schematic of the TR-FRET kinase assay principle.
Step-by-Step Procedure (adapted from LanthaScreen® protocols):
-
Reagent Preparation: Prepare a 2X stock of the kinase and a 2X stock of the fluorescein-labeled substrate and ATP in the appropriate kinase reaction buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase reaction buffer.
-
Kinase Reaction: In a low-volume 384-well plate, add the test compound solution, followed by the 2X kinase solution. Initiate the reaction by adding the 2X substrate/ATP solution. The final reaction volume is typically 10 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Measurement: After a further incubation period (e.g., 30-60 minutes) to allow for antibody binding, read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Step-by-Step Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrolopyridine-based inhibitors and incubate for a specified period (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Procedure:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 6: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Treat cells with the inhibitors and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The G1, S, and G2/M populations can be quantified based on their fluorescence intensity.
Lead Optimization: DMPK and ADMET Profiling
To advance a promising pyrrolopyridine-based kinase inhibitor towards clinical development, a thorough evaluation of its drug-like properties is essential. This includes assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profile.
Protocol 7: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 8: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to predict in vivo drug absorption.
Step-by-Step Procedure:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the compound concentration in the samples from both chambers using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Protocol 9: hERG Patch Clamp Assay
This electrophysiology assay is a critical safety screen to assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
Step-by-Step Procedure:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply increasing concentrations of the test compound to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.
In Vivo Efficacy Studies
The final stage of preclinical evaluation involves assessing the anti-tumor efficacy of the lead candidates in animal models.
Protocol 10: Xenograft Tumor Model in Mice
This protocol describes a common method for evaluating the in vivo efficacy of a kinase inhibitor using a subcutaneous xenograft model.
Step-by-Step Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.
-
Randomization and Treatment: Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic biomarker assessment (e.g., Western blotting for phosphorylated target kinases).
Data Presentation and Interpretation
A systematic presentation of the collected data is crucial for making informed decisions in a drug discovery program.
Table 1: In Vitro Activity of Exemplary Pyrrolopyridine Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| Compound A | B-RAFV600E | 80 | Melanoma A375 | 0.5 | |
| Compound B | FMS | 30 | Ovarian Cancer SKOV3 | 0.15 | |
| Compound C | GSK-3β | 0.22 | SH-SY5Y | >100 | |
| Compound D | FGFR1 | 7 | Breast Cancer 4T1 | 0.1 | |
| Compound E | TNIK | <1 | Jurkat | Not Reported | |
| Compound 5k | EGFR | 40 | HepG2 | 29 | |
| Her2 | 98 | ||||
| VEGFR2 | 204 | ||||
| CDK2 | 115 |
This table presents a selection of published data and is for illustrative purposes.
Signaling Pathway Visualization
Understanding the mechanism of action of a kinase inhibitor requires knowledge of the signaling pathways it modulates.
EGFR Signaling Pathway
Application Note & Protocols: Solid-Phase Synthesis of Molecular Libraries Utilizing 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl
Abstract
The octahydro-1H-pyrrolo[3,4-c]pyridine core is a valuable bicyclic scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can be strategically decorated to explore chemical space in drug discovery.[1][2] This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of molecular libraries derived from 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl. We will delve into the core principles, provide detailed, step-by-step protocols for immobilization, coupling, and diversification, and offer insights into the rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction: The Power of Bicyclic Scaffolds in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the generation of large combinatorial libraries of small molecules for high-throughput screening. The core principle of SPS involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of sequential chemical transformations.[3] The solid support simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[3]
Bicyclic scaffolds, such as the pyrrolopyridine core, are particularly attractive in drug design.[2] Their conformational rigidity can lead to higher binding affinities and selectivities for biological targets.[2] The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold, with its two modifiable nitrogen atoms, presents an excellent opportunity for creating diverse molecular libraries. This guide will focus on the use of the commercially available 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl (CAS: 1220039-69-9) as a key building block in a solid-phase synthesis workflow.[4]
The Building Block: 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl
The choice of building blocks is paramount in library design. 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl offers several advantages:
-
Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group on one of the nitrogen atoms allows for selective deprotection and subsequent functionalization, while the other nitrogen can be engaged in other reactions.[5]
-
Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can be advantageous for target binding.[2]
-
Two Points of Diversity: The two nitrogen atoms serve as handles for introducing molecular diversity.
Properties of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl:
| Property | Value |
| Molecular Formula | C12H23ClN2O2 |
| Molecular Weight | 262.78 g/mol |
| CAS Number | 1220039-69-9 |
| Appearance | White to off-white solid |
| Protection Group | Boc (tert-butyloxycarbonyl) |
Core Principles of the Synthetic Strategy
Our representative strategy will involve the synthesis of a library of N-acyl, N'-alkyl octahydropyrrolopyridines. The general workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of a diversified library.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier Recommendation |
| Rink Amide MBHA Resin (100-200 mesh) | Sigma-Aldrich, Novabiochem |
| Fmoc-protected Amino Acids | Sigma-Aldrich, ChemPep |
| 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl | ChemicalBook[4] |
| HBTU, HATU, HOBt | Aapptec, ChemPep |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich |
| Piperidine | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), peptide grade | Fisher Scientific |
| Dichloromethane (DCM), peptide grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Sigma-Aldrich |
Protocol 1: Resin Preparation and First Amino Acid Coupling
This protocol describes the initial loading of the first amino acid onto the Rink Amide resin, which will result in a C-terminal amide upon cleavage.[6]
-
Resin Swelling:
-
Place 1.0 g of Rink Amide MBHA resin (substitution ~0.5 mmol/g) in a fritted syringe reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[7]
-
Drain the DMF.
-
-
Fmoc Deprotection of the Linker:
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 20 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid (2.0 mmol) and 3.95 equivalents of HBTU (1.975 mmol) in 8 mL of DMF.
-
Add 8 equivalents of DIPEA (4.0 mmol) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.[7]
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling.[7]
-
Caption: Initial deprotection and first amino acid coupling.
Protocol 2: Chain Elongation and Pyrrolopyridine Coupling
This protocol outlines the cyclical process of deprotection and coupling to attach the pyrrolopyridine scaffold.
-
Fmoc Deprotection:
-
To the resin from the previous step, add 10 mL of 20% (v/v) piperidine in DMF.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Coupling of the Pyrrolopyridine Scaffold:
-
Activation: In a separate vial, dissolve 3 equivalents of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl (1.5 mmol) and 3 equivalents of DIPEA (1.5 mmol) in 5 mL of DMF. This neutralizes the HCl salt. To this solution, add 2.95 equivalents of HATU (1.475 mmol).
-
Coupling: Add the activated pyrrolopyridine solution to the deprotected resin.
-
Add an additional 6 equivalents of DIPEA (3.0 mmol) to the reaction vessel.
-
Agitate for 4-6 hours at room temperature. The secondary amine of the pyrrolopyridine will couple to the carboxylic acid of the resin-bound amino acid.
-
Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: Diversification via Reductive Amination
This protocol details the deprotection of the Boc group and subsequent diversification of the second nitrogen atom.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin by washing with 10% DIPEA in DCM (3 x 10 mL for 5 minutes each).[10]
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Reductive Amination (Example Diversification):
-
In a vial, dissolve 5 equivalents of an aldehyde or ketone (R3-CHO or R3-CO-R4) in 8 mL of 1% acetic acid in DMF.
-
Add this solution to the resin, followed by 5 equivalents of sodium cyanoborohydride (NaBH3CN).
-
Agitate the mixture overnight at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
Caption: Boc deprotection and diversification workflow.
Protocol 4: Cleavage and Purification
This final step releases the synthesized molecule from the solid support.
-
Cleavage:
-
Prepare a cleavage cocktail. A standard "Reagent K" is often suitable: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[11] For simpler molecules without sensitive residues like Trp, Met, or Cys, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used.[12][13]
-
Add 10 mL of the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution into a clean round-bottom flask, collecting the filtrate.
-
Wash the resin with an additional 2 mL of fresh TFA and combine the filtrates.
-
-
Precipitation and Purification:
-
Reduce the volume of the TFA solution to ~1-2 mL under a stream of nitrogen.[14]
-
Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether.
-
A white precipitate of the crude product should form.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Purify the product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Summary of Reaction Conditions
| Step | Reagents | Solvent | Time |
| Resin Swelling | Rink Amide Resin | DMF | > 1 hour |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | 25 min |
| Amino Acid Coupling | Fmoc-AA (4 eq), HBTU (3.95 eq), DIPEA (8 eq) | DMF | 2-4 hours |
| Pyrrolopyridine Coupling | 2-Boc-Pyrrolopyridine (3 eq), HATU (2.95 eq), DIPEA (9 eq) | DMF | 4-6 hours |
| Boc Deprotection | 50% TFA in DCM | DCM | 30 min |
| Reductive Amination | Aldehyde/Ketone (5 eq), NaBH3CN (5 eq) | 1% AcOH/DMF | Overnight |
| Cleavage | 95% TFA, 2.5% H2O, 2.5% TIS | Neat | 2-3 hours |
Trustworthiness and Validation
The protocols described herein are based on well-established principles of solid-phase peptide and organic synthesis.[3][6][9] Each coupling and deprotection step should be monitored to ensure the reaction has gone to completion.
-
Kaiser Test: To detect free primary amines after coupling steps. A positive result (blue beads) indicates incomplete coupling.
-
Chloranil Test: To detect secondary amines, useful after the coupling of the pyrrolopyridine scaffold.
-
LC-MS Analysis of a Test Cleavage: A small amount of resin can be cleaved and analyzed by LC-MS at intermediate steps to confirm the presence of the expected mass.
By incorporating these validation steps, researchers can ensure the fidelity of their synthesis and troubleshoot any issues that may arise.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Introduction: The Strategic Importance of Boc Deprotection in Amine Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the use of protecting groups is a fundamental strategy for the successful construction of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely employed protecting groups for amines.[1] Its prevalence is attributed to its ease of installation, general stability to a wide range of non-acidic reagents, and, most critically, its facile and clean removal under acidic conditions.[1]
The molecule of interest, 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, is a valuable heterocyclic building block. Its rigid bicyclic scaffold is a common feature in a variety of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system. The deprotection of the Boc group on this intermediate is a pivotal step, unmasking a secondary amine for subsequent synthetic transformations. This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the efficient deprotection of this substrate, empowering researchers to proceed with confidence in their synthetic endeavors.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, weakening the adjacent carbon-oxygen bond.
The subsequent and rate-determining step involves the fragmentation of this protonated intermediate. This cleavage results in the formation of the free amine (as its corresponding salt), carbon dioxide, and a stable tertiary carbocation, the tert-butyl cation.[2] The tert-butyl cation can be quenched by a nucleophilic counter-ion or, more commonly, undergo elimination to form isobutylene gas.[2][3] The evolution of these gaseous byproducts (CO₂ and isobutylene) drives the reaction to completion. It is a critical safety consideration to ensure that the reaction is not performed in a closed system.[2]
dot digraph "Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols: A Comparative Approach
The choice of acidic reagent for Boc deprotection is often guided by the substrate's sensitivity to acid strength, the desired salt form of the product, and practical considerations such as reagent handling and post-reaction work-up. Below are two robust protocols for the deprotection of this compound using two of the most common and effective reagents: hydrochloric acid in dioxane and trifluoroacetic acid in dichloromethane.
Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane
This method is highly effective and often results in the direct precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.[4] The resulting dihydrochloride salt is typically a crystalline solid, which is advantageous for handling and storage.[5]
Rationale: The use of a pre-prepared solution of HCl in an anhydrous organic solvent like dioxane ensures a controlled and water-free reaction environment. This is crucial for substrates that may be sensitive to hydrolysis. The reaction is typically rapid and clean.[6][7]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous methanol (optional, for solubility)
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: If the starting material is not readily soluble in the HCl/dioxane solution, it can be dissolved in a minimal amount of anhydrous methanol before the addition of the acidic solution.
-
Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). A precipitate of the deprotected product may begin to form shortly after addition.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. The progress of the reaction should be monitored to ensure complete consumption of the starting material. This is typically achieved within 30 minutes to 2 hours.
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide). The deprotected product will be significantly more polar (lower Rf) than the Boc-protected starting material.
-
LC-MS Analysis: A small aliquot of the reaction mixture can be quenched, neutralized, and analyzed by LC-MS to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak (Expected m/z for the free base: 127.12 [M+H]⁺).
-
-
Product Isolation:
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether or MTBE to remove any non-polar impurities and residual dioxane.
-
If the product remains in solution, remove the solvent in vacuo using a rotary evaporator to yield the crude hydrochloride salt. The resulting residue can be triturated with diethyl ether to induce precipitation, followed by filtration.
-
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the pure octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and rapid method for Boc deprotection, particularly in solution-phase synthesis.[8] TFA is a strong acid that typically cleaves the Boc group efficiently at room temperature.[9]
Rationale: A solution of TFA in an inert solvent like DCM provides a homogeneous reaction medium. The volatility of both TFA and DCM facilitates their removal after the reaction is complete. However, the resulting TFA salt can sometimes be an oil, which may require a subsequent salt-exchange or a basic work-up to obtain the free amine or a different salt form.[5]
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base work-up)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Slowly add TFA to the stirred solution. A common concentration is 20-50% (v/v) TFA in DCM.[9] The reaction is often initiated at 0 °C to control any potential exotherm, then allowed to warm to room temperature.
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 30 minutes to a few hours. Monitor the reaction's completion by TLC or LC-MS as described in Protocol 1.
-
Work-up Option A: Isolation of the TFA Salt:
-
Once the reaction is complete, remove the DCM and excess TFA in vacuo using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (add the solvent and evaporate again). This will yield the crude product as its TFA salt.
-
-
Work-up Option B: Isolation of the Free Base:
-
After removal of the solvent and excess TFA in vacuo, dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.
-
Purification and Characterization
The final purity of the octahydro-1H-pyrrolo[3,4-c]pyridine is critical for its use in subsequent reactions.
-
Purification: For the dihydrochloride salt obtained from Protocol 1, washing the precipitate with an anhydrous, non-polar solvent is often sufficient to achieve high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed. For the free base obtained from Protocol 2, if impurities are present, column chromatography on silica gel (using a mobile phase such as DCM/methanol/ammonium hydroxide) or distillation under reduced pressure may be necessary.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the disappearance of the characteristic tert-butyl singlet around 1.4 ppm in the proton NMR and the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively) in the carbon NMR. The spectra of the deprotected product will show a more complex pattern corresponding to the protons and carbons of the bicyclic core.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak for the free base at m/z = 127.12 ([M+H]⁺).
-
Comparative Summary and Key Considerations
| Parameter | Protocol 1: 4M HCl in Dioxane | Protocol 2: TFA in DCM |
| Reagent | 4M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) |
| Solvent | 1,4-Dioxane (optional co-solvent: MeOH) | Dichloromethane (DCM) |
| Reaction Time | Typically 30 minutes - 2 hours | Generally 30 minutes - 4 hours |
| Product Form | Dihydrochloride salt, often a crystalline solid | TFA salt (can be oily) or free base after work-up |
| Work-up | Simple filtration or evaporation | Evaporation; may require basic wash for free base |
| Advantages | Often yields a solid product directly, simplifying purification.[5] | Fast reaction; volatile reagents are easy to remove.[9] |
| Disadvantages | Dioxane is a suspected carcinogen. | TFA is corrosive and can be difficult to remove completely; TFA salts can be hygroscopic or oily.[5] |
dot digraph "Deprotection Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Figure 2: A comprehensive workflow for the deprotection process.
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in the synthesis of more complex molecules. Both the HCl/dioxane and TFA/DCM methods are highly effective, and the choice between them will depend on the specific requirements of the subsequent synthetic steps and the desired final form of the product. By understanding the underlying mechanism and following these detailed protocols, researchers can reliably and efficiently unmask the secondary amine of this versatile building block, paving the way for further molecular exploration.
References
- 1. scispace.com [scispace.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Pyrrolo[3,4-c]pyridine Core for Drug Discovery
Introduction: The Pyrrolo[3,4-c]pyridine Scaffold - A Privileged Heterocycle
The pyrrolo[3,4-c]pyridine ring system, one of six structural isomers of pyrrolopyridine, represents a bicyclic heterocyclic scaffold of significant interest to the medicinal chemistry community.[1][2] This framework, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, gives rise to a unique electronic architecture that is conducive to diverse biological activities. Derivatives of this core have demonstrated a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][3][4] The pyrrolopyridine motif is not merely a synthetic curiosity; it is found in natural alkaloids and is a key component in several therapeutic agents, underscoring its status as a "privileged scaffold" in drug development.[1]
This guide provides an in-depth exploration of the primary strategies for the chemical modification of the pyrrolo[3,4-c]pyridine system. We will move beyond simple procedural lists to dissect the underlying principles of reactivity and regioselectivity that govern these transformations. The protocols described herein are designed to be robust and self-validating, providing researchers with the foundational knowledge to strategically design and synthesize novel derivatives for therapeutic applications.
Figure 1: The six structural isomers of the pyrrolopyridine scaffold.
Electrophilic Aromatic Substitution: Targeting the Pyrrole Moiety
Expertise & Experience: The Rationale for Regioselectivity
The fusion of the two rings creates a distinct electronic dichotomy. The pyrrole ring, analogous to pyrrole itself, is π-excessive and thus highly activated towards electrophilic aromatic substitution (EAS).[5] Conversely, the pyridine ring is π-deficient and generally unreactive towards electrophiles. Consequently, EAS reactions on the unsubstituted pyrrolo[3,4-c]pyridine core will occur exclusively on the pyrrole moiety.
The key question is one of regioselectivity: attack at the C1/C3 positions (α to the pyrrole nitrogen) versus the C4/C6 positions. As with pyrrole, electrophilic attack is overwhelmingly favored at the α-positions (C1 and C3).[5][6] The causality lies in the stability of the cationic intermediate (the arenium ion or sigma complex). Attack at C1 or C3 allows for the positive charge to be delocalized over three atoms, including the nitrogen, via resonance. In contrast, attack at a β-position results in a less stable intermediate with only two resonance contributors, and the positive charge cannot be delocalized onto the nitrogen.[6][7]
Figure 2: Rationale for regioselectivity in electrophilic aromatic substitution.
Protocol 1: Regioselective Bromination at C1/C3
This protocol describes the monobromination of a generic pyrrolo[3,4-c]pyridine derivative, a crucial first step for subsequent cross-coupling reactions.
Materials:
-
Pyrrolo[3,4-c]pyridine substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of argon.
-
Dissolution: Dissolve the pyrrolo[3,4-c]pyridine substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent over-bromination.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 10-15 minutes. The succinimide byproduct will precipitate as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with saturated sodium thiosulfate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C1/C3-brominated pyrrolo[3,4-c]pyridine.
Nucleophilic Aromatic Substitution: Activating the Pyridine Ring
Expertise & Experience: The Role of the Pyridine Nitrogen
The electron-withdrawing nature of the pyridine nitrogen atom renders the C4, C6, and C7 positions susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group (e.g., a halide) is present at these positions.[8][9][10] The reaction proceeds via a Meisenheimer-like intermediate. The stability of this anionic intermediate is the key to the reaction's feasibility.[8] Attack at the C4 or C6 positions (ortho/para to the nitrogen) is favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which is a highly stabilizing contribution.[8][9][10] Attack at C7 (meta to the nitrogen) does not allow for this stabilization, making substitution at this position much less favorable.[8]
Figure 3: Mechanism of nucleophilic aromatic substitution at the C4 position.
Protocol 2: Synthesis of a 4-Amino Derivative via SₙAr
This protocol details the displacement of a chlorine atom at the C4 position with a primary amine.
Materials:
-
4-Chloro-pyrrolo[3,4-c]pyridine substrate (1.0 equiv)
-
Primary amine (e.g., benzylamine) (2.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: In a sealable reaction vessel, combine the 4-chloro-pyrrolo[3,4-c]pyridine substrate, the primary amine, and DIPEA.
-
Solvent: Add anhydrous DMF or DMSO as the solvent. These polar aprotic solvents are ideal for SₙAr reactions.
-
Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific substrate and nucleophile.
-
Monitoring: Monitor the reaction's progress by LC-MS. These reactions can take several hours to reach completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. This will often precipitate the product.
-
Isolation: Collect the solid product by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the collected solid or the organic extracts with water and brine to remove residual DMF/DMSO and salts.
-
Purification: Dry the organic layer (if used) and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the desired 4-amino-pyrrolo[3,4-c]pyridine derivative.
Metal-Free Cross-Coupling/Cyclization Cascade
Expertise & Experience: Modern, Efficient Synthesis
While traditional transition-metal-catalyzed cross-coupling reactions are a mainstay for functionalizing pre-halogenated heterocycles, modern synthetic chemistry emphasizes efficiency and sustainability. A recently developed metal-free, base-assisted cascade reaction provides direct access to highly functionalized pyrrolo[3,4-c]pyridines from simple starting materials at room temperature.[11] This elegant strategy involves the reaction of β-ketothioamides with 2-aroylmalononitrile.[11] The process proceeds through a dehydrative cross-coupling followed by a twofold intramolecular cyclization, forming multiple C-N and C-C bonds in a single pot.[12] This approach is highly chemo- and site-selective and uses O₂ as a green oxidant, with water as the only byproduct.[12]
Figure 4: Workflow for the metal-free cascade synthesis.
Protocol 3: Metal-Free Cascade Synthesis of Pyrrolo[3,4-c]pyridines
This protocol is based on the innovative method reported by Singh and coworkers.[12][11]
Materials:
-
β-Ketothioamide (1.0 equiv)
-
2-Aroylmalononitrile (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol (EtOH)
-
Open-air reaction vessel (e.g., a standard flask)
Procedure:
-
Mixing Reagents: In a round-bottom flask, combine the β-ketothioamide, the 2-aroylmalononitrile, and potassium carbonate.
-
Adding Solvent: Add ethanol as the solvent.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically open to the air, which provides the necessary oxygen for the oxidative cyclization step.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid by column chromatography on silica gel to afford the pure pyrrolo[3,4-c]pyridine product.
| Starting Material (β-Ketothioamide) | Starting Material (2-Aroylmalononitrile) | Yield (%) |
| N-phenyl-3-oxobutanamide | 2-(4-chlorobenzoyl)malononitrile | High |
| N-(4-methylphenyl)-3-oxobutanamide | 2-benzoylmalononitrile | High |
| N-benzyl-3-oxo-3-phenylpropanamide | 2-(4-nitrobenzoyl)malononitrile | Good |
| Table 1: Representative scope of the metal-free cascade synthesis. Yields are generally reported as good to excellent.[12] |
Applications in Drug Discovery
The functionalization of the pyrrolo[3,4-c]pyridine scaffold has led to the discovery of potent and selective modulators of various biological targets. The strategic placement of different functional groups allows for the fine-tuning of a compound's pharmacological profile.
| Derivative Class | Functionalization Pattern | Biological Target/Activity | Reference |
| Pyrrolo[3,4-c]pyridine-1,3-diones | 4-substituted, 6-methyl | Antidiabetic, increases insulin sensitivity | [1] |
| Pyrrolo[3,4-c]pyridine-3-ones | 1-phenyl substituted | Antimycobacterial, InhA enzyme inhibition | [1][13] |
| Pyrrolo[3,4-c]pyridine-3,6-diones | 2-pyrazolyl, 4-methyl | Anticancer, PI3Kγ inhibition | [1][13] |
| Pyrrolo[3,4-c]pyridine-1,3-diones | N-alkyl, 4-methyl, 6-phenyl | Analgesic, Sedative, Antitumor | [1][13][14] |
| Table 2: Examples of biologically active functionalized pyrrolo[3,4-c]pyridines. |
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. aklectures.com [aklectures.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. quora.com [quora.com]
- 11. Synthesis of pyrrolo[3,4- c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octahydropyrrolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of octahydropyrrolo[3,4-c]pyridine and its derivatives. This bicyclic amine scaffold is a critical building block in medicinal chemistry, notably in the development of novel therapeutics.[1][2] Its synthesis, however, presents several distinct challenges that can impact yield, purity, and stereochemical outcome.
This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It is divided into a detailed Troubleshooting Guide for specific in-lab problems and a comprehensive FAQ section for more general inquiries. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build more robust synthetic routes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of the octahydropyrrolo[3,4-c]pyridine core. The format is designed to help you quickly identify your issue and find a validated solution.
Problem ID: SYN-001
Question: My catalytic hydrogenation of the pyridine precursor is resulting in low yields and a mixture of stereoisomers. What is causing this and how can I improve the cis-diastereoselectivity?
Answer: This is one of the most common and critical challenges in this synthesis. Low yields and poor stereocontrol during the reduction of the pyridine ring often stem from suboptimal catalyst selection, reaction conditions, or the presence of contaminants.
Causality Analysis: The hydrogenation of a substituted pyridine ring to a piperidine ring creates two new stereocenters at the bridgehead carbons. The desired cis-fused isomer is typically the thermodynamically more stable product, but kinetic factors can lead to the formation of the unwanted trans isomer.
-
Catalyst Activity: An overly active catalyst can lead to over-reduction or side reactions. Conversely, a poisoned or low-activity catalyst will result in an incomplete reaction.
-
Solvent and Additives: The solvent system plays a crucial role. Protic solvents, especially in the presence of water, can facilitate protonation/deprotonation equilibria on the catalyst surface, which may lead to isomerization and the formation of trans products.[3]
-
Reaction Parameters: Temperature and hydrogen pressure are critical variables. High temperatures can provide the energy needed to overcome the activation barrier for the formation of the less stable trans isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrogenation issues.
Recommended Solutions:
-
Ensure an Anhydrous Environment: To prevent the formation of trans isomers, the reaction environment must be substantially anhydrous.[3] Use freshly distilled, dry solvents and dry your starting material thoroughly before the reaction.
-
Optimize Catalyst and Conditions: While Pd/C is commonly used, other catalysts may offer better selectivity for your specific substrate. Platinum oxide (PtO₂), particularly in an acidic solvent like glacial acetic acid, is reported to be effective for cis-hydrogenation.[4] Rhodium-based catalysts have also demonstrated good performance under milder conditions.[4]
-
Control Temperature and Pressure: Operate at a moderate temperature range, typically between 40°C and 80°C, and pressures between 5 and 20 bars.[3] Start with milder conditions (e.g., 40°C, 5 bar) and gradually increase if the reaction is too slow.
-
Screen Solvents: If using Pd/C, methanol is a common choice.[3] However, for catalysts like PtO₂, glacial acetic acid can enhance cis-selectivity.
| Catalyst | Typical Solvent | Temperature (°C) | Pressure (bar) | Expected Selectivity |
| Pd/C | Methanol (anhydrous) | 40 - 80 | 5 - 20 | Good to Excellent (cis) |
| PtO₂ | Glacial Acetic Acid | 25 - 50 | 3 - 10 | Excellent (cis)[4] |
| Rh/C | Ethanol/Methanol | 25 - 60 | 5 - 15 | Good to Excellent (cis) |
Problem ID: PUR-001
Question: I am struggling to purify my octahydropyrrolo[3,4-c]pyridine product. I observe significant tailing during column chromatography on silica gel.
Answer: This is a classic problem when purifying basic compounds like amines on acidic stationary phases like silica gel. The basic nitrogen atoms in your product interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape (tailing) and often, incomplete recovery of the product.
Causality Analysis: The lone pair of electrons on the nitrogen atoms of your bicyclic amine acts as a Lewis base. The surface of standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. This leads to a strong, often irreversible, acid-base interaction that retards the movement of your compound down the column, causing it to streak or "tail."
Recommended Solutions:
-
Acid-Base Extraction: This is often the most effective first step for purification. Dissolve your crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute aqueous acid solution (e.g., 1 M HCl).[5] Your basic amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate your product, which can then be re-extracted with an organic solvent.[5]
-
Modified Eluent for Chromatography: If chromatography is necessary, you must neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase. This base will compete with your product for the acidic sites on the silica, allowing for much-improved elution and peak shape.[5]
-
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based support, which do not have the acidic character of silica gel.
-
Distillation: For non-functionalized or thermally stable derivatives, vacuum distillation can be a highly effective method for purification to achieve high enantiomeric purity.[3]
Problem ID: RXN-001
Question: My reaction is highly exothermic and difficult to control, leading to the formation of dark-colored byproducts. How can I manage this?
Answer: Exothermic reactions, particularly during steps like acylation or alkylation of the amine nitrogens, can lead to thermal runaway.[5] This not only poses a safety risk but also degrades your product and reduces yield. The dark coloration is often indicative of decomposition products.
Causality Analysis: Amine acylation/alkylation reactions are often fast and release significant heat. If this heat is not dissipated effectively, the local temperature of the reaction mixture can rise dramatically, "burning" the starting materials or products and promoting side reactions.
Recommended Solutions:
-
Slow Addition of Reagents: Never mix all reagents at once. Add the more reactive reagent (e.g., acyl chloride, alkyl halide) dropwise to the solution of the amine using an addition funnel. This controls the rate of the reaction and consequently, the rate of heat generation.[5]
-
Efficient Cooling: Conduct the reaction in a cooling bath (e.g., ice-water, ice-salt) to maintain a constant low temperature throughout the addition process.[5]
-
Dilution: Running the reaction at a lower concentration (i.e., using more solvent) increases the thermal mass of the system, helping to absorb and dissipate heat more effectively.[5]
-
Choice of Base: If the reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) if N-alkylation is a competing side reaction. For acylations, tertiary amines are common.[3]
Caption: Key strategies for managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the octahydropyrrolo[3,4-c]pyridine scaffold? A1: Common synthetic routes often start from commercially available pyridine dicarboxylic acids or their derivatives. For example, pyridine-2,3-dicarboxylic acid anhydride can be reacted with an amine (like benzylamine), followed by a series of reduction steps to form the bicyclic core.[3] Other modern approaches may involve intramolecular cyclization strategies.[6]
Q2: How can I achieve high enantiomeric purity for a specific stereoisomer? A2: Achieving high enantiopurity is a significant challenge. While stereoselective hydrogenation can favor one diastereomer, separating enantiomers often requires additional steps. Two common industrial methods are:
-
Optical Resolution: This involves forming diastereomeric salts by reacting the racemic amine product with a chiral acid (e.g., L-tartaric acid), followed by fractional crystallization.[3]
-
Enzymatic Resolution: This technique uses enzymes like lipases (e.g., Candida antarctica Lipase B) to selectively react with one enantiomer of an intermediate, allowing for the separation of the two enantiomers.[4][7] This method can be slow but often provides very high enantiomeric excess (>99%).[7]
Q3: What analytical techniques are essential for characterizing the octahydropyrrolo[3,4-c]pyridine product? A3: A combination of techniques is required for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the core structure and determining the relative stereochemistry (cis vs. trans) through analysis of coupling constants and NOE experiments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral HPLC: Crucial for determining the enantiomeric excess (ee) if a stereoselective synthesis or resolution was performed.
-
Infrared (IR) Spectroscopy: To identify key functional groups, especially if derivatives have been synthesized.
Q4: Are there alternative synthetic strategies to catalytic hydrogenation? A4: Yes, while catalytic hydrogenation is prevalent, other methods exist. These include:
-
Intramolecular Cyclization: Designing a linear precursor that can undergo an intramolecular C-H amination or a similar cyclization reaction to form the fused bicyclic system.[6]
-
Multi-component Reactions: Some strategies involve the reaction of multiple simpler components in one pot to construct the core.[8]
-
Biosynthesis: Utilizing biological systems or enzymes can offer high stereoselectivity and environmentally sustainable routes to the target molecule.[9]
Key Experimental Protocol
Protocol: Diastereoselective Catalytic Hydrogenation for cis-Octahydropyrrolo[3,4-c]pyridine Core
This protocol describes a general procedure for the reduction of a suitable pyridine precursor, such as a 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, to form the saturated bicyclic amine.[4]
Materials:
-
Pyridine precursor (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Anhydrous Methanol
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
Procedure:
-
Preparation: Ensure the high-pressure reactor is clean and dry. In a flask, dissolve the pyridine precursor in anhydrous methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition of the dry catalyst in air.
-
Transfer to Reactor: Transfer the suspension to the high-pressure reactor.
-
Reaction Setup: Seal the reactor. Purge the system with nitrogen several times to remove all oxygen, then purge with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). Begin stirring and heat the reaction to the target temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can also be confirmed by taking a small aliquot (after safely depressurizing and purging the reactor) and analyzing it by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as described in the PUR-001 section.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc Deprotection of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl
Welcome to the technical support guide for the optimization of Boc deprotection of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic diamine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical synthetic step effectively. The starting material already exists as a hydrochloride salt, which influences solubility and stoichiometry, a key consideration we will address. The final product will be the corresponding dihydrochloride salt.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection process in a direct question-and-answer format.
Q1: My deprotection reaction is stalled or incomplete, as confirmed by ¹H NMR and LC-MS. What are the likely causes and how can I fix it?
Answer: Incomplete deprotection is the most common issue and typically points to three main factors: insufficient acid stoichiometry, suboptimal reaction conditions, or poor substrate solubility.
-
Insufficient Acid: Remember that your starting material, 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl, is already a salt. The deprotection mechanism requires protonation of the Boc group's carbonyl oxygen to initiate cleavage.[1][2] Therefore, you need at least one equivalent of strong acid in addition to the one already present to drive the reaction. For a robust reaction, a significant excess of acid (4-10 equivalents) is recommended to ensure the equilibrium favors the product.
-
Suboptimal Temperature or Time: While many Boc deprotections proceed smoothly at room temperature, secondary amines, particularly within bicyclic systems, can be more sterically hindered. If the reaction is sluggish, gentle heating to 40-50°C can often accelerate the conversion without promoting side reactions. Ensure you are allowing adequate reaction time; monitor every 1-2 hours until no further change is observed.
-
Solvent and Solubility: The hydrochloride salt of the starting material may have limited solubility in common non-polar solvents like dichloromethane (DCM). If the reaction mixture is a slurry, the reaction is happening in the solid phase and will be extremely slow. Consider switching to a more polar solvent like methanol, 1,4-dioxane, or a mixture (e.g., DCM/MeOH) to ensure complete dissolution.[3][4] 4M HCl in dioxane is an excellent, commonly used choice as it provides both the acid and a suitable solvent.[3][4][5]
Troubleshooting Incomplete Deprotection
Below is a logical workflow to diagnose and resolve an incomplete reaction.
Caption: A decision tree for troubleshooting incomplete deprotection.
Q2: After work-up, my product is an oil/gum and difficult to handle. How can I isolate a solid product?
Answer: The free base of octahydro-1H-pyrrolo[3,4-c]pyridine is reported to be an oil, while the dihydrochloride salt is a crystalline solid.[6] If you are performing a basic work-up to isolate the free amine, you will likely obtain an oil. For ease of handling, storage, and purification, isolating the product as its dihydrochloride salt is highly recommended.
Isolation Protocol for the Dihydrochloride Salt:
-
After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.
-
The residue will contain your product salt and excess acid. To remove excess HCl, co-evaporate the residue with a high-boiling point solvent like toluene or isopropanol (add the solvent and evaporate again; repeat 2-3 times).
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether or MTBE.[5] This will wash away non-polar organic impurities, and the desired salt will remain as a solid.
-
Filter the solid, wash with more ether, and dry under high vacuum. This procedure typically yields a stable, free-flowing solid.[3]
Q3: I see some minor, less polar byproducts on my TLC/LC-MS. What could they be and how can I prevent them?
Answer: The primary byproduct in acidic Boc deprotection arises from the tert-butyl cation that is generated.[1][2] This highly reactive electrophile can alkylate any available nucleophile. In your reaction, potential nucleophiles include the solvent (e.g., methanol) or the product amine itself, leading to N-tert-butylation.
Mitigation Strategies:
-
Use a Cation Scavenger: While less common for simple amines, if side-product formation is significant, adding a scavenger like triethylsilane (TES) or anisole to the reaction can trap the tert-butyl cation before it alkylates your product.
-
Lower Reaction Temperature: Alkylation side reactions have a higher activation energy than the deprotection itself. Running the reaction at 0°C or room temperature, even if it takes longer, can minimize the formation of these byproducts.
-
Choice of Acid/Solvent: Using HCl gas bubbled through a solvent or a pre-made solution like 4M HCl in dioxane is often cleaner than using acids that can participate in side reactions (e.g., H₂SO₄).[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
Answer: The mechanism proceeds in three key steps:[1]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Fragmentation: The protonated carbamate collapses, eliminating a stable tert-butyl cation and forming a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated by the excess acid in the medium to form the final ammonium salt.
Mechanism of Boc Deprotection
Caption: The four-step mechanism of acid-catalyzed Boc deprotection.
Q2: Which analytical technique is best for monitoring this reaction?
Answer: A combination of techniques provides the most reliable results, but ¹H NMR is the most definitive.[7]
| Analytical Technique | Key Indicator of Successful Deprotection | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Complete disappearance of the large singlet for the nine tert-butyl protons (typically ~1.4-1.5 ppm).[7] | Unambiguous and quantitative.[7] | Requires a relatively pure sample for clear analysis. |
| LC-MS | Disappearance of the starting material peak and appearance of a new, more polar product peak with a mass difference of -100.12 amu.[7] | Highly sensitive; provides mass confirmation. | May not distinguish between product and some impurities if they have the same mass. |
| Thin-Layer Chromatography (TLC) | Disappearance of the starting material spot and appearance of a new spot at the baseline (Rf ≈ 0) for the highly polar salt.[8] | Fast, simple, and inexpensive for reaction monitoring. | Not quantitative; the product may be invisible without specific stains (e.g., ninhydrin). |
| FTIR Spectroscopy | Disappearance of the strong C=O stretching band of the Boc carbamate (around 1680-1720 cm⁻¹).[7] | Quick confirmation of functional group change. | N-H stretches of the product salt can be broad and difficult to interpret.[7] |
Q3: Do I need to use anhydrous conditions?
Answer: While rigorously anhydrous conditions are not strictly necessary as they are for many organometallic reactions, using anhydrous solvents is good practice. The presence of significant amounts of water can potentially lead to side reactions or affect the solubility of reagents. Commercially available solutions like 4M HCl in dioxane are sufficiently anhydrous for this purpose.[8]
Q4: Can I use Trifluoroacetic Acid (TFA) instead of HCl?
Answer: Yes, TFA is a very common and effective reagent for Boc deprotection, typically used as a 20-50% solution in DCM.[4] The reaction is often very fast. However, TFA is more corrosive and harder to remove completely than HCl. Residual TFA can form non-crystalline trifluoroacetate salts that are often oily, complicating isolation.[3] For generating a crystalline salt of this specific substrate, HCl is generally the superior choice.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using 4M HCl in 1,4-Dioxane
This is the recommended starting protocol for efficient and clean deprotection.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl (1.0 eq).
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5.0-10.0 eq). Ensure the final concentration of the substrate is approximately 0.1-0.2 M. The solid should fully dissolve.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction is complete within 2-4 hours. For TLC, use a mobile phase like 10% MeOH in DCM; the starting material should have an Rf > 0.3, while the product will be at the baseline.
-
Work-up and Isolation:
-
Once complete, concentrate the reaction mixture to dryness on a rotary evaporator.
-
Add toluene (approx. 10 volumes of the initial dioxane volume) and re-concentrate to remove excess HCl. Repeat this step once more.
-
Add diethyl ether to the solid residue and stir vigorously for 15-30 minutes to triturate the product.
-
Filter the resulting white solid, wash the filter cake with fresh diethyl ether, and dry under high vacuum to yield octahydro-1H-pyrrolo[3,4-c]pyridine as its dihydrochloride salt.
-
Protocol 2: Analytical Monitoring by LC-MS
-
Sample Preparation: At desired time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench it in a vial containing ~1 mL of a 50:50 mixture of acetonitrile and water with a small amount of base (e.g., ammonium hydroxide) to neutralize the acid.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient would be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 5-10 minutes.
-
Analysis: Monitor the disappearance of the molecular ion peak for the starting material and the appearance of the product peak (mass difference of -100.12 amu). The product will have a much shorter retention time due to its increased polarity.
References
Technical Support Center: Synthesis of Pyrrolopyridine Derivatives
Welcome to the technical support center for the synthesis of pyrrolopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and purines, making them cornerstone structures in numerous therapeutic agents, particularly kinase inhibitors.[1][2]
However, their synthesis is often fraught with challenges, including low yields, difficult purifications, and a propensity for unexpected side reactions. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter at the bench.
Part 1: Foundational Troubleshooting - "My reaction is messy. Where do I begin?"
This section addresses broad issues that can affect any step in a pyrrolopyridine synthesis.
FAQ 1.1: My reaction yield is critically low and the crude NMR shows a complex, unidentifiable mixture. What are the first things to check?
The Problem: You've followed a literature procedure, but the outcome is a low yield of the desired product accompanied by a host of unknown peaks.
The Root Cause Analysis: This common issue rarely stems from a single catastrophic failure but rather from an accumulation of seemingly minor oversights. The primary culprits are often the purity of starting materials and the integrity of the reaction environment.
-
Starting Material Purity: Many precursors to pyrrolopyridines, such as aminopyridines or substituted pyrroles, can be susceptible to degradation. For instance, aminopyrroles can oxidize and discolor when exposed to air, indicating the formation of impurities that can interfere with the reaction.[3] Similarly, residual impurities from a previous step can poison catalysts or initiate side reactions.
-
Reaction Conditions:
-
Atmosphere: Many cross-coupling reactions used in these syntheses employ catalysts that are sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to catalyst deactivation and the formation of oxidation byproducts.
-
Moisture: While some reactions tolerate water, many, especially those involving organometallics or strong bases, are highly sensitive to moisture. Water can quench reagents, hydrolyze intermediates, or alter the catalytic cycle, leading to unwanted pathways.[3]
-
Troubleshooting Protocol & Solutions:
Before undertaking a complex re-optimization, perform the following diagnostic checks.
Step-by-Step Diagnostic Workflow:
-
Verify Starting Material Integrity:
-
Run a fresh NMR and/or LC-MS of all starting materials, even if they are from a commercial supplier or were prepared previously.
-
Check for discoloration or changes in physical appearance. If an aminopyridine appears brown, it may have oxidized.[3]
-
If purity is suspect, repurify via recrystallization or column chromatography. Ensure the purified material is stored correctly, typically under an inert atmosphere and protected from light.
-
-
Optimize Reaction Setup:
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from opened bottles can accumulate significant moisture.
-
Inert Atmosphere: For air-sensitive reactions, utilize a robust inert atmosphere protocol. Degas the reaction mixture by subjecting it to several cycles of vacuum followed by backfilling with nitrogen or argon. For longer reactions, maintaining a positive pressure of inert gas is crucial.
-
-
Re-evaluate Reagent Stoichiometry:
-
Precisely verify the molar ratios of your reactants. An incorrect ratio can result in the incomplete conversion of the limiting reagent, leading to a mixture that is difficult to purify.[3]
-
Part 2: Navigating C-C & C-N Bond Formation Challenges
Palladium-catalyzed cross-coupling reactions are workhorses in modern pyrrolopyridine synthesis. However, they are not without their pitfalls.
FAQ 2.1: During my Suzuki or Buchwald-Hartwig coupling on a halo-pyrrolopyridine, I'm observing significant hydrodehalogenation (reduction) of my starting material. Why is this happening?
The Problem: Instead of the desired coupled product, a major byproduct is the starting material with the halogen (Cl, Br, I) replaced by a hydrogen atom.
The Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It typically arises from one of two pathways:
-
β-Hydride Elimination: If the organometallic partner (e.g., a boronic acid in Suzuki coupling or an amine in Buchwald-Hartwig) contains a β-hydrogen, the palladium intermediate can undergo β-hydride elimination to form a palladium-hydride species (Pd-H). This Pd-H species can then reductively eliminate with the halo-pyrrolopyridine to yield the dehalogenated product.
-
From Solvent/Base: Protic solvents (like alcohols) or bases can also serve as a source of hydrides, leading to the formation of Pd-H species and subsequent reduction.
This issue is particularly prevalent when the desired coupling reaction is slow, giving the competing dehalogenation pathway more time to occur.[2]
dot
Caption: Competing pathways in cross-coupling reactions.
Troubleshooting Protocol & Solutions:
The goal is to accelerate the desired coupling reaction relative to the undesired reduction pathway.
| Strategy | Action | Rationale |
| Ligand Choice | Switch to a more electron-rich and bulky phosphine ligand (e.g., RuPhos, XPhos).[2] | Bulky ligands promote faster reductive elimination for the desired product and can disfavor the formation of hydride intermediates. |
| Base Selection | Use a non-protic, weaker base. Switch from alkoxides (e.g., NaOtBu) to carbonates (e.g., K₂CO₃, Cs₂CO₃).[4] | Carbonates are less prone to generating hydride species compared to strong alkoxide bases, especially at elevated temperatures. |
| Solvent System | Change from protic solvents (e.g., alcohols) to aprotic solvents (e.g., dioxane, toluene, DMF). | This minimizes a potential source of protons/hydrides that can lead to the formation of the Pd-H species. |
| Temperature | Lower the reaction temperature. | Side reactions often have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress dehalogenation. |
Part 3: Tackling Heterocycle Formation Side Reactions
The construction of the core bicyclic system is the defining moment of the synthesis, and it comes with unique challenges.
FAQ 3.1: My Fischer Azaindolization to form a 7-azaindole is failing or requires extreme conditions. What's going wrong?
The Problem: The acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone either fails to proceed or requires harsh thermal conditions (e.g., >200 °C), leading to decomposition.
The Root Cause Analysis: The Fischer indolization mechanism involves several key steps, but in the azaindole variant, two steps are particularly problematic: tautomerization and the[5][5]-sigmatropic rearrangement. It was long thought that the sigmatropic rearrangement was the main hurdle. However, recent studies have shown that the high basicity of the pyridine nitrogen is a critical issue.[6]
Under acidic conditions, the pyridine nitrogen is readily protonated. This protonation makes the subsequent tautomerization of the pyridylhydrazone intermediate energetically unfavorable, effectively stalling the reaction before the key C-C bond-forming sigmatropic rearrangement can even occur.[6] This is why 3-pyridylhydrazines are particularly unreactive compared to their 2- and 4-pyridyl counterparts.[6]
dot
Caption: The problematic step in Fischer Azaindolization.
Troubleshooting Protocol & Solutions:
-
Catalyst Choice is Key:
-
Standard Brønsted Acids (HCl, H₂SO₄): Often ineffective due to the protonation issue.
-
Lewis Acids (e.g., ZnCl₂): Can be more effective as they coordinate to the nitrogen atoms without creating as high of an energy barrier for tautomerization.
-
Polyphosphoric Acid (PPA): A classic choice that acts as both a catalyst and a high-boiling solvent, providing the thermal energy often required.[7]
-
Microwave Irradiation: Using a microwave reactor can dramatically shorten reaction times and improve yields by providing rapid, uniform heating, often allowing the reaction to proceed before decomposition pathways take over.[7]
-
-
Substituent Effects:
-
Consider the electronics of your pyridylhydrazine. Electron-donating groups on the pyridine ring can increase the basicity of the nitrogen, exacerbating the problem. Conversely, electron-withdrawing groups can sometimes facilitate the reaction.[6]
-
-
Alternative Synthetic Routes:
-
If the Fischer approach remains intractable, consider alternative cyclization strategies such as the Madelung or Reissert-type reactions, which do not proceed through the same problematic hydrazone intermediate.[8]
-
FAQ 3.2: My Pictet-Spengler reaction is giving poor yields. How can I optimize it?
The Problem: The condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by acid-catalyzed ring closure, is inefficient.
The Root Cause Analysis: The success of the Pictet-Spengler reaction hinges on the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic ring (e.g., the C2 position of an indole or pyrrole).[9]
-
Insufficient Electrophilicity: If the imine formed from the initial condensation is not sufficiently activated, the cyclization will not proceed. This is why an acid catalyst is almost always required to protonate the imine, forming the much more electrophilic iminium ion.[9]
-
Aromatic Ring Nucleophilicity: Highly nucleophilic rings like pyrrole and indole undergo the reaction under mild conditions. Less activated rings (e.g., a simple phenyl group) require stronger acids and higher temperatures, which can lead to side reactions like polymerization or decomposition.[9]
-
Rearrangements: In certain substrates, unexpected rearrangements like the Smiles rearrangement can occur in tandem with the cyclization, leading to different heterocyclic cores.[10]
Step-by-Step Optimization Protocol:
-
Screen Acid Catalysts:
-
Protic Acids: Start with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. This is often sufficient for activated systems. If this fails, stronger acids like HCl or H₂SO₄ can be tried, but with caution, as they can promote side reactions.
-
Lewis Acids: Catalysts like AuCl₃ or AgOTf have been shown to promote N-acyliminium ion variants of the Pictet-Spengler reaction under very mild conditions.[9]
-
-
Control Temperature:
-
Begin at room temperature or 0 °C.
-
If no reaction occurs, gradually increase the temperature. For unreactive substrates, refluxing in a solvent like toluene or xylene may be necessary.
-
-
Consider an N-Acyliminium Ion Variant:
-
If the standard reaction fails, acylate the amine starting material first (e.g., with an acid chloride or anhydride).
-
The subsequent condensation with the aldehyde will form an N-acyliminium ion intermediate. This species is a powerful electrophile and will often cyclize under much milder conditions and with higher yields, even with less-activated aromatic systems.[9]
-
Part 4: Challenges with Protecting Groups
Protecting groups are essential tools, but their removal can sometimes lead to unexpected and frustrating side reactions.
FAQ 4.1: I'm observing a bizarre tricyclic byproduct after attempting to deprotect my SEM-protected 7-azaindole. What is happening?
The Problem: When treating a 2-aryl-4-amino-SEM-protected 7-azaindole with an acid like TFA, you isolate not only the desired deprotected product but also a significant amount of a new, higher molecular weight compound, often an 8-membered ring structure.
The Root Cause Analysis: This fascinating side reaction is a known pitfall of SEM deprotection. The standard mechanism for removing the 2-(trimethylsilyl)ethoxymethyl (SEM) group involves the release of formaldehyde.[2]
In this specific substrate, the newly deprotected pyrrole nitrogen and the exocyclic amine at the C4 position are perfectly positioned to react with this in situ generated formaldehyde. This leads to a subsequent intramolecular cyclization, forming a stable, tricyclic 8-membered ring product. Longer reaction times in the acidic deprotection medium can favor the formation of this byproduct.[2]
dot
Caption: Mechanism of 8-membered ring side product formation.
Troubleshooting Protocol & Solutions:
The key to avoiding this is to either trap the formaldehyde as it's formed or to use a deprotection condition that does not generate it.
| Method | Protocol Details | Rationale |
| Formaldehyde Scavenging | Add a scavenger like 1,3-dimethoxybenzene or phloroglucinol to the deprotection reaction mixture. | These electron-rich aromatic compounds are excellent electrophilic traps and will react with the generated formaldehyde faster than the deprotected azaindole, preventing the side reaction. |
| Alternative Deprotection | Use fluoride-based deprotection conditions, such as TBAF (tetrabutylammonium fluoride) in THF. | Fluoride attacks the silicon atom of the SEM group, leading to its cleavage through a different mechanism (E2 elimination) that does not generate formaldehyde. |
| Minimize Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | As demonstrated in the literature, longer exposure to acidic conditions promotes the formation of the cyclized byproduct.[2] |
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl Derivatives
Welcome to the technical support center for the synthesis and purification of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this important bicyclic diamine scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Synthetic Challenge
The octahydro-1H-pyrrolo[3,4-c]pyridine core is a valuable building block in medicinal chemistry, often incorporated into compounds targeting the central nervous system.[1] The synthetic challenge lies in controlling the stereochemistry and achieving selective functionalization of the two non-equivalent nitrogen atoms. Protecting one of these nitrogens, typically with a tert-butyloxycarbonyl (Boc) group, is a critical step for subsequent derivatization. However, issues with yield, regioselectivity, and purity are common hurdles. This guide aims to provide a logical framework for troubleshooting and optimizing this synthetic sequence.
General Synthetic Workflow
The overall synthetic strategy involves three key stages: formation of the bicyclic core, selective mono-protection of the secondary amine, and conversion to the hydrochloride salt. Each stage presents unique challenges that can impact the final yield and purity.
Caption: General workflow for the synthesis of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Synthesis of the Octahydro-1H-pyrrolo[3,4-c]pyridine Core
Question 1: My reduction of 2H-pyrrolo[3,4-c]pyridine-1,3-dione with LiAlH₄ is giving a low yield of the desired diamine. What could be the problem?
Answer: Low yields in LiAlH₄ reductions of amides or imides to amines are often due to a few key factors:
-
Reagent Quality: Lithium aluminum hydride is extremely reactive with moisture.[2] Ensure you are using freshly opened, high-purity LiAlH₄ and anhydrous THF as the solvent. The presence of water will quench the reagent and reduce its effective concentration.
-
Reaction Temperature: The initial addition of LiAlH₄ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[3] After the addition is complete, the reaction typically needs to be heated to reflux to drive the reduction of both carbonyl groups to completion. Insufficient heating can lead to incomplete reduction, resulting in amino-alcohol or other partially reduced intermediates.
-
Work-up Procedure: The work-up of LiAlH₄ reactions is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is standard but must be done carefully at low temperatures to avoid uncontrolled quenching. Improper work-up can lead to the formation of aluminum hydroxide gels that trap the product, making extraction difficult and reducing the isolated yield.
-
Product Volatility: The free base of octahydro-1H-pyrrolo[3,4-c]pyridine may have some volatility. Avoid concentrating the solution to complete dryness at high temperatures or under high vacuum.
Troubleshooting Table: LiAlH₄ Reduction
| Problem | Possible Cause | Recommended Solution |
| Low Conversion | Inactive or insufficient LiAlH₄ | Use a fresh bottle of LiAlH₄. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Insufficient reaction temperature/time | After the initial addition at 0 °C, ensure the reaction is refluxed for a sufficient time (monitor by TLC or LC-MS). | |
| Product Loss During Work-up | Formation of aluminum gel emulsions | Perform a careful Fieser work-up at 0 °C with vigorous stirring. Allow the granular precipitate to form before filtration. |
| Product is water-soluble | Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform/isopropanol). |
Stage 2: Selective Mono-Boc Protection
Question 2: I am getting a significant amount of the di-Boc protected product, and some unreacted starting material. How can I improve the selectivity for mono-protection?
Answer: This is the most common problem in the functionalization of diamines. The key to achieving high selectivity for mono-protection is to differentiate the nucleophilicity of the two nitrogen atoms. A highly effective strategy is to use one equivalent of a strong acid to protonate one of the amines, rendering it non-nucleophilic.[4][5][6]
The rationale is based on the principle that the mono-protonated diamine exists in equilibrium with the free diamine and the di-protonated species. By adding one equivalent of Boc anhydride, the more nucleophilic free amine of the mono-protonated species reacts selectively.[7]
Caption: Logic for selective mono-Boc protection using mono-protonation.
Question 3: Which nitrogen atom of octahydro-1H-pyrrolo[3,4-c]pyridine will be protected?
Answer: The two nitrogen atoms in the octahydro-1H-pyrrolo[3,4-c]pyridine scaffold are electronically and sterically different. The nitrogen at position 2 is part of a pyrrolidine ring, while the nitrogen at position 5 is part of a piperidine ring. Generally, the pyrrolidine nitrogen is considered more nucleophilic and less sterically hindered than the piperidine nitrogen. Therefore, the Boc group is expected to preferentially react at the N-2 position. However, this should be confirmed by analytical techniques such as 2D NMR (NOESY/ROESY) on the final product.
Stage 3: Formation of the Hydrochloride Salt
Question 4: When I try to form the HCl salt, my yield is low, or I get an oil instead of a solid. What are the best practices for this step?
Answer: The formation of the hydrochloride salt is a crystallization/precipitation process, and the outcome can be sensitive to several factors.
-
Solvent Choice: The ideal solvent system should dissolve the free base but be a poor solvent for the HCl salt. A common choice is to dissolve the Boc-protected amine in a non-polar solvent like diethyl ether or ethyl acetate, and then add a solution of HCl in dioxane or isopropanol.[8]
-
Stoichiometry of HCl: It is crucial to use the correct amount of HCl. Using a large excess of strong acid can lead to the cleavage of the acid-labile Boc group, resulting in the formation of the unprotected diamine dihydrochloride salt and a lower yield of the desired product.[9][10] It is recommended to use 1.0 to 1.1 equivalents of HCl.
-
Precipitation and Isolation: If an oil forms, it may be due to residual solvent or impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. You can also try triturating the oil with a non-polar solvent like hexane or pentane to solidify it. The resulting solid should be collected by filtration and washed with a cold, non-polar solvent to remove any soluble impurities.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridine (C)
This protocol is adapted from general procedures for the reduction of related heterocyclic imides.[3]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 4.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2H-pyrrolo[3,4-c]pyridine-1,3-dione (B, 1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour until a granular white precipitate forms. Filter the solid and wash it thoroughly with THF and dichloromethane. Combine the filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the filtrate under reduced pressure (use caution, do not heat excessively) to yield the crude diamine, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Selective Mono-Boc Protection (E)
This protocol is based on the selective mono-protonation strategy.[4][5][7]
-
Protonation: Dissolve the crude octahydro-1H-pyrrolo[3,4-c]pyridine (C, 1.0 equiv.) in methanol (MeOH) and cool to 0 °C. Prepare a solution of HCl in MeOH by bubbling dry HCl gas through anhydrous MeOH or by the careful addition of acetyl chloride to MeOH. Add 1.0 equivalent of the methanolic HCl solution dropwise to the diamine solution. Stir for 30 minutes at 0 °C.
-
Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) in MeOH. Add this solution to the mono-protonated diamine solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the remaining HCl and remove any water-soluble byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to separate the desired mono-Boc product from any di-Boc product and unreacted starting material.
Protocol 3: Formation of the Hydrochloride Salt (G)
-
Dissolution: Dissolve the purified 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine (E, 1.0 equiv.) in a minimal amount of ethyl acetate or diethyl ether.
-
Precipitation: Add a 2M solution of HCl in dioxane or diethyl ether (1.05 equiv.) dropwise while stirring. A white precipitate should form immediately or upon further stirring.
-
Isolation: Stir the suspension for 1 hour at room temperature. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether to remove any non-salt impurities. Dry the solid under vacuum to obtain the final 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride salt (G) as a stable, white solid.
Purity Assessment and Characterization
Assessing the purity at each stage is crucial for a successful synthesis.
-
Thin Layer Chromatography (TLC): A workhorse technique for monitoring reaction progress. A typical mobile phase for these compounds would be dichloromethane/methanol (e.g., 9:1) with a small amount of triethylamine or ammonium hydroxide to prevent streaking of the basic amines on the silica plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.
-
¹H NMR: For the Boc-protected product, look for the characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the bicyclic core will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
¹³C NMR: The Boc group will show characteristic signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). The carbons of the heterocyclic core will appear in the 25-60 ppm range.
-
-
Mass Spectrometry (MS): LC-MS is invaluable for monitoring the reaction and confirming the molecular weight of the product and any impurities.
References
- 1. Pyridine with lialh4 plus h3o | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Octahydro-1h-pyrrolo[3,4-c]pyridine (933704-84-8) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Techniques for Pyrrolopyridine Compounds
Welcome to the Technical Support Center for the purification of pyrrolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important class of heterocyclic compounds. Pyrrolopyridines, also known as azaindoles, are prevalent scaffolds in medicinal chemistry and materials science, making their efficient purification a critical step in research and development.[1][2][3]
This resource is structured to address specific issues through a question-and-answer format, offering not just procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.
Section 1: Understanding the Chemistry of Pyrrolopyridine Purification
Pyrrolopyridine's unique structure, featuring a fused pyrrole and pyridine ring, imparts a distinct set of physicochemical properties that influence purification strategies.[3] Understanding these properties is the first step toward developing a robust purification protocol.
FAQ: What are the key properties of pyrrolopyridines to consider before purification?
Answer: The purification of pyrrolopyridines is governed by several key factors:
-
Basicity: The pyridine nitrogen imparts basic properties, with pKa values typically ranging from 4 to 6. This basicity allows for manipulation of the compound's charge state with pH, which is a powerful tool for extractive and chromatographic separations.[4]
-
Polarity: The presence of two nitrogen atoms and the aromatic system generally makes pyrrolopyridines polar molecules. However, the overall polarity can be significantly modulated by substituents on the ring system.
-
Solubility: Solubility can vary widely depending on the substitution pattern. Unsubstituted pyrrolopyridines have moderate solubility in polar organic solvents, while aqueous solubility is often pH-dependent.
-
Stability: Some pyrrolopyridine derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel, leading to degradation.[5] Additionally, like pyrroles, they can be susceptible to oxidation and discoloration upon exposure to air and light.[6]
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most common technique for purifying pyrrolopyridine compounds. However, several challenges can arise, from poor separation to compound degradation.
Issue 1: My pyrrolopyridine compound is streaking/tailing on the silica gel column, resulting in poor separation and low yield.
Potential Causes & Solutions:
This is a frequent issue when purifying nitrogen-containing heterocycles on silica gel due to strong interactions with the acidic silanol groups on the silica surface.[7]
-
Cause: Strong interaction with acidic silica gel.
-
Solution 1: Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[5][7] This will neutralize the acidic sites on the silica, minimizing strong adsorption and improving peak shape.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[5][7] Deactivated silica, prepared by pre-treating with a triethylamine solution, is another option.[7]
-
-
Cause: Compound insolubility in the loading solvent.
-
Solution: Ensure your crude material is fully dissolved before loading. If solubility is a problem, use a stronger, more polar solvent for loading, but keep the volume to an absolute minimum to prevent pre-elution and band broadening.[5]
-
-
Cause: Improper column packing.
-
Solution: A well-packed column is crucial for good separation. Ensure the silica gel is uniformly packed to prevent channeling, which leads to poor separation efficiency.[5]
-
Issue 2: I'm observing persistent impurities by NMR or LC-MS even after column chromatography.
Potential Causes & Solutions:
This indicates that the chosen chromatographic conditions are insufficient to resolve all components of the mixture.
-
Cause: Co-eluting impurities.
-
Solution 1: Multi-Step Purification: If impurities have similar polarities to your product, a single chromatography step may not be enough.[5] Consider a multi-step approach, such as recrystallization followed by column chromatography, or employing a different chromatographic mode (e.g., reversed-phase C18 followed by normal-phase).[5]
-
Solution 2: High-Performance Liquid Chromatography (HPLC): For challenging separations, particularly of isomers, preparative HPLC is often necessary for achieving high purity.[5][8][9]
-
-
Cause: Unreacted starting materials or reagents.
-
Solution: Review your reaction work-up. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities before chromatography.[5]
-
-
Cause: Isomeric impurities.
Issue 3: My compound appears to be degrading on the silica gel column.
Potential Causes & Solutions:
The acidic nature of silica gel can be detrimental to sensitive pyrrolopyridine derivatives.
-
Cause: Acid-catalyzed decomposition.
-
Solution 1: Deactivate Silica Gel: Before packing the column, slurry the silica gel in the non-polar component of your eluent containing 1-2% triethylamine. Let it stand for an hour, then pack as usual. This neutralizes the acidic sites.[5]
-
Solution 2: Use Alumina: Switch to a neutral or basic alumina stationary phase, which is less harsh for acid-sensitive compounds.[5][7]
-
Solution 3: Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.
-
Workflow for Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
Section 3: Troubleshooting Crystallization
Crystallization is a powerful technique for obtaining highly pure pyrrolopyridine compounds, but finding the right conditions can be challenging.
Issue 1: I can't find a suitable solvent for recrystallization. My compound is either too soluble or not soluble enough.
Potential Causes & Solutions:
The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[5]
-
Solution 1: Solvent Screening: Systematically screen a range of solvents with varying polarities. Common choices include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.[5]
-
Solution 2: Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).[7] Gently heat to redissolve and then allow to cool slowly.
Issue 2: My compound is "oiling out" instead of forming crystals.
Potential Causes & Solutions:
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, often due to a supersaturated solution or impurities.[5]
-
Cause: Solution is too concentrated.
-
Cause: Cooling is too rapid.
-
Cause: Presence of impurities.
-
Solution: The oil may contain a significant amount of impurities. Try to separate the oil, redissolve it, and attempt recrystallization again, perhaps with a different solvent system.
-
Issue 3: No crystals are forming, even after cooling.
Potential Causes & Solutions:
Crystal formation can sometimes be slow or require nucleation.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The small scratches provide nucleation sites for crystal growth.[5][7]
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5][7]
-
Solution 3: Extended Cooling: Allow the solution to stand in a refrigerator or freezer for a longer period.[5]
Summary of Purification Techniques and Expected Outcomes
| Purification Technique | Typical Purity | Common Applications | Key Considerations |
| Column Chromatography (Silica) | 90-98% | General purpose purification, separation of major components. | Potential for compound degradation, may require basic modifiers.[5] |
| Column Chromatography (Alumina) | 90-98% | Purification of basic or acid-sensitive compounds. | Can have different selectivity compared to silica. |
| Recrystallization | >99% | Final purification step to obtain highly pure, crystalline material. | Requires finding a suitable solvent system, can have lower yields.[5] |
| Preparative TLC | 95-99% | Small-scale purification (up to 100 mg) for analytical samples.[5] | Labor-intensive for larger quantities. |
| Preparative HPLC | >99% | Separation of difficult mixtures, isomers, and achieving very high purity.[5][11] | More expensive, requires specialized equipment. |
| Acid-Base Extraction | Variable | Initial cleanup to remove acidic or basic impurities. | Depends on the pKa of the compound and impurities.[4] |
Section 4: Chiral Purification of Pyrrolopyridine Compounds
Many pyrrolopyridine-based drug candidates are chiral, necessitating enantioselective purification.[12][13][14]
FAQ: What are the best methods for the chiral separation of pyrrolopyridine enantiomers?
Answer: The separation of enantiomers requires a chiral environment. The most common and effective techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for both analytical and preparative scale chiral separations. A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns (e.g., derivatized cellulose or amylose) being particularly effective for a wide range of compounds.[13]
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent than HPLC, making it a greener alternative. It is also highly effective with polysaccharide-based CSPs.
-
Capillary Electrophoresis (CE): CE is a powerful analytical technique for chiral separations, especially when only small sample amounts are available. Cyclodextrins are commonly used as chiral selectors in the running buffer.[15]
Experimental Protocol: General Method for Chiral HPLC Screening
-
Column Selection: Begin with a set of standard chiral columns, such as those with coated or immobilized amylose or cellulose derivatives.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water.
-
Polar Organic Mode: Employ a mobile phase of acetonitrile or methanol, often with a small amount of an acidic or basic additive to improve peak shape.
-
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance. A circular dichroism (CD) detector can also be used to confirm the elution order of enantiomers.
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.
Logical Flow for Chiral Purification
Caption: Workflow for developing a chiral separation method.
Section 5: Final Thoughts and Best Practices
-
Always Characterize Your Impurities: Before attempting purification, it's beneficial to have an idea of the major impurities present (e.g., starting materials, byproducts). This can be achieved through techniques like LC-MS and NMR of the crude product.
-
Protect from Air and Light: Purified pyrrolopyridines, especially those that are electron-rich, should be stored under an inert atmosphere (nitrogen or argon) in amber vials at low temperatures to prevent degradation and discoloration.[7]
-
Consider Compound Stability: Be mindful of the stability of your specific pyrrolopyridine derivative. Some may be sensitive to heat, acid, or base, which will dictate the appropriate purification and storage conditions.[16][17]
By understanding the fundamental properties of pyrrolopyridine compounds and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and success of your purification efforts.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. mdpi.com [mdpi.com]
- 12. [Chiral separation of new chiral insecticide pyraquinil isomers and establishment of analytical methods in vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unstable Protein Purification Through the Formation of Stable Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (CAS: 1220039-69-9). This guide is designed for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of this valuable heterocyclic building block. As a key intermediate in the development of pharmaceuticals like kinase inhibitors and CNS agents, a robust and scalable synthetic route is paramount.[1] This document provides field-proven insights, troubleshooting guides, and frequently asked questions to navigate the challenges of its synthesis, from bench-scale experiments to pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for the octahydro-1H-pyrrolo[3,4-c]pyridine core?
A1: The synthesis of saturated N-heterocycles like the pyrrolo[3,4-c]pyridine scaffold is a well-explored area in medicinal chemistry.[2][3] While a specific, universally adopted scalable route for this exact isomer is not extensively published in peer-reviewed journals, the strategy generally relies on established heterocyclic chemistry principles. A common approach involves a multi-step sequence that constructs the bicyclic core, followed by functionalization.
A representative, logical workflow is outlined below. This approach prioritizes commercially available starting materials and employs reactions known for their scalability.
Caption: General Synthetic Workflow for 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl.
This strategy is advantageous as catalytic hydrogenation of pyridine rings is a highly scalable and efficient process.[4] The subsequent reductive cyclization to form the fused pyrrolidine ring is also a robust transformation.
Q2: Why is the final product isolated as a hydrochloride salt?
A2: The hydrochloride salt form offers several critical advantages for a pharmaceutical intermediate:
-
Stability: Amine compounds, especially secondary amines like the unprotected octahydropyrrolopyridine, can be susceptible to air oxidation and are often hygroscopic oils that are difficult to handle. The salt is typically a stable, crystalline solid.[5]
-
Purification: Crystallization is a highly effective method for purification on a large scale. Converting the free base, which may be an oil, to its salt often facilitates the formation of a solid that can be purified by recrystallization or trituration, effectively removing non-basic impurities.
-
Handling: Crystalline solids are significantly easier to handle, weigh, and store compared to oils or amorphous materials, which is a crucial consideration in a regulated manufacturing environment.
-
Direct Deprotection Product: The most common method for Boc deprotection involves acidic conditions, often using HCl in a solvent like dioxane or isopropanol.[6] This method conveniently cleaves the Boc group and forms the hydrochloride salt in a single step, improving process efficiency.[7]
Q3: What are the critical quality attributes (CQAs) to monitor during the synthesis?
A3: For a pharmaceutical intermediate, rigorous quality control is essential. Key attributes to monitor include:
-
Identity: Confirmed by NMR, MS, and IR spectroscopy.
-
Purity: Assessed by HPLC (for organic impurities) and GC (for residual solvents). A purity of >98% is often required.
-
Stereochemistry: If a specific stereoisomer is being synthesized (e.g., via an asymmetric route), chiral HPLC is necessary to determine the enantiomeric or diastereomeric excess.[4][8]
-
Water Content: Determined by Karl Fischer titration, as excess water can affect stability and reactivity in subsequent steps.
-
Inorganic Impurities: Measured by tests like sulfated ash.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing causal analysis and actionable solutions.
Problem 1: Low yield or stalling during the catalytic hydrogenation of the pyridine ring.
-
Possible Causes:
-
Catalyst Poisoning: The palladium catalyst (e.g., Pd/C) is highly sensitive to poisons. Sulfur compounds, halides, or strong coordinating agents in the starting material or solvent can deactivate the catalyst.
-
Catalyst Inactivity: The catalyst may be old, have been improperly handled (exposed to air), or be of an inappropriate grade for the transformation.
-
Insufficient Hydrogen Pressure: The pressure may be too low to drive the reaction to completion, especially on a larger scale where mass transfer of hydrogen gas into the solution is a limiting factor.
-
Inappropriate Solvent: The choice of solvent affects both substrate solubility and catalyst activity. Protic solvents like ethanol, methanol, or acetic acid are typically effective.
-
-
Solutions:
-
Ensure Starting Material Purity: Analyze the pyridine precursor for potential catalyst poisons. If necessary, purify it via distillation or recrystallization before hydrogenation.[9]
-
Use Fresh, High-Quality Catalyst: Use a fresh batch of catalyst from a reputable supplier. Handle it under an inert atmosphere if it is pyrophoric (e.g., dry Pd/C). A typical catalyst loading is 5-10 mol%.
-
Optimize Reaction Conditions: Screen a range of hydrogen pressures (e.g., 50-500 psi) and temperatures (e.g., 25-80°C).[4] Ensure vigorous stirring to maximize gas-liquid mixing.
-
Solvent Screening: While ethanol or methanol are common, acetic acid can sometimes improve reaction rates by ensuring the substrate is protonated and highly soluble, though it may require a more robust workup.
-
Problem 2: Incomplete Boc deprotection or formation of t-butylated byproducts.
-
Possible Causes:
-
Insufficient Acid: The stoichiometry of the acid may be inadequate to both neutralize the substrate and catalyze the deprotection effectively.
-
Presence of Water: While some methods tolerate water, strictly anhydrous conditions are often preferred. Water can hydrolyze the intermediate t-butyl cation and interfere with the reaction.
-
t-Butylation of Product: The t-butyl cation generated during deprotection is an electrophile. It can alkylate nucleophilic sites on your product, such as the other nitrogen atom or electron-rich aromatic rings if present.[10] This is a well-documented side reaction.
-
Inappropriate Temperature: The reaction may be too slow at room temperature, but excessive heat can lead to degradation.
-
-
Solutions:
-
Acid Stoichiometry and Choice: Use a significant excess of acid. A 4M solution of HCl in 1,4-dioxane is a standard reagent, often used in large volume excess.[6] Alternatively, bubbling anhydrous HCl gas through a solution of the substrate is a clean, efficient method.[7] Avoid trifluoroacetic acid (TFA) if possible on scale, as it can lead to trifluoroacetylated side products and is difficult to remove.[11]
-
Use a Scavenger: To prevent t-butylation, add a scavenger like anisole or thioanisole to the reaction mixture. These molecules are more nucleophilic than your product and will preferentially react with the t-butyl cation.[10]
-
Control Conditions: Start the reaction at 0°C, add the acid, and then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed.
-
Alternative Reagents: For substrates sensitive to strong protic acids, consider Lewis acids like trimethylsilyl iodide (TMSI) or zinc bromide in dichloromethane.[11]
-
| Boc Deprotection Method | Pros | Cons & Scalability Issues |
| HCl in Dioxane/IPA | Simple, common, directly yields HCl salt. | Dioxane is a carcinogen and should be avoided on scale. Large excess is often needed. |
| Trifluoroacetic Acid (TFA) | Strong acid, effective for stubborn substrates. | Difficult to remove traces, can form trifluoroacetylated byproducts, corrosive.[11] |
| Anhydrous HCl Gas | Clean (byproducts are volatile), stoichiometric control is possible, solvent-free options exist.[7] | Requires specialized equipment for gas handling (corrosion risk). |
| Lewis Acids (e.g., ZnBr₂) | Milder conditions, good for acid-sensitive molecules. | Requires anhydrous conditions, metal waste stream, may require a separate salt formation step. |
Problem 3: The final hydrochloride salt isolates as a sticky oil or amorphous solid instead of a crystalline powder.
-
Possible Causes:
-
Residual Solvent: Trapped solvent, particularly high-boiling point solvents like DMF or DMSO from a previous step, can act as a plasticizer and prevent crystallization.
-
Impurities: The presence of organic impurities or byproducts can disrupt the crystal lattice formation.
-
Incorrect Stoichiometry: The product may be a mixture of the free base, the mono-hydrochloride, and the di-hydrochloride salt if the amount of HCl added is not controlled.
-
Hygroscopic Nature: The salt may be inherently hygroscopic and is absorbing moisture from the atmosphere.
-
-
Solutions:
-
Solvent Swap & Trituration: After the reaction is complete, concentrate the solution to remove the reaction solvent. Add a solvent in which the product is poorly soluble but the impurities are soluble (an "anti-solvent"), such as diethyl ether, methyl t-butyl ether (MTBE), or ethyl acetate.[6] Stirring the resulting slurry vigorously (trituration) will often induce crystallization and wash away impurities.
-
Control pH/Acidification: Ensure complete conversion to the salt. After adding HCl, check the pH of a wet aliquot to ensure it is strongly acidic (pH < 2).
-
Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating (if thermally stable) or in the presence of a desiccant like P₂O₅ in a vacuum desiccator.[11]
-
Recrystallization: If trituration is insufficient, perform a full recrystallization from a suitable solvent system (e.g., isopropanol/MTBE, ethanol/ethyl acetate).
-
Caption: Decision workflow for troubleshooting product isolation.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. echemi.com [echemi.com]
Technical Support Center: Navigating the Removal of Boc Protecting Groups Without Harsh Acidic Conditions
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for the removal of the tert-butoxycarbonyl (Boc) protecting group under non-aggressive acidic conditions. Here, you will find troubleshooting advice for common experimental hurdles and answers to frequently asked questions, all designed to ensure the integrity of your acid-sensitive substrates.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of N-Boc groups using milder alternatives to harsh acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Issue 1: Incomplete or Stalled Deprotection Reaction
Question: My N-Boc deprotection reaction is sluggish or fails to reach completion, even after extended reaction times with a non-acidic method. What are the likely causes, and how can I address this?
Answer: Incomplete deprotection under mild conditions can often be traced back to several factors:
-
Insufficient Activation Energy: Thermal methods, for instance, are highly dependent on reaching a specific temperature to overcome the activation barrier for Boc group cleavage.[1] Similarly, some catalytic methods may require gentle heating to achieve a reasonable reaction rate.[2]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may necessitate more forceful conditions, such as higher temperatures or longer reaction times, for the deprotection to proceed to completion.[2][3]
-
Catalyst Inactivity: In catalytic methods, such as those employing iron(III) salts, the catalyst may be poisoned by certain functional groups on the substrate or impurities in the reaction mixture.[4][5]
-
Poor Solubility: The solubility of the Boc-protected starting material in the chosen solvent system is crucial for reagent accessibility.[3] For example, in thermal deprotection using boiling water, substrates that are not water-soluble may exhibit significantly longer reaction times.[6]
Recommended Solutions:
-
Optimize Reaction Temperature: For thermal deprotections, ensure your reaction is reaching the target temperature. A modest increase in temperature can sometimes significantly accelerate the reaction rate.[2] However, be mindful of potential side reactions or degradation of your compound at elevated temperatures.[7]
-
Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Some substrates may simply require longer reaction times to achieve full conversion.
-
Evaluate Your Catalyst (if applicable): If you suspect catalyst deactivation, consider using a higher catalyst loading or a different catalyst altogether. Ensure all reagents and solvents are of high purity.
-
Improve Solubility: If solubility is an issue, consider a different solvent system. For thermal methods, co-solvents can sometimes be employed, or you could explore continuous flow setups which can operate at higher temperatures and pressures, often improving solubility and reaction rates.[1][8]
Issue 2: Undesired Side Reactions and Byproduct Formation
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions in non-acidic Boc deprotection, and how can they be minimized?
Answer: While milder deprotection methods are designed to avoid the side reactions associated with strong acids (like tert-butylation of nucleophilic residues), they are not entirely without their own potential pitfalls.[9]
-
Thermal Degradation: High temperatures used in thermal deprotection can sometimes lead to decomposition of sensitive substrates or racemization of chiral centers.[7]
-
Alkylation from Reagents: Some Lewis acids or their intermediates can potentially act as alkylating agents if not used under the proper conditions.
-
Incomplete Removal of Byproducts: The byproducts of Boc deprotection are isobutylene and carbon dioxide.[7] While volatile, improper workup can sometimes lead to their reaction with the product or other components in the mixture.
Recommended Solutions:
-
Careful Temperature Control: When using thermal methods, it is crucial to find the optimal temperature that allows for efficient deprotection without causing degradation. A screening of different temperatures is often a worthwhile initial experiment.[1]
-
Thorough Workup: Ensure your workup procedure effectively removes all reagents and byproducts. For instance, after a Lewis acid-mediated deprotection, an aqueous wash may be necessary to remove the metal salts.[10]
-
Method Selection: The choice of deprotection method should be carefully considered based on the functional groups present in your molecule. For example, if your substrate is thermally labile, a Lewis acid-mediated or catalytic method at room temperature would be a more suitable choice.[11]
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using strong acids like TFA for Boc deprotection?
A1: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cleave other acid-sensitive protecting groups, such as tert-butyl esters or silyl ethers.[9][12] They can also cause degradation of complex molecules with acid-labile functionalities.[11] Furthermore, the highly reactive tert-butyl cation generated during acidic deprotection can lead to unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine.[3][9] Using milder, non-acidic methods enhances the chemoselectivity of the deprotection step, which is particularly crucial in the synthesis of complex molecules like peptides and pharmaceuticals.[13][14]
Q2: What are the main categories of non-acidic or mild Boc deprotection methods?
A2: There are several established alternatives to harsh acidic conditions for Boc removal:
-
Thermal Deprotection: This involves heating the Boc-protected compound in a suitable solvent, such as water, methanol, or an ionic liquid, often without the need for a catalyst.[6][7][15][16]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions.[17][18][19][20]
-
Catalytic Deprotection: Certain metal salts, such as iron(III) chloride, can catalytically remove the Boc group under mild conditions.[4][5]
-
Mild Reagent Systems: Other reagent combinations, like oxalyl chloride in methanol or ceric ammonium nitrate, have been shown to be effective for Boc deprotection under mild, often room temperature, conditions.[13][14][21]
Q3: Can I selectively deprotect one N-Boc group in the presence of another?
A3: Yes, selective deprotection is achievable, particularly with thermal methods in a continuous flow setup.[1][8][22] The deprotection of an aryl N-Boc group can often be accomplished at a lower temperature than that required for an alkyl N-Boc group, allowing for selective removal by carefully controlling the reaction temperature.[1][22]
Q4: Are there any "green" or environmentally friendly options for Boc deprotection?
A4: Absolutely. Thermal deprotection using boiling water is considered a green chemistry approach as it avoids the use of organic solvents and catalysts.[7][16] Additionally, the development of catalytic methods that use earth-abundant and non-toxic metals like iron contributes to more sustainable synthetic practices.[4][5] Avoiding chlorinated solvents like dichloromethane (DCM), which are common in traditional acidic deprotection, is also a key aspect of greener chemistry.[9][23]
Visualizing the Decision-Making Process
The selection of an appropriate non-acidic deprotection method is contingent on the specific characteristics of the substrate and the desired experimental conditions.
Caption: Decision tree for selecting an alternative Boc deprotection method.
Comparative Overview of Non-Acidic Boc Deprotection Methods
The following table provides a summary of various methods for the deprotection of N-Boc protected amines without the use of harsh acids, highlighting their key reaction conditions and characteristics.
| Method/Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Thermal (Boiling Water) | Water, 100°C | 10 min - 2 h | Environmentally friendly, catalyst-free.[7][16] | Limited to water-soluble or stable substrates.[6] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, up to 240°C | ~30 min | Rapid, allows for selective deprotection by temperature control.[1][8] | Requires specialized equipment.[7] |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents in DCM, Room Temp. | 24 - 72 h | Mild Lewis acid, selective for secondary N-Boc groups.[17][24] | Slow reaction times, requires stoichiometric or excess reagent.[10][18] |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents in CHCl₃ or ACN, Room Temp. | 12 - 24 h | Mild, non-hydrolytic method suitable for sensitive substrates.[18][20][25] | Reagent is moisture-sensitive.[26] |
| Iron(III) Catalysis (e.g., FeCl₃) | Catalytic amounts in DCM or ACN, Room Temp. | Variable | Catalytic, mild conditions, uses an inexpensive and sustainable metal.[4][5] | Workup can be complicated by the presence of iron salts.[10] |
| Oxalyl Chloride/Methanol | 3 equivalents (COCl)₂, Methanol, Room Temp. | 1 - 4 h | Very mild, tolerant of various functional groups including acid-labile esters.[13][14] | Reagents are toxic and moisture-sensitive.[10] |
| Ceric Ammonium Nitrate (CAN) | Catalytic to stoichiometric amounts in ACN or Toluene, Reflux | Variable | Can be effective for various protected functional groups.[21][27] | Can act as an oxidizing agent, potentially leading to side reactions.[28] |
Experimental Protocols
Protocol 1: Thermal Deprotection in Boiling Water
This method is an excellent choice for water-soluble or stable substrates and is considered an environmentally benign procedure.[7][16]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the N-Boc protected amine in water.[25]
-
Reaction: Heat the mixture to reflux (90-100°C) with vigorous stirring.[25]
-
Monitoring: The reaction time can range from a few minutes to several hours, depending on the substrate.[25] For many compounds, the reaction is complete in less than 15 minutes.[25] Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).[25] Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.[25]
Caption: Experimental workflow for thermal Boc deprotection in boiling water.
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is effective for a wide range of substrates, including those with acid-labile functionalities, and proceeds at room temperature.[13][14]
-
Preparation: In a dry round-bottom flask equipped with a stir bar, dissolve the Boc-protected substrate (1 equivalent) in methanol. Stir the solution at room temperature for approximately 5 minutes.[13]
-
Reagent Addition: Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. An immediate increase in temperature and some sputtering may be observed.[13]
-
Reaction: Continue stirring the reaction mixture at room temperature for 1-4 hours.[13][14]
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.[10]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue can then be taken up in an appropriate solvent and washed with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining acidic species, if necessary.[2]
Protocol 3: Lewis Acid-Mediated Deprotection with Zinc Bromide
This method is particularly useful for the selective deprotection of secondary N-Boc groups and for substrates that are not thermally stable.[17][24]
-
Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-protected amine (1 equivalent) in anhydrous dichloromethane (DCM).[29]
-
Reagent Addition: Add anhydrous zinc bromide (2-3 equivalents) to the solution.[18][29]
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be slow, often requiring 24 to 72 hours for completion.[10]
-
Monitoring: Follow the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an aqueous solution of sodium carbonate and extract with DCM.[29] The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected amine.[29]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Zinc Bromide [commonorganicchemistry.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 24. tandfonline.com [tandfonline.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. sciencemadness.org [sciencemadness.org]
- 28. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 29. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Pyrrolopyridine and Piperidine Scaffolds in Modern Drug Design
This guide provides an in-depth comparative analysis of two foundational heterocyclic scaffolds in medicinal chemistry: pyrrolopyridine and piperidine. For researchers and drug development professionals, the choice of a core molecular architecture is a pivotal decision that dictates a compound's three-dimensional shape, physicochemical properties, and ultimately, its pharmacological profile. Here, we move beyond a simple recitation of facts to explore the causal relationships between the distinct structures of these scaffolds and their applications, supported by experimental data and validated protocols.
Introduction: A Tale of Two Scaffolds - Rigidity vs. Flexibility
At the heart of this comparison lies a fundamental structural dichotomy: pyrrolopyridine is a planar, aromatic, bicyclic system, while piperidine is a saturated, non-planar, monocyclic ring. Pyrrolopyridine, also known as azaindole, consists of a pyrrole ring fused to a pyridine ring, existing in six different isomeric forms.[1] Its rigid structure is rich in hydrogen bond donors and acceptors, often serving as a bioisostere for purines, the building blocks of ATP.[2] This makes it an exemplary candidate for targeting ATP-binding sites, particularly in kinase inhibitors.[2]
In stark contrast, piperidine is a six-membered nitrogenous heterocycle that is the saturated counterpart to pyridine.[3] Its significance in drug design stems from its three-dimensional, flexible chair-like conformation, which allows it to present substituents in precise spatial vectors.[4][5] This ability to explore and occupy complex 3D binding pockets has cemented piperidine's status as a "privileged scaffold," found in a vast array of pharmaceuticals targeting the central nervous system (CNS), cancer, and infectious diseases.[6][7]
This guide will dissect these differences, providing a framework for the rational selection and application of each scaffold in drug discovery programs.
Part 1: Structural and Conformational Analysis
The geometry of a scaffold is a primary determinant of its interaction with biological targets. The planar nature of pyrrolopyridine and the 3D flexibility of piperidine lead to fundamentally different applications in drug design.
The Pyrrolopyridine Scaffold: A Rigid, Planar Hinge-Binder
The pyrrolopyridine nucleus is an aromatic system, meaning its atoms lie in a single plane. This planarity is ideal for engaging in π-π stacking interactions with aromatic residues in a protein's binding site. Its most powerful application is as a "hinge-binder" in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the protein's hinge region, mimicking the interaction of adenine from ATP.[2] The scaffold exists in six structural isomers, each presenting a unique arrangement of nitrogen atoms and hydrogen-bonding patterns for medicinal chemists to exploit.[1]
Caption: The six structural isomers of the pyrrolopyridine scaffold.
The Piperidine Scaffold: A Flexible 3D Explorer
Unlike the rigidity of pyrrolopyridine, the piperidine ring is conformationally flexible, predominantly adopting a low-energy chair conformation to minimize steric and torsional strain.[4] This structure is in constant, rapid interconversion between two chair forms, a process known as ring inversion. Substituents on the ring can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value."[4] This conformational behavior allows piperidine-containing molecules to project functional groups in precise three-dimensional arrangements, which is critical for optimizing interactions within a complex protein binding pocket.[7][8]
Caption: Conformational equilibrium of the piperidine scaffold.
Part 2: Physicochemical Properties and Pharmacokinetic (ADME) Profile
The selection of a scaffold has profound consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The aromatic, electron-rich nature of pyrrolopyridine contrasts sharply with the saturated, basic character of piperidine.
| Property | Pyrrolopyridine (as Azaindole) | Piperidine | Rationale & Implication in Drug Design |
| Scaffold Type | Bicyclic, Aromatic | Monocyclic, Saturated (Alicyclic) | Pyrrolopyridine: Planar structure is ideal for stacking interactions (e.g., kinase hinge). Piperidine: 3D structure provides diverse exit vectors for substituents.[5] |
| pKa | Weakly basic/acidic (varies by isomer) | ~11.22 (strongly basic)[6] | Pyrrolopyridine: Lower basicity can reduce off-target ion channel interactions. Piperidine: High basicity allows for salt formation to improve solubility, but can also lead to higher clearance.[6] |
| cLogP (parent) | ~1.3-1.5 (isomer dependent) | ~0.84[6] | Pyrrolopyridine: More lipophilic, which can aid membrane permeability but may increase metabolic susceptibility if not properly substituted. Piperidine: Moderately lipophilic, but highly tunable with substituents.[9] |
| Aqueous Solubility | Low to moderate | Miscible (parent)[6] | Pyrrolopyridine: Generally requires solubilizing groups for good bioavailability. Piperidine: The parent is water-soluble; derivatives' solubility is heavily influenced by substituents. |
| H-Bonding | 1 Donor (pyrrole N-H), 1-2 Acceptors (pyridine N) | 1 Donor (N-H), 1 Acceptor (N lone pair) | Pyrrolopyridine: Excellent pharmacophore for mimicking purines in ATP-binding sites. Piperidine: Provides a key interaction point while the carbon backbone serves as a non-polar scaffold. |
| Metabolic Stability | Generally stable due to aromaticity. | Relatively metabolically stable, but can undergo N-dealkylation or ring oxidation.[7] | Pyrrolopyridine: The aromatic core is robust. Metabolism typically occurs on substituents. Piperidine: Stability can be enhanced by blocking metabolic sites with groups like fluorine or by using spirocyclic analogs.[7] |
Causality Behind Physicochemical Choices
-
Choosing Piperidine for CNS Targets: The basic nitrogen of piperidine can be protonated at physiological pH. This positive charge can be a liability for crossing the blood-brain barrier (BBB). However, medicinal chemists can modulate the pKa or mask the basicity with electron-withdrawing groups to achieve a balance of sufficient water solubility for formulation and sufficient lipophilicity for BBB penetration. Many successful CNS drugs, like methylphenidate and haloperidol, feature a piperidine ring.[10]
-
Choosing Pyrrolopyridine for Kinase Inhibition: Kinase inhibitors must compete with high intracellular concentrations of ATP. The pyrrolopyridine scaffold is an effective ATP mimic because its hydrogen bonding pattern and planar shape fit perfectly into the adenine-binding pocket of the kinase hinge region.[2] Its inherent rigidity reduces the entropic penalty upon binding, contributing to higher affinity.
Part 3: Role in Drug Design & Case Studies
Piperidine: The Versatile 3D Scaffolding
The piperidine ring is one of the most ubiquitous heterocycles in approved drugs for good reason.[11] It provides a robust, three-dimensional anchor to position pharmacophoric groups in the correct orientation for optimal target engagement.[3]
-
Case Study 1: Antipsychotics (e.g., Risperidone): In many second-generation antipsychotics, the piperidine ring acts as a central scaffold. It connects a fluorobenzisoxazole moiety and a pyrimidinone group. The piperidine's chair conformation orients these two large, functional groups at a specific distance and angle required for high-affinity binding to both dopamine D2 and serotonin 5-HT2A receptors.[10][12]
-
Case Study 2: Opioid Analgesics (e.g., Fentanyl): The 4-anilidopiperidine core is the essential pharmacophore for the potent analgesic activity of fentanyl and its analogs.[10] The piperidine ring ensures the correct spatial relationship between the basic nitrogen, the N-acyl group, and the aromatic rings, which is critical for interaction with the mu-opioid receptor.
Pyrrolopyridine: The Strategic ATP Mimic
The rise of targeted therapies, especially in oncology, has highlighted the power of the pyrrolopyridine scaffold. Its ability to act as a purine bioisostere makes it a premier choice for designing kinase inhibitors.[2]
-
Case Study: Oncology (Vemurafenib): Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, used to treat late-stage melanoma. The drug's core is a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.[2] This core makes two critical hydrogen bonds with the kinase hinge region (residues Cys532 and Phe583), directly mimicking the way adenine binds and effectively blocking the ATP-binding site. The substituents on the scaffold are then optimized for selectivity and potency against the mutated kinase.
Part 4: Experimental Protocols
Trustworthy research relies on reproducible methodologies. Below are representative protocols for the synthesis and evaluation of compounds containing these scaffolds.
Protocol 1: Synthesis of a Piperidine Derivative via Catalytic Hydrogenation
This protocol describes the reduction of a substituted pyridine to the corresponding piperidine, a common and robust transformation in medicinal chemistry.[5]
Objective: To synthesize N-benzyl-4-phenylpiperidine from N-benzyl-4-phenylpyridinium chloride.
Methodology:
-
Preparation: To a solution of 4-phenylpyridine (1.0 eq) in acetone, add benzyl bromide (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. Collect the resulting precipitate (N-benzyl-4-phenylpyridinium bromide) by filtration.
-
Hydrogenation Setup: Add the N-benzyl-4-phenylpyridinium salt (1.0 eq) and Platinum(IV) oxide (PtO₂, 5 mol%) to a flask containing ethanol.
-
Reaction: Place the flask in a Parr hydrogenation apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Monitoring: Shake the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-4-phenylpiperidine.
Caption: Workflow for the synthesis of a piperidine derivative.
Protocol 2: Synthesis of a Pyrrolopyridine Derivative via Fischer-Indole Synthesis
This protocol outlines a classic method for constructing the 7-azaindole (pyrrolo[2,3-b]pyridine) core.
Objective: To synthesize 2-phenyl-7-azaindole from 2-hydrazinopyridine and acetophenone.
Methodology:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) and acetophenone (1.05 eq) in ethanol. Add a catalytic amount of acetic acid (3-4 drops).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the formation of the hydrazone intermediate by TLC.
-
Cyclization: Cool the reaction mixture and then add a polyphosphoric acid (PPA) or a Lewis acid catalyst like zinc chloride (ZnCl₂).
-
Heating: Heat the mixture to 160-180°C for 2-4 hours. The reaction will turn dark.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated ammonium hydroxide solution until pH > 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole.
Caption: Workflow for Fischer-Indole synthesis of a pyrrolopyridine.
Conclusion and Future Outlook
The choice between a pyrrolopyridine and a piperidine scaffold is a strategic decision guided by the nature of the biological target and the desired properties of the final drug candidate.
-
Choose Piperidine when the goal is to explore three-dimensional space, orient substituents with precise vectors, and create molecules with potential for CNS activity or those that require a flexible, non-aromatic core. Its well-understood conformational behavior and synthetic accessibility make it a reliable workhorse in medicinal chemistry.[3][4]
-
Choose Pyrrolopyridine when targeting planar binding sites, particularly the ATP pockets of kinases or other enzymes where mimicking a purine is advantageous. Its rigid, aromatic nature provides a stable anchor for potent and selective interactions.[2]
Ultimately, both scaffolds are exceptionally valuable tools. The art of modern drug design lies in understanding their intrinsic properties—the 3D flexibility of piperidine and the planar rigidity of pyrrolopyridine—and leveraging them to solve complex therapeutic challenges. As our understanding of biology deepens, the intelligent application and innovative functionalization of these core structures will continue to yield novel and effective medicines.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 12. researchgate.net [researchgate.net]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl Derivatives and Established Anticancer Agents
In the relentless pursuit of more effective and selective cancer therapeutics, the focus on novel heterocyclic scaffolds as privileged structures in drug discovery remains paramount. Among these, the pyrrolopyridine core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the therapeutic potential of derivatives synthesized from 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl against existing, clinically relevant kinase inhibitors. We delve into the synthetic rationale, comparative efficacy data, and the standardized experimental protocols required for their evaluation, offering a critical resource for researchers in medicinal chemistry and oncology drug development.
Introduction: The Rationale for a Novel Scaffold
The pyrrolopyridine scaffold is a bio-isostere of purine, the core component of ATP. This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[1][2] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[3] While numerous kinase inhibitors are clinically approved, the emergence of drug resistance and off-target toxicities necessitates the exploration of novel chemical matter.
The 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride scaffold presents a versatile and synthetically accessible starting point for the generation of diverse chemical libraries.[4] Its saturated, bicyclic nature offers a three-dimensional architecture that can be exploited to achieve high binding affinity and selectivity for specific kinase targets. The Boc-protecting group facilitates regioselective functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).[4]
This guide will focus on the potential of this scaffold in the context of anticancer drug discovery, comparing the efficacy of its derivatives to established kinase inhibitors.
Synthetic Strategy: From a Versatile Intermediate to Bioactive Derivatives
The synthesis of bioactive pyrrolopyridine derivatives from 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl typically involves a multi-step sequence. The core synthetic workflow is outlined below.
Caption: General synthetic workflow for the diversification of the 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine scaffold.
The initial deprotection of the Boc group yields the free secondary amine, which serves as a handle for a variety of coupling reactions. Amide bond formation with a diverse range of carboxylic acids or sulfonylation with sulfonyl chlorides are common strategies to introduce chemical diversity. Further modifications, such as cross-coupling reactions, can be employed to build more complex molecular architectures. This modular approach allows for the systematic optimization of potency and selectivity against a specific kinase target.
Comparative Efficacy: Benchmarking Against Existing Kinase Inhibitors
While direct head-to-head clinical data for 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl derivatives is not yet available, we can infer their potential by comparing the in vitro efficacy of the broader class of pyrrolopyridine compounds with that of established kinase inhibitors against various cancer cell lines.
| Compound Class/Drug Name | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,2-c]pyridine Derivative (10t) | Tubulin Polymerization Inhibitor | HeLa (Cervical Cancer) | 0.12 | [5] |
| SGC-7901 (Gastric Cancer) | 0.15 | [5] | ||
| MCF-7 (Breast Cancer) | 0.21 | [5] | ||
| Pyrido[2,3-d]pyrimidine Derivative (7d) | Not Specified | NCI-H460 (Lung Cancer) | 0.28 | [6] |
| HepG2 (Liver Cancer) | 0.39 | [6] | ||
| HCT-116 (Colon Cancer) | 0.14 | [6] | ||
| Vemurafenib (Existing Drug) | BRAF V600E Inhibitor | A375 (Melanoma) | 0.031 | Publicly available data |
| Pexidartinib (Existing Drug) | CSF1R Inhibitor | Various Solid Tumors | Varies | [3] |
| Doxorubicin (Existing Chemotherapy) | Topoisomerase II Inhibitor | NCI-H460 (Lung Cancer) | 1.98 | [6] |
| HepG2 (Liver Cancer) | 0.52 | [6] | ||
| HCT-116 (Colon Cancer) | 1.12 | [6] |
Analysis of Efficacy Data:
The data presented in the table demonstrate that pyrrolopyridine derivatives can exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range against a variety of cancer cell lines. Notably, some of these derivatives show comparable or even superior potency to the conventional chemotherapeutic agent Doxorubicin in certain cell lines.[6]
It is important to note that the mechanism of action for these derivatives can vary. For instance, the pyrrolo[3,2-c]pyridine derivative 10t acts as a tubulin polymerization inhibitor, a different mechanism from the kinase inhibition typically associated with this scaffold.[5] This highlights the versatility of the pyrrolopyridine core in generating compounds with diverse biological activities.
The ultimate goal in developing derivatives from the 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl scaffold would be to achieve high potency against a specific kinase target while maintaining a favorable selectivity profile to minimize off-target effects.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific rigor and reproducibility of efficacy studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (derivatives of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition:
-
Remove the culture medium containing the compounds.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The broader class of pyrrolopyridines has demonstrated significant in vitro efficacy against various cancer cell lines, with some derivatives exhibiting potency comparable to or exceeding that of established drugs. The synthetic tractability of the scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives from this specific scaffold. Direct comparative studies against a panel of relevant kinases and a broad range of cancer cell lines, alongside established clinical candidates, will be crucial in validating its therapeutic potential. Furthermore, investigations into the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds will be necessary to advance them toward in vivo studies and, ultimately, clinical development. This systematic approach, grounded in the robust experimental protocols outlined in this guide, will pave the way for the potential discovery of next-generation kinase inhibitors.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Biological Target of Novel Pyrrolopyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a novel compound from laboratory bench to clinical candidate is paved with rigorous validation. For new chemical entities like pyrrolopyridine derivatives—a scaffold known to produce potent kinase inhibitors—identifying the correct and complete set of biological targets is a critical inflection point.[1][2] Mischaracterization at this stage leads to wasted resources and failed clinical trials. Conversely, robust, multi-pronged validation builds a foundation for a successful therapeutic program.
This guide provides a strategic, technically-grounded framework for elucidating the biological target(s) of novel pyrrolopyridine compounds. Moving beyond a simple checklist of techniques, we will explore the causal logic behind a tiered, evidence-gathering approach, comparing and contrasting methodologies to build an irrefutable case for your compound's mechanism of action.
Overall Strategy: A Funnel of Increasing Confidence
Effective target validation is not a single experiment but an integrated workflow. The strategy is to move from broad, unbiased screening to highly specific, hypothesis-driven confirmation in physiologically relevant systems. This funnel approach efficiently filters possibilities and builds a cohesive body of evidence.
References
A Researcher's Comparative Guide to the In Vitro and In Vivo Studies of 2-Substituted Octahydro-1H-pyrrolo[3,4-c]pyridine Analogs
This guide provides an in-depth technical comparison of the potential therapeutic applications of analogs derived from the 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl scaffold. While this specific Boc-protected compound is a synthetic intermediate, this document will focus on the biological evaluation of its downstream, functionalized analogs. The versatile octahydro-1H-pyrrolo[3,4-c]pyridine core has been explored for a multitude of therapeutic areas, and this guide will delve into the experimental data and methodologies crucial for researchers in drug discovery and development.
The Strategic Importance of the Octahydro-1H-pyrrolo[3,4-c]pyridine Scaffold
The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold is a saturated bicyclic diamine that offers a unique three-dimensional architecture for probing biological targets. Its structural rigidity, combined with the presence of two nitrogen atoms that can be functionalized, makes it an attractive starting point for the synthesis of diverse chemical libraries. The 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl intermediate is a strategic choice for analog synthesis as the Boc (tert-butyloxycarbonyl) protecting group allows for selective modification at one nitrogen atom while the other can be functionalized after deprotection. This control is paramount in systematically exploring the structure-activity relationship (SAR) of novel compounds.
Comparative Analysis of Therapeutic Applications
The broader class of pyrrolo[3,4-c]pyridine derivatives has demonstrated a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, antiviral, analgesic, and sedative effects.[1][2][3] This guide will focus on two prominent areas of investigation: oncology and metabolic diseases.
Anticancer Potential: Targeting Cell Proliferation
Several pyrrolo[3,4-c]pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
In Vitro Performance Comparison
The primary in vitro assay for assessing anticancer activity is the evaluation of a compound's ability to inhibit cell proliferation, typically quantified by an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
| Analog Class | Example Compound | Target Cancer Cell Line | In Vitro Potency (IC50) | Reported Mechanism of Action |
| 1H-pyrrolo[3,2-c]pyridines | 10t | HeLa, SGC-7901, MCF-7 | 0.12-0.21 µM[4] | Tubulin polymerization inhibition[4] |
| 4-Sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamides | 19a | PC-3 (Prostate Cancer) | Efficacy in xenograft model reported[1] | Not specified |
In Vivo Efficacy: The Xenograft Model
Analogs demonstrating potent in vitro activity are often progressed to in vivo studies to assess their efficacy in a living organism. The subcutaneous xenograft model is a cornerstone of preclinical cancer research.
A representative 4-sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide, compound 19a, has shown efficacy in a PC-3 mouse xenograft model, demonstrating the potential of this scaffold in treating solid tumors.[1] This compound also exhibited favorable pharmacokinetic properties in mice, a critical factor for in vivo success.[1]
Antidiabetic Applications: Modulating Metabolic Pathways
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have shown potential in the management of diabetes through various mechanisms.
In Vitro Performance Comparison
Key in vitro assays for antidiabetic drug discovery include enzyme inhibition assays (e.g., for aldose reductase) and receptor activation assays (e.g., for GPR119).
| Analog Class | Example Compound | Molecular Target | In Vitro Potency |
| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives | 7a-c | Aldose Reductase | Active inhibitors[2] |
| Pyrrolo[3,4-c]pyridine-1,3-dione with 4-chloro-N-phenyl-benzenesulfonamide substituent | 8a | GPR119 | EC50 = 0.016 µM[1] |
Experimental Protocols: A Guide for the Bench Scientist
The following are detailed, step-by-step methodologies for key experiments relevant to the evaluation of octahydro-1H-pyrrolo[3,4-c]pyridine analogs.
In Vitro Protocol: MTT Cell Proliferation Assay
This assay is a standard colorimetric method for assessing cell viability.
Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test analogs in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: A streamlined workflow of the MTT assay for cell viability.
In Vivo Protocol: Subcutaneous Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo anticancer efficacy of lead compounds.
Methodology:
-
Animal Model: Use 6-8 week old female immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (e.g., PC-3) in a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a volume of approximately 100-150 mm³, randomize the animals into treatment and control groups.
-
Dosing: Administer the test analog at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.
Caption: Key stages of an in vivo subcutaneous xenograft study.
Structure-Activity Relationship and Future Directions
The synthesis of analogs from the 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine HCl intermediate allows for a systematic exploration of the chemical space around this scaffold. A typical synthetic strategy involves the deprotection of the Boc group followed by N-alkylation, N-acylation, or reductive amination to introduce a wide variety of substituents.
Caption: A general synthetic pathway for analog generation.
The future of drug discovery with this scaffold lies in leveraging this synthetic versatility to fine-tune the pharmacological properties of the analogs. By combining rational drug design with high-throughput in vitro screening and subsequent in vivo evaluation, novel and potent therapeutic agents can be identified. The insights from the comparative data presented in this guide should serve as a valuable starting point for any researcher embarking on the exploration of the therapeutic potential of 2-substituted octahydro-1H-pyrrolo[3,4-c]pyridine analogs.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrrolopyridine Synthesis: A Benchmark of Established Routes vs. Novel Methodologies
Introduction: The Enduring Significance of the Pyrrolopyridine Scaffold
The pyrrolopyridine nucleus, a fusion of a pyrrole and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] These bicyclic heterocycles, also known as azaindoles, are bioisosteres of indoles and purines, allowing them to interact with a wide array of biological targets.[2][3] Their prominence is underscored by their presence in FDA-approved drugs like Vemurafenib, a B-Raf inhibitor for melanoma treatment, and Pexidartinib, a CSF1R inhibitor.[2][3] Given their therapeutic importance, the development of efficient, scalable, and sustainable synthetic routes to access diverse pyrrolopyridine isomers is a paramount objective for researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of established, classical routes for pyrrolopyridine synthesis against modern, innovative methods. We will move beyond a simple listing of reactions to dissect the underlying principles, experimental nuances, and performance metrics of each approach. By grounding our discussion in detailed protocols and quantitative data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic strategy for their specific research goals.
Pillar 1: Established Routes - The Workhorses of Pyrrolopyridine Synthesis
Traditional methods for constructing the pyrrolopyridine core have been refined over decades. While often robust and reliable, they can be characterized by multi-step sequences, harsh reaction conditions, and the generation of significant waste. We will examine two archetypal approaches: the classical Fischer Indole Synthesis and a modern, multi-step sequence involving palladium-catalyzed cross-coupling reactions, representative of current pharmaceutical manufacturing.
The Fischer Indole Synthesis of Azaindoles: A Classic Reimagined
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry. Its adaptation for azaindole synthesis involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[1]
Causality Behind Experimental Choices: The primary challenge in applying the Fischer synthesis to pyridines is the electron-deficient nature of the pyridine ring, which can hinder the key[4][4]-sigmatropic rearrangement step.[5] To overcome this, the reaction is often more successful when the pyridylhydrazine starting material possesses an electron-donating group (EDG), which increases the nucleophilicity of the ring and facilitates the cyclization.[6][7] The choice of acid catalyst is also critical; polyphosphoric acid (PPA) is frequently used as it can serve as both the catalyst and a high-boiling solvent, driving the reaction to completion.[5]
Experimental Protocol: Fischer Indole Synthesis of 5-Methoxy-2-propyl-4-azaindole [1]
-
Step 1: Hydrazone Formation:
-
Dissolve the pyridylhydrazine (e.g., (5-methoxypyridin-3-yl)hydrazine, 1.0 eq) in ethanol.
-
Add the corresponding aldehyde (valeraldehyde, 1.1 eq).
-
Heat the mixture to reflux for 2 hours, monitoring by TLC.
-
Upon completion, the hydrazone can be isolated by removing the solvent under reduced pressure, or often, used directly in the next step.
-
-
Step 2: Cyclization and Aromatization:
-
Add the crude or purified pyridylhydrazone to polyphosphoric acid (PPA).
-
Heat the mixture to 100-150°C for 1-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to pH 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-azaindole.
-
The Modern Pharmaceutical Approach: Multi-Step Cross-Coupling
The synthesis of complex drug molecules like Vemurafenib often relies on a convergent strategy involving sequential, highly optimized palladium-catalyzed cross-coupling reactions.[2][8] This approach offers excellent control over the introduction of various substituents but typically involves multiple steps with protection/deprotection sequences and purification of intermediates.
Causality Behind Experimental Choices: This strategy hinges on the differential reactivity of halogenated pyridine precursors. For instance, in a 2-iodo-4-chloropyrrolopyridine intermediate, the C-I bond is more reactive towards Suzuki-Miyaura coupling than the C-Cl bond, allowing for selective arylation at the C-2 position.[2] Subsequently, the C-4 position can be functionalized via a Buchwald-Hartwig amination. The choice of palladium catalyst and ligand (e.g., Pd(PPh₃)₄, RuPhos, XPhos) is critical for achieving high yield and selectivity, and is often determined through careful screening.[2] Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are frequently required to mask reactive N-H protons on the pyrrole ring during these coupling reactions.[2][9]
Experimental Protocol: Synthesis of a 2-Aryl-4-amino-1H-pyrrolo[2,3-b]pyridine Core [2][10]
-
Step 1: Chemoselective Suzuki-Miyaura Coupling:
-
To a degassed solution of SEM-protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the mixture at 90°C for 12-24 hours under an inert atmosphere.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the intermediate by column chromatography to yield the 2-aryl-4-chloro derivative.
-
-
Step 2: Buchwald-Hartwig Amination:
-
Combine the 2-aryl-4-chloro intermediate (1.0 eq), the desired amine (1.5 eq), and a base (e.g., Cs₂CO₃, 3.0 eq) in a flask.
-
Add the solvent (e.g., 1,4-dioxane) and degas the mixture for 10 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., BINAP or RuPhos).
-
Heat the mixture at 110°C for 1-6 hours.
-
Evaporate the solvent and partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate. The crude product is often used directly in the next step.
-
-
Step 3: SEM-Deprotection: [9]
-
Dissolve the SEM-protected product in dichloromethane (DCM) and add trifluoroacetic acid (TFA).
-
Stir the mixture at 50°C for 2 hours.
-
Concentrate the mixture in vacuo.
-
Take up the residue in tetrahydrofuran (THF) and a 25% aqueous solution of NaHCO₃ and stir overnight at room temperature.
-
Extract the final product with an organic solvent, dry, and purify by chromatography or crystallization.
-
Pillar 2: New Synthesis Methods - The Drive for Efficiency and Sustainability
Recent innovations in organic synthesis have led to the development of powerful new methods that construct complex molecules like pyrrolopyridines with greater efficiency and adherence to the principles of green chemistry. These approaches, such as domino reactions and one-pot multicomponent syntheses, aim to reduce step counts, minimize waste, and avoid harsh conditions.
The Power of Concatenation: Domino Reactions
Domino (or cascade/tandem) reactions are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates.[6] This strategy is highly atom- and step-economical. For pyrrolopyridines, this can involve a catalytic system that promotes a cascade of cyclizations and aromatizations from simple starting materials.
Causality Behind Experimental Choices: The success of a domino reaction relies on a carefully designed substrate and a catalytic system capable of orchestrating the entire sequence. For example, a four-component catalytic system including Ruthenium and Copper can promote an oxidative dehydrogenation/cyclization/aromatization domino process to form pyrrolo[2,1-a]isoquinolines from readily available 2-aryl-pyrrolidines and alkynes.[11][12] The use of molecular oxygen as the terminal oxidant makes this transformation environmentally benign.[11]
Experimental Protocol: Domino Synthesis of Pyrrolo[2,1-a]isoquinolines [11]
-
In a reaction tube, add the 2-aryl-pyrrolidine (1.0 eq), alkyne (1.3 eq), [RuCl₂(p-cymene)]₂ (2.5 mol%), CuCl (10 mol%), copper acetate monohydrate (10 mol%), and TEMPO (30 mol%).
-
Add the solvent (e.g., 1,2-dichloroethane).
-
Stir the mixture under an oxygen atmosphere (balloon) at 130°C for 24 hours.
-
After cooling, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography to obtain the final product.
The Elegance of Simplicity: One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) are convergent reactions in which three or more starting materials react to form a product in a single step, where all or most of the atoms contribute to the newly formed molecule.[13] These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.
Causality Behind Experimental Choices: The key to a successful MCR is to bring together reactants that will selectively form a cascade of intermediates leading to the desired product under mild conditions. For the synthesis of pyrrolo[2,3-d]pyrimidines, a one-pot, three-component reaction between arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid can be catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol.[13][14] TBAB acts as a phase-transfer catalyst and a mild Lewis acid, promoting the condensations in an environmentally friendly solvent at a moderate temperature.[13]
Experimental Protocol: One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [13]
-
To a mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) in ethanol (5 mL), add tetra-n-butylammonium bromide (TBAB) (5 mol%).
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction by TLC (typically complete in 1.5-2.5 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and a small amount of ethanol.
-
Dry the product. Further purification is often not necessary.
Benchmarking the Methodologies: A Head-to-Head Comparison
To provide an objective comparison, we will evaluate the different synthetic strategies based on key performance indicators. For this analysis, we will compare a representative multi-step cross-coupling route to a modern one-pot multicomponent reaction for the synthesis of a substituted pyrrolo[2,3-d]pyrimidine core.
| Metric | Established Route (Multi-Step Cross-Coupling) | New Method (One-Pot MCR) | Analysis & Justification |
| Number of Steps | 3-5 (including protection/deprotection) | 1 | The one-pot MCR offers a significant reduction in operational complexity, time, and resource consumption by consolidating multiple transformations into a single step.[13] |
| Typical Yield | 40-60% overall | 73-95% | The cumulative yield loss over multiple steps in the established route often leads to lower overall yields compared to the highly efficient one-pot approach.[2][13] |
| Reaction Time | 24-72 hours (cumulative) | 1.5-2.5 hours | The domino and MCR approaches drastically shorten the synthesis timeline, accelerating the discovery and development process.[11][13] |
| Reaction Conditions | High temperatures (90-110°C), inert atmosphere | Mild temperature (50°C), air | New methods often operate under significantly milder and more practical conditions, reducing energy consumption and simplifying the experimental setup.[13] |
| Catalyst/Reagents | Palladium catalysts, expensive ligands, stoichiometric bases | 5 mol% TBAB (catalytic) | The MCR uses a cheap, readily available, and catalytic reagent, whereas the cross-coupling route requires expensive transition metal catalysts and ligands.[2][13] |
| Solvent/Waste | Organic solvents (Dioxane, DCM), multiple purifications | Ethanol, minimal purification, less solvent waste | The use of green solvents like ethanol and the reduction in purification steps significantly improve the environmental profile of the MCR, leading to a much lower E-Factor.[13][15] |
| Atom Economy | Lower | Higher | MCRs are designed for high atom economy, as most atoms from the reactants are incorporated into the final product. Multi-step syntheses with protecting groups inherently have lower atom economy.[15][16] |
Visualizing the Pathways: Reaction and Workflow Diagrams
To further clarify the differences between these approaches, the following diagrams illustrate the mechanistic pathways and experimental workflows.
Diagram 1: Established Multi-Step Cross-Coupling Workflow
Caption: Workflow for a typical multi-step synthesis of a pyrrolopyridine core.
Diagram 2: New One-Pot Multicomponent Reaction Workflow
Caption: Streamlined workflow for a one-pot multicomponent pyrrolopyridine synthesis.
Diagram 3: Mechanistic Comparison - Key Bond Formations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. chembam.com [chembam.com]
- 16. rsc.org [rsc.org]
A Head-to-Head Comparison of Protecting Groups for the Octahydropyrrolo[1,2-a]pyrazine Scaffold
A Senior Application Scientist's Guide to Strategic Amine Protection in Drug Discovery
In the landscape of modern medicinal chemistry, the octahydropyrrolo[1,2-a]pyrazine core has emerged as a privileged scaffold, notably for its role in the development of potent Inhibitor of Apoptosis (IAP) protein antagonists.[1] The synthesis and functionalization of this bicyclic diamine hinge on the strategic use of amine protecting groups. The choice of protecting group is a critical decision that dictates the synthetic route, influencing reaction yields, purity, and the compatibility of subsequent chemical transformations.
This guide provides an in-depth, head-to-head comparison of three of the most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—in the context of the octahydropyrrolo[1,2-a]pyrazine scaffold. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Critical Role of Orthogonal Protection
The octahydropyrrolo[1,2-a]pyrazine scaffold possesses two secondary amines with differing steric and electronic environments. This structural feature presents an opportunity for selective functionalization, provided that an orthogonal protection strategy is employed. Orthogonality in this context refers to the ability to selectively deprotect one amine in the presence of the other by using non-interfering reaction conditions.[2] This is paramount for the controlled, stepwise synthesis of complex derivatives.
Figure 1: A generalized workflow illustrating the importance of selective protection and deprotection in the functionalization of the octahydropyrrolo[1,2-a]pyrazine core.
Comparative Analysis of Boc, Cbz, and Fmoc Protecting Groups
The selection of a protecting group is a multifactorial decision that weighs the stability of the protected amine against the conditions required for its removal. The table below summarizes the key characteristics of Boc, Cbz, and Fmoc groups, providing a framework for their application to the octahydropyrrolo[1,2-a]pyrazine scaffold.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Protection Conditions | (Boc)₂O, base (e.g., Et₃N, NaHCO₃), in CH₂Cl₂ or THF | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions | Fmoc-Cl, base (e.g., NaHCO₃, pyridine), in dioxane/water or CH₂Cl₂ |
| Deprotection Method | Acidolysis: Strong acids like trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane.[3] | Hydrogenolysis: H₂, Pd/C catalyst in a solvent like MeOH or EtOAc.[4] | Base-mediated β-elimination: 20% Piperidine in DMF.[5] |
| Stability | Stable to base and hydrogenolysis. | Stable to acidic and basic conditions. | Stable to acid and hydrogenolysis. |
| Key Advantages | - Well-established for this scaffold.[1]- Orthogonal to Cbz and Fmoc.- Generally high yielding protection. | - High stability to a wide range of reagents.- Orthogonal to Boc and Fmoc. | - Mild deprotection conditions.- Orthogonal to Boc and Cbz. |
| Potential Limitations | - Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates. | - Not compatible with functional groups susceptible to reduction (e.g., alkynes, alkenes, some nitro groups).- Catalyst poisoning can be an issue. | - The fluorenyl group can be bulky.- Deprotection with piperidine may not be suitable for base-sensitive substrates. |
In-Depth Discussion and Mechanistic Insights
The Robust and Reliable: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most well-documented protecting group for the octahydropyrrolo[1,2-a]pyrazine core, with its successful application in the synthesis of IAP antagonists.[1] Its popularity stems from the ease of introduction and its stability under a broad range of reaction conditions, including those involving bases and nucleophiles.
Protection Mechanism: The protection of the secondary amine with di-tert-butyl dicarbonate proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate.
Figure 2: A simplified workflow for the Boc protection of the octahydropyrrolo[1,2-a]pyrazine scaffold.
Deprotection Mechanism: The acid-labile nature of the Boc group is due to the stability of the resulting tert-butyl cation. Protonation of the carbamate oxygen by a strong acid, such as TFA, initiates the cleavage. This is followed by the loss of the tert-butyl group and subsequent decarboxylation of the unstable carbamic acid to yield the free amine.[3]
The Classic and Versatile: Benzyloxycarbonyl (Cbz) Group
While specific examples of Cbz protection on the octahydropyrrolo[1,2-a]pyrazine scaffold are less prevalent in the literature, its general utility for protecting secondary amines makes it a strong candidate. The Cbz group is known for its high stability towards both acidic and basic conditions, rendering it orthogonal to both Boc and Fmoc.[4]
Protection and Deprotection: The Cbz group is typically introduced using benzyl chloroformate under basic conditions. Its removal is most commonly achieved by catalytic hydrogenolysis, which involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst. This method is generally clean and efficient, yielding toluene and carbon dioxide as byproducts.
Figure 3: The protection and deprotection cycle of the Cbz group, highlighting its introduction and removal under distinct conditions.
The Mildly Removable: 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly advantageous when mild deprotection conditions are required. Its removal with a secondary amine base like piperidine avoids the use of harsh acids or hydrogenation, making it compatible with a wider range of sensitive functional groups.[5] While direct experimental data on the Fmoc protection of octahydropyrrolo[1,2-a]pyrazine is scarce, its successful use in the synthesis of related pyrrolopyrazinones suggests its applicability.
Deprotection Mechanism: The lability of the Fmoc group to bases is a result of the acidic proton on the fluorenyl ring. A base, typically piperidine, abstracts this proton, initiating a β-elimination reaction that cleaves the C-O bond and releases the free amine and a dibenzofulvene-piperidine adduct.
Experimental Protocols
The following are generalized, yet detailed, protocols for the protection and deprotection of the octahydropyrrolo[1,2-a]pyrazine scaffold. Researchers should consider these as a starting point and optimize the conditions for their specific substrate and desired outcome.
Boc Protection of Octahydropyrrolo[1,2-a]pyrazine
Materials:
-
Octahydropyrrolo[1,2-a]pyrazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve octahydropyrrolo[1,2-a]pyrazine (1.0 equiv) in CH₂Cl₂.
-
Add triethylamine (1.1 equiv).
-
To the stirred solution, add a solution of (Boc)₂O (1.1 equiv) in CH₂Cl₂ dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acidic Deprotection of Boc-protected Octahydropyrrolo[1,2-a]pyrazine
Materials:
-
Boc-protected octahydropyrrolo[1,2-a]pyrazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected octahydropyrrolo[1,2-a]pyrazine in CH₂Cl₂.
-
Add trifluoroacetic acid (10-20 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine.
Cbz Protection of Octahydropyrrolo[1,2-a]pyrazine (General Protocol)
Materials:
-
Octahydropyrrolo[1,2-a]pyrazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve octahydropyrrolo[1,2-a]pyrazine (1.0 equiv) in a mixture of dioxane and water.
-
Add Na₂CO₃ (2.2 equiv) and cool the mixture to 0 °C.
-
Add Cbz-Cl (1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hydrogenolytic Deprotection of Cbz-protected Octahydropyrrolo[1,2-a]pyrazine (General Protocol)
Materials:
-
Cbz-protected octahydropyrrolo[1,2-a]pyrazine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under a H₂ atmosphere (balloon or Parr apparatus) at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of Octahydropyrrolo[1,2-a]pyrazine (General Protocol)
Materials:
-
Octahydropyrrolo[1,2-a]pyrazine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve octahydropyrrolo[1,2-a]pyrazine (1.0 equiv) in a mixture of dioxane and water.
-
Add NaHCO₃ (2.2 equiv) and stir until dissolved.
-
Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, add water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Base-mediated Deprotection of Fmoc-protected Octahydropyrrolo[1,2-a]pyrazine (General Protocol)
Materials:
-
Fmoc-protected octahydropyrrolo[1,2-a]pyrazine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the deprotected amine.
-
Collect the solid by filtration and wash with diethyl ether.
Conclusion and Future Outlook
The choice of an amine protecting group for the octahydropyrrolo[1,2-a]pyrazine scaffold is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign. The Boc group stands out as a well-validated and robust choice for this system, with established protocols and demonstrated utility in drug discovery programs. The Cbz and Fmoc groups, while less specifically documented for this core, offer valuable orthogonal protection strategies that are essential for the synthesis of complex, differentially functionalized derivatives. The general protocols provided herein, based on established chemical principles, serve as a solid foundation for the application of these protecting groups. As the importance of the octahydropyrrolo[1,2-a]pyrazine scaffold continues to grow, further research into the nuanced application of a wider array of protecting groups will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of novel and potent therapeutic agents.
References
A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Novel Therapeutics Derived from the Octahydro-1H-pyrrolo[3,4-c]pyridine Scaffold
Abstract
The octahydro-1H-pyrrolo[3,4-c]pyridine core is a privileged bicyclic diamine scaffold increasingly utilized in modern medicinal chemistry for its desirable three-dimensional architecture and synthetic tractability.[1] Derivatives have shown potential across a spectrum of biological targets, including nervous system and immune system modulators.[2][3] However, translating a promising chemical matter into a viable drug candidate hinges on a thorough and early understanding of its pharmacokinetic (PK) profile. This guide presents a comprehensive framework for the in vitro and in vivo characterization of drug candidates derived from this scaffold. By contextualizing industry-standard assays with field-proven insights, we aim to equip researchers with the rationale and detailed methodologies required to de-risk their discovery programs and select candidates with the highest probability of clinical success. We will follow the journey of a hypothetical lead candidate, PYR-2025 , and a structural analog, PYR-ALT , to illustrate key decision-making processes.
Introduction: The Strategic Importance of Early-Stage PK Profiling
In modern drug discovery, up to 40-50% of clinical failures have been attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Conducting a robust suite of in vitro and in vivo ADME studies early in the discovery pipeline is therefore not just a regulatory requirement but a critical strategy to mitigate risk, conserve resources, and guide medicinal chemistry efforts toward candidates with favorable drug-like properties.[5][6]
The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold offers a rigid, yet versatile, platform for generating novel chemical entities.[1] Its saturated, bicyclic nature can confer improved metabolic stability and solubility compared to more planar aromatic systems. However, the presence of two basic nitrogen atoms necessitates a careful evaluation of properties like plasma protein binding, cell permeability, and potential interactions with drug-metabolizing enzymes.
This guide provides a logical workflow for this evaluation, starting with foundational in vitro assays and progressing to a confirmatory in vivo study.
The PK Profiling Cascade: A Validated Workflow
Our experimental approach is designed as a tiered cascade. Early, high-throughput in vitro assays provide essential data to rank-order initial hits and guide lead optimization.[7] Promising candidates then advance to more resource-intensive studies, culminating in a rodent PK evaluation to establish a robust in vitro-in vivo correlation (IVIVC).
Caption: The Pharmacokinetic Profiling Workflow.
In Vitro ADME Profiling: Building the Foundation
In vitro ADME assays are the cornerstone of early DMPK (Drug Metabolism and Pharmacokinetics) assessment.[4][5] They are performed outside of a living organism, in a controlled environment, providing rapid, cost-effective, and reproducible data to guide the selection of promising drug candidates.[5]
Metabolic Stability in Liver Microsomes
Scientific Rationale: Liver metabolism is a primary route of elimination for many drugs.[8] The microsomal stability assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[8][9] A compound that is metabolized too quickly will have a short half-life and poor bioavailability in vivo. This assay provides an early warning of such liabilities.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Thaw pooled human liver microsomes (e.g., from XenoTech) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).[10] Prepare a NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]
-
Compound Preparation: Prepare a 1 µM working solution of the test compounds (PYR-2025, PYR-ALT) and positive controls (e.g., Dextromethorphan, Midazolam) in the phosphate buffer.[10]
-
Reaction Initiation: In a 96-well plate, combine the microsomal solution (final protein concentration 0.5 mg/mL) and the test compound solution.[10] Pre-incubate at 37°C for 5 minutes.
-
Incubation: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C with shaking.[11]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[10][11]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to precipitate proteins.[11]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.[9][12]
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[11]
Comparative Data:
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted Hepatic Extraction |
| PYR-2025 | 45 | 30.8 | Low to Intermediate |
| PYR-ALT | 12 | 115.5 | High |
| Verapamil (Control) | 8 | >173 | High |
| Warfarin (Control) | >120 | <11.5 | Low |
Expertise & Interpretation: The data suggests PYR-2025 has significantly better metabolic stability than PYR-ALT . The high clearance of PYR-ALT predicts it would likely suffer from poor oral bioavailability in vivo, making it a less desirable candidate. This is a critical decision point; further investment in PYR-ALT may be halted in favor of analogs with improved stability.
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis
Scientific Rationale: Drugs can bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[13] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be cleared.[14][15] High plasma protein binding can significantly reduce a drug's efficacy and alter its distribution. The Rapid Equilibrium Dialysis (RED) method is the gold standard for accurately determining the fraction of unbound drug (fu).[13][16]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: Prepare a commercial RED device (e.g., Thermo Scientific). The device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff of ~8-14 kDa.[13][14]
-
Sample Preparation: Spike pooled human plasma with the test compounds (PYR-2025, PYR-ALT) to a final concentration of 1 µM.[14]
-
Dialysis Setup: Add the spiked plasma (~300 µL) to the sample chamber (red-ringed) of the RED device. Add dialysis buffer (PBS, pH 7.4, ~500 µL) to the buffer chamber.[14]
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[14][17]
-
Sampling: After incubation, carefully remove equal volume aliquots (~50 µL) from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot, so both samples have the same final matrix composition.
-
Analysis: Precipitate proteins with acetonitrile (containing an internal standard) and analyze both samples by LC-MS/MS to determine the compound concentration.[17]
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Comparative Data:
| Compound | % Plasma Protein Bound | Fraction Unbound (fu) | Interpretation |
| PYR-2025 | 92.5% | 0.075 | Moderately Bound |
| PYR-ALT | 99.8% | 0.002 | Highly Bound |
| Warfarin (Control) | >99% | <0.01 | Highly Bound |
| Metoprolol (Control) | 12% | 0.88 | Low Binding |
Expertise & Interpretation: PYR-ALT is very highly bound to plasma proteins, leaving only 0.2% of the drug free to exert its therapeutic effect. This is a significant liability, as very high doses might be required to achieve a therapeutic concentration of free drug. PYR-2025 , while still significantly bound, has a much larger free fraction, suggesting it will have better tissue distribution and a more predictable dose-response relationship.
Intestinal Permeability using Caco-2 Cells
Scientific Rationale: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that differentiates to mimic the intestinal epithelial barrier, complete with tight junctions and efflux transporters (like P-glycoprotein, P-gp).[18][19] This assay predicts human intestinal permeability and can identify if a compound is a substrate for active efflux, which can limit absorption.[19][20]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for ~21 days until they form a differentiated, polarized monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.[18]
-
Assay Setup: The assay measures permeability in two directions: Apical (A) to Basolateral (B) to mimic absorption, and B to A to assess efflux.
-
Dosing: Apply the test compound (e.g., 2 µM in Hanks' Balanced Salt Solution) to the donor compartment (Apical for A-B, Basolateral for B-A).[18]
-
Incubation: Incubate at 37°C for 2 hours. Take samples from the receiver compartment at specified time points.[18]
-
Analysis: Quantify the amount of compound transported across the monolayer using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).[19]
Comparative Data:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| PYR-2025 | 12.5 | 14.1 | 1.1 | High |
| PYR-ALT | 2.1 | 15.8 | 7.5 | Low to Moderate |
| Antipyrine (High) | >10 | - | - | High |
| Atenolol (Low) | <1 | - | - | Low |
Expertise & Interpretation: PYR-2025 shows high permeability in the absorptive direction and a low efflux ratio (<2), indicating it is not a significant substrate for efflux transporters. This predicts good oral absorption.[19] In stark contrast, PYR-ALT has low absorptive permeability and a high efflux ratio (>2), strongly suggesting it is actively pumped out of the intestinal cells by transporters like P-gp. This is a major liability for an oral drug candidate.
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Co-administration of drugs can lead to drug-drug interactions (DDIs). A common mechanism for DDIs is the inhibition of CYP450 enzymes, which are responsible for metabolizing a vast number of drugs.[21][22] If a new drug inhibits a key CYP enzyme, it can cause the concentration of a co-administered drug to rise to toxic levels. Regulatory agencies like the FDA require testing against a panel of key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[23][24]
Experimental Protocol: CYP Inhibition IC₅₀ Assay
-
System: Use human liver microsomes as the enzyme source, as they contain a full complement of CYP enzymes.[23]
-
Reaction Mixture: For each CYP isoform, create a reaction mixture containing microsomes, a specific probe substrate (a drug known to be metabolized by that single enzyme), and the test compound at various concentrations (typically an 8-point curve).[23]
-
Incubation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH regenerating system.
-
Termination & Analysis: After a short incubation, stop the reaction with cold acetonitrile and analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.[25]
-
Calculation: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The concentration of the test compound that causes 50% inhibition of enzyme activity is determined as the IC₅₀ value.
Comparative Data (IC₅₀ Values in µM):
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk Potential |
| PYR-2025 | >50 | >50 | 28.5 | 41.2 | >50 | Low |
| PYR-ALT | >50 | 8.3 | 11.4 | 1.5 | 4.7 | High (especially 2D6) |
Expertise & Interpretation: An IC₅₀ value >10 µM is often considered low risk. PYR-2025 shows no significant inhibition across the panel, indicating a low potential for causing metabolic DDIs. PYR-ALT , however, shows potent inhibition of CYP2D6 (IC₅₀ = 1.5 µM) and moderate inhibition of other isoforms. This is a serious safety concern, as many common medications (antidepressants, beta-blockers) are metabolized by CYP2D6. This result would likely trigger a "No-Go" decision for PYR-ALT.
In Vivo Pharmacokinetic Evaluation in Rodents
Scientific Rationale: While in vitro assays are predictive, an in vivo study is essential to understand how a drug behaves in a whole living organism.[26][27] A rodent PK study provides definitive data on key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and, crucially for oral drugs, bioavailability (F%).[28][29] This study integrates all the ADME processes and is a critical step before advancing to more complex preclinical models.[30]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), a standard model for PK studies.[29]
-
Dosing:
-
Intravenous (IV) Group: Administer the drug (e.g., 1 mg/kg of PYR-2025) via the tail vein. This allows for the direct determination of clearance and volume of distribution.
-
Oral (PO) Group: Administer the drug (e.g., 5 mg/kg of PYR-2025) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[27] The total volume collected must adhere to IACUC guidelines.[27]
-
Plasma Preparation: Process blood samples to harvest plasma.
-
Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.
Caption: Relationship between key pharmacokinetic parameters.
Comparative Data (Based on Rat PK Study):
| Parameter | PYR-2025 | PYR-ALT (Predicted) | Definition |
| Clearance (CL) (mL/min/kg) | 15.2 | ~85 | Volume of plasma cleared of drug per unit time. |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 0.8 | Apparent volume into which the drug distributes. |
| Terminal Half-Life (t½) (h) | 1.9 | ~0.1 | Time for plasma concentration to decrease by half. |
| AUC (PO) (ng*h/mL) | 3850 | ~150 | Total drug exposure after an oral dose. |
| Oral Bioavailability (F%) | 72% | <5% | Fraction of oral dose reaching systemic circulation. |
Expertise & Interpretation: The in vivo data for PYR-2025 confirms the favorable predictions from the in vitro panel. The clearance is low-to-moderate, the half-life is suitable for once or twice-daily dosing, and most importantly, the oral bioavailability is excellent at 72%. The predicted data for PYR-ALT , based on its poor in vitro profile, shows high clearance, a very short half-life, and negligible bioavailability. This integrated data provides a clear, evidence-based rationale to advance PYR-2025 and terminate work on PYR-ALT .
Conclusion and Strategic Outlook
This guide has detailed a systematic, multi-parametric approach to characterizing the pharmacokinetic profile of novel drug candidates derived from the octahydro-1H-pyrrolo[3,4-c]pyridine scaffold. Through a logical sequence of validated in vitro and in vivo experiments, we demonstrated how to build a comprehensive ADME profile that informs critical project decisions.
The case study of PYR-2025 versus PYR-ALT highlights the power of this approach. While both compounds may have possessed identical on-target potency, their divergent PK profiles clearly identified PYR-2025 as the superior development candidate. Its high metabolic stability, moderate protein binding, excellent permeability, low DDI risk, and high oral bioavailability represent a constellation of properties essential for a successful drug.
By embedding this rigorous profiling cascade early in the drug discovery process, research organizations can significantly increase the quality of their candidates, reduce late-stage attrition, and ultimately accelerate the delivery of novel therapeutics to patients.
References
- 1. Octahydro-1h-pyrrolo[3,4-c]pyridine (933704-84-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. admescope.com [admescope.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. enamine.net [enamine.net]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. criver.com [criver.com]
- 23. enamine.net [enamine.net]
- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 26. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. fda.gov [fda.gov]
- 30. dctd.cancer.gov [dctd.cancer.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of Pyrrolopyridine-Based Kinase Inhibitors
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases have become one of the most critical target classes in modern drug discovery, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in this arena.[1] Its core structure mimics adenine, a key component of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[1]
However, the human genome contains over 500 kinases, often referred to as the "kinome," which share a high degree of structural similarity in their ATP-binding pockets.[2][3] This conservation presents a formidable challenge: designing inhibitors that are potent against their intended target while being inactive against hundreds of other highly similar kinases.
This guide provides a comparative analysis of the essential experimental methodologies used to profile the selectivity of pyrrolopyridine-based kinase inhibitors. As Senior Application Scientists, we understand that true insight comes not from a single data point, but from an integrated, multi-assay approach. We will explore the causality behind experimental choices, moving from broad, kinome-wide biochemical screens to definitive confirmation of target engagement in a cellular context, ensuring a self-validating system for robust decision-making in drug development.
The Selectivity Imperative: Navigating the Kinome
An inhibitor's selectivity profile is a critical determinant of its therapeutic window. Poor selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing toxicity or other adverse events.[4][5][6] Conversely, in some cases, "off-target" effects can be therapeutically beneficial, a concept known as polypharmacology.[7] Therefore, a comprehensive and accurate assessment of selectivity is not merely a characterization step but a cornerstone of rational drug design. The goal is to build a detailed map of an inhibitor's interactions across the kinome to confidently link its biological effects to on-target activity.
A Multi-Pronged Approach to Selectivity Profiling
No single assay can fully capture the complexity of a kinase inhibitor's selectivity. A robust assessment strategy relies on a tiered approach, starting with broad biochemical assays and progressing to more physiologically relevant cell-based methods.
Tier 1: Biochemical Assays - The Global View
Biochemical assays provide the first, and broadest, look at an inhibitor's activity across a large portion of the kinome. They are typically performed in vitro using purified recombinant kinases.
1. Kinome-Wide Competition Binding Assays
These high-throughput assays are the industry standard for rapidly assessing selectivity. A leading technology is KINOMEscan®, a site-directed competition affinity binding assay.[8]
-
Principle: The inhibitor of interest is tested for its ability to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR.[9] A key advantage is that this method measures true thermodynamic binding affinity (dissociation constant, Kd) because it is independent of ATP, unlike activity-based assays which yield an IC₅₀ value that can be influenced by ATP concentration.[10][11]
-
Advantages: Provides a comprehensive overview of selectivity across hundreds of kinases in a single experiment, enabling rapid identification of on- and off-targets.[8][11][12]
-
Limitations: Performed in a cell-free system, so it doesn't account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.
2. Biophysical Assays for Orthogonal Validation
To validate hits from large-scale screens and gain deeper mechanistic insight, biophysical methods that directly measure the binding event are indispensable.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed when an inhibitor binds to its target kinase.[13] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic signature.[14] This level of detail is crucial for guiding structure-activity relationship (SAR) studies.
-
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data by measuring changes in refractive index as the inhibitor flows over a sensor chip with the immobilized kinase target.[15][16] SPR not only determines the binding affinity (KD) but also resolves it into its component association (kon) and dissociation (koff) rates.[17][18] The dissociation rate, which determines the inhibitor's residence time on the target, has been suggested to be a better predictor of biological activity than affinity alone.[19]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Kd, ΔH, ΔS, Stoichiometry (n) | KD, kon, koff (Kinetics) |
| Principle | Measures heat change upon binding in solution | Measures change in refractive index upon binding on a surface |
| Labeling | Label-free | Label-free (target is immobilized) |
| Throughput | Lower | Higher, especially with modern instruments |
| Sample Consumption | Higher | Lower |
| Key Advantage | Provides full thermodynamic profile | Provides full kinetic profile (residence time) |
| Potential Issue | Sensitive to buffer mismatch; potential for ligand aggregation artifacts[20] | Immobilization may affect protein conformation/activity[15][16] |
Tier 2: Cell-Based Assays - Confirming Target Engagement in a Physiological Context
While biochemical assays are powerful, they don't always reflect an inhibitor's behavior in the complex milieu of a living cell.[10] Cell-based assays are essential to confirm that the inhibitor can reach its target and engage it at concentrations that produce a downstream functional effect.
1. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying and quantifying drug-target engagement in intact cells or tissues.[21][22]
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[23] When cells are treated with the inhibitor and then heated, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein, which denatures and aggregates.[21] The amount of soluble protein remaining at different temperatures can be quantified, often by Western Blot.[24]
-
Advantages: Directly demonstrates target engagement in a physiological environment without modifying the compound or the protein.[23] It is invaluable for bridging the gap between biochemical affinity and cellular activity.
-
Limitations: Traditionally low-throughput, though higher-throughput methods are being developed.[23] Requires a specific antibody for detection of the target protein.
2. Phosphorylation and Signaling Assays
Ultimately, the goal of a kinase inhibitor is to modulate a signaling pathway. These functional assays measure the inhibitor's effect on the phosphorylation of a known downstream substrate of the target kinase.
-
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a downstream substrate is measured. A reduction in phosphorylation indicates successful target inhibition.
-
Methods: Techniques include Western blotting with phospho-specific antibodies, ELISA, and AlphaLISA.[25] These assays provide a functional readout of kinase inhibition.[2]
-
Advantages: Confirms that target engagement leads to the desired biological outcome (inhibition of signaling).[26] Can be multiplexed to assess effects on multiple pathways simultaneously.[26]
-
Limitations: The signal is downstream of the initial binding event and can be influenced by other cellular processes like phosphatases or feedback loops.
Data Synthesis: Building a Complete Selectivity Profile
The following table presents a hypothetical but representative dataset for two pyrrolo[2,3-d]pyrimidine-based inhibitors, illustrating how data from multiple assays are integrated to build a comprehensive selectivity profile.
| Target Kinase | Inhibitor A (Kd, nM)1 | Inhibitor B (Kd, nM)1 | Inhibitor A (CETSA ΔTm, °C)2 | Inhibitor B (Cellular IC₅₀, nM)3 |
| RET (On-Target) | 5.2 | 8.5 | +4.5 | 15.1 |
| KDR (VEGFR2) | 250 | 1,500 | +0.5 | >10,000 |
| CSF1R | 75 | 450 | +1.2 | 2,100 |
| KIT | 480 | >10,000 | Not Detected | >10,000 |
| FLT3 | 320 | >10,000 | Not Detected | >10,000 |
-
1Binding affinity determined by a KINOMEscan®-type assay.
-
2Change in melting temperature in a Cellular Thermal Shift Assay, indicating intracellular target engagement.
-
3Potency in a cell-based assay measuring inhibition of RET-driven proliferation.[4]
Interpretation: Inhibitor A is potent against RET but shows significant off-target activity against CSF1R, KDR, FLT3, and KIT in biochemical assays. However, the CETSA and cellular data suggest that it is significantly more selective for RET in a cellular context. Inhibitor B demonstrates superior biochemical selectivity against the tested panel and maintains this selectivity in cellular assays, making it a more promising candidate for further development.
Visualizing Complex Data
Visualizations are essential for interpreting complex selectivity data. Kinome interaction maps, often depicted as trees (e.g., TREEspot®), provide an intuitive visual representation of an inhibitor's selectivity profile, with hits highlighted on a phylogenetic tree of the human kinome.[8]
Caption: Simplified RET signaling pathway and the point of intervention for a pyrrolopyridine-based inhibitor.
Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).[24]
Caption: Logical workflow for comprehensive kinase inhibitor selectivity profiling.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are provided as a self-validating framework.
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of binding affinity for a pyrrolopyridine inhibitor to a target kinase.
-
Materials: MicroCal ITC instrument, recombinant human kinase, pyrrolopyridine inhibitor, ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Causality Check: It is critical that the inhibitor and protein are in an identical, matched buffer.[14] Any buffer mismatch will generate heats of dilution, creating artifacts that will confound the binding data.
-
Sample Preparation:
-
Dialyze the kinase extensively against the ITC buffer. After dialysis, centrifuge the protein to remove any aggregates.
-
Dissolve the inhibitor in 100% DMSO and then dilute into the same dialysis buffer to a final concentration of 2-5% DMSO. The final kinase concentration in the cell is typically 10-20 µM, and the inhibitor concentration in the syringe is 10-15 times higher.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Load the kinase solution into the sample cell (~200 µL).
-
Load the inhibitor solution into the injection syringe (~40 µL).
-
Perform a series of injections (e.g., one 0.4 µL injection followed by 18-19 injections of 2 µL) at 150-second intervals to allow a return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Perform a control experiment by titrating the inhibitor into buffer alone to measure the heat of dilution, which is then subtracted from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., one-site) to determine Kd, n, and ΔH.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol verifies intracellular target engagement of a pyrrolopyridine inhibitor.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with the desired concentration of the inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each condition.
-
Heat the samples across a range of temperatures (e.g., 42°C to 68°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[24] Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen. This method avoids detergents that might interfere with protein aggregation.
-
Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the protein concentration for all samples using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the kinase target, followed by an HRP-conjugated secondary antibody. Re-probe with a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature.
-
Plot the relative amount of soluble protein against temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the curve to the right indicates thermal stabilization and confirms target engagement.
-
Conclusion and Future Directions
Assessing the selectivity of pyrrolopyridine-based kinase inhibitors is a complex but critical task that demands a rigorous, multi-faceted experimental approach. Moving beyond a single IC₅₀ value to a comprehensive profile that integrates biochemical affinity (Kd), binding kinetics (koff), and direct evidence of cellular target engagement (CETSA) provides the necessary confidence to advance compounds through the drug discovery pipeline. By employing this self-validating hierarchy of assays, researchers can build a robust data package that clearly elucidates a compound's mechanism of action and its potential for both therapeutic efficacy and off-target liabilities.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. youtube.com [youtube.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioradiations.com [bioradiations.com]
- 17. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride, a key intermediate in the synthesis of complex pharmaceuticals, are tools of immense potential.[1] However, with this potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our philosophy is not merely to list equipment, but to build a self-validating system of safety, grounded in the causality behind each procedural choice.
Understanding the Hazard Profile: A Proactive Stance
A comprehensive toxicological profile for this compound is not extensively documented in publicly available literature.[2] This is common for many research chemicals. In such cases, a scientist's expertise dictates a cautious approach, inferring potential hazards from the compound's chemical structure and data from analogous compounds.
The molecule contains a Boc-protected amine and a pyrrolo[3,4-c]pyridine core. Structurally related heterocyclic compounds and pyridine derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Many are also classified as harmful if swallowed.[4][6][7] Therefore, we must operate under the assumption that this compound presents similar hazards. The hydrochloride salt form also suggests it is a solid, likely a powder, which introduces an inhalation risk if it becomes airborne.[8]
| Potential Hazard | Route of Exposure | Rationale for Concern |
| Skin Irritation | Dermal Contact | Similar heterocyclic compounds are known skin irritants.[5] |
| Serious Eye Damage | Eye Contact | Direct contact with chemical powders can cause severe irritation or injury.[4] |
| Respiratory Irritation | Inhalation | Fine powders can be easily aerosolized, leading to irritation of the respiratory tract.[3] |
| Harmful if Swallowed | Ingestion | Accidental ingestion via contaminated hands is a potential risk.[7] |
The Core Ensemble: Your Essential PPE
Based on the risk assessment, a standard suite of PPE is mandatory for any procedure involving this compound. The goal is to create a complete barrier between you and the chemical agent.[9]
Hand Protection: The First Line of Defense
Chemically resistant gloves are non-negotiable. Nitrile gloves are an excellent default choice for handling solids and for protection against incidental splashes.[10][11]
-
Why Nitrile? Nitrile offers a good balance of chemical resistance, particularly to bases, and dexterity.
-
Best Practices: Always inspect gloves for tears or pinholes before use.[12] Use proper removal techniques (the "pinch and poke" method) to avoid contaminating your skin.[12] For tasks with a higher risk of splashes, such as preparing solutions, consider double-gloving.
Eye and Face Protection: Shielding Sensitive Mucosa
Given the potential for serious eye irritation, standard safety glasses are insufficient.
-
Mandatory: Tightly fitting chemical safety goggles are required to protect against airborne powder and accidental splashes.[6][11]
-
Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[11]
Protective Clothing: The Body Barrier
A standard cotton lab coat may not offer sufficient protection against chemical contamination.
-
Mandatory: A lab coat, preferably one made of a material with low permeability, should be worn and fully buttoned.[10][12]
-
Best Practices: Ensure the lab coat has elastic cuffs to create a seal with your gloves. Remove the lab coat before leaving the laboratory to prevent the spread of contamination.[13] Contaminated clothing should be removed immediately and decontaminated before reuse.[6][10]
Respiratory Protection: Preventing Inhalation
Since the compound is a solid, the primary inhalation risk comes from fine dust.
-
Engineering Controls First: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize the generation of airborne dust.[3][10]
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved N95 respirator can provide protection against airborne particulates. For higher-risk procedures, a half-mask or full-face respirator with appropriate cartridges may be necessary.[6][14]
Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound, from preparation to cleanup.
Preparation and Donning PPE
-
Designate the Area: Confirm that the chemical fume hood is operational and the work area is clean and uncluttered. Ensure an emergency eyewash station and safety shower are accessible.[10]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting.
-
Don PPE:
-
Put on your lab coat and fasten it completely.
-
Put on your chemical safety goggles.
-
If required, correctly fit your respirator.
-
Finally, put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling the Compound
-
Equilibration: Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Weighing and Transfer: Perform all manipulations of the solid compound inside the fume hood. Use a spatula for transfers. Avoid any actions that could create dust.
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][10]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][10]
-
Cleanup and Doffing PPE
-
Decontamination: Clean all surfaces in the work area with an appropriate solvent, followed by soap and water.[10]
-
Waste Disposal: All materials contaminated with the compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[10][15]
-
Doff PPE (in order):
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Remove the lab coat.
-
Remove face shield/goggles.
-
Remove respirator (if used).
-
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[13]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling through appropriate controls and PPE.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aaronchem.com [aaronchem.com]
- 5. uprm.edu [uprm.edu]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bocgases.co.uk [bocgases.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. youtube.com [youtube.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
